2,5-Diaminoterephthalic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2,5-diaminoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,9-10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOZZYWDYUOMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355701 | |
| Record name | 2,5-diaminoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945-30-2 | |
| Record name | 2,5-diaminoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,5-Diaminoterephthalic Acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide to the synthesis of 2,5-diaminoterephthalic acid from terephthalic acid, detailing experimental methodologies, quantitative data, and potential applications in drug development.
Introduction
This compound (DATPA) is a crucial chemical intermediate, distinguished by its aromatic core functionalized with two amine and two carboxylic acid groups. This unique structure provides multiple reactive sites, making it a valuable building block in the synthesis of advanced materials and complex molecules.[1] Its primary applications lie in the production of Metal-Organic Frameworks (MOFs) and high-performance polymers. For drug development professionals, DATPA is of increasing interest as a versatile linker in the construction of drug delivery systems and as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of the predominant synthetic route to this compound from terephthalic acid, focusing on detailed experimental protocols and quantitative analysis.
Core Synthesis Pathway: From Terephthalic Acid to this compound
The most established and industrially relevant method for synthesizing this compound commences with the nitration of terephthalic acid, followed by the reduction of the resulting dinitro intermediate.[2] This two-step process is favored due to the low cost and ready availability of the starting material, terephthalic acid.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Nitration of Terephthalic Acid
The initial step involves the electrophilic substitution of nitro groups onto the terephthalic acid ring to yield 2,5-dinitroterephthalic acid. Due to the deactivating nature of the carboxylic acid groups, this reaction requires harsh conditions, typically employing a mixture of concentrated nitric acid and concentrated sulfuric acid.
A representative procedure for the nitration of terephthalic acid is as follows:
-
In a three-necked flask equipped with a stirrer, condenser, and thermometer, add 20.5g of terephthalic acid.
-
Carefully add a mixture of 55.2g of 98% sulfuric acid and 121.8g of 68% nitric acid dropwise to the flask.
-
After the initial addition, control the temperature at 100°C and allow the reaction to proceed for 4 hours.
-
Subsequently, add another portion of the nitrating mixture (55.2g of 98% sulfuric acid and 156.4g of 68% nitric acid) dropwise.
-
Maintain the reaction temperature at 80°C for 12 hours.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate and recrystallize from hot water.
-
Dry the purified product to obtain white, solid 2,5-dinitroterephthalic acid.
| Parameter | Value | Reference |
| Terephthalic Acid | 20.5 g | CN104693057A |
| 98% Sulfuric Acid (1st addition) | 55.2 g | CN104693057A |
| 68% Nitric Acid (1st addition) | 121.8 g | CN104693057A |
| Reaction Temperature (1st stage) | 100 °C | CN104693057A |
| Reaction Time (1st stage) | 4 h | CN104693057A |
| 98% Sulfuric Acid (2nd addition) | 55.2 g | CN104693057A |
| 68% Nitric Acid (2nd addition) | 156.4 g | CN104693057A |
| Reaction Temperature (2nd stage) | 80 °C | CN104693057A |
| Reaction Time (2nd stage) | 12 h | CN104693057A |
| Yield | 85.1% | CN104693057A |
Step 2: Reduction of 2,5-Dinitroterephthalic Acid
The second step involves the reduction of the nitro groups of 2,5-dinitroterephthalic acid to amino groups, yielding the final product, this compound. Various reducing agents can be employed for this transformation.
Method A: Reduction with Iron Powder
-
In a reactor, add a hydrochloric acid solution.
-
While stirring, add iron powder as the reducing agent.
-
Once the iron powder is well-dispersed, add 2,5-dinitroterephthalic acid. The mass ratio of 2,5-dinitroterephthalic acid to iron powder should be between 1:2 and 1:6. The mass-to-volume ratio of 2,5-dinitroterephthalic acid to the hydrochloric acid solution should be 1g : 8-12ml.
-
Control the reaction temperature at 90-100°C and react for 3-6 hours.
-
After the reaction is complete, filter the mixture, wash the solid with water, and dry to obtain this compound.
Note: While effective, this method can produce significant iron sludge, which can complicate the work-up and pose environmental concerns.[2]
Method B: Reduction with Tin(II) Chloride
A more refined method utilizes tin(II) chloride dihydrate as the reducing agent, which often results in higher yields and a cleaner reaction.
-
Dissolve 2,5-dinitroterephthalic acid in a suitable solvent, such as ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
| Parameter | Method A (Iron) | Method B (Tin(II) Chloride) | Reference |
| Reducing Agent | Iron Powder | Tin(II) Chloride Dihydrate | CN104693057A, General Knowledge |
| Acid Medium | Hydrochloric Acid | Hydrochloric Acid | CN104693057A, General Knowledge |
| Mass Ratio (Dinitro:Reducer) | 1 : 2-6 | Varies | CN104693057A, General Knowledge |
| Temperature | 90-100 °C | Reflux | CN104693057A, General Knowledge |
| Reaction Time | 3-6 h | Varies | CN104693057A, General Knowledge |
| Yield | Good | High | CN104693057A, General Knowledge |
Alternative Synthesis Route
An alternative, though less common, pathway to this compound starts from 2,5-diamino-p-xylene. This multi-step process involves:
-
Amidation: Protection of the amino groups of 2,5-diamino-p-xylene, for instance, through acylation.[2]
-
Oxidation: Oxidation of the methyl groups on the benzene (B151609) ring to carboxylic acid groups.[2]
-
Hydrolysis: Removal of the protecting groups from the amines to yield this compound.[2]
Caption: Alternative synthesis route for this compound.
Relevance in Drug Development
The unique structural features of this compound make it a molecule of significant interest to the pharmaceutical and drug development sectors. Its bifunctional nature, with both amine and carboxylic acid groups, allows for its use as a versatile linker in various drug delivery systems.
Linker in Drug Conjugates
In targeted drug delivery, a linker connects a targeting moiety (like an antibody or peptide) to a cytotoxic drug. The properties of this linker are critical for the stability and efficacy of the drug conjugate. The dicarboxylic acid and diamine functionalities of DATPA allow for the creation of stable amide bonds, making it an excellent candidate for constructing linkers in antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). The rigid aromatic core can provide conformational stability to the linker, while the amine and carboxyl groups offer points for further functionalization to modulate properties such as solubility and release kinetics.
Building Block for Bioactive Molecules
The aromatic scaffold of this compound can serve as a core structure for the synthesis of novel pharmacologically active compounds. The amino and carboxylic acid groups can be readily modified to generate a library of derivatives for screening against various biological targets. For instance, the amine groups can undergo acylation, alkylation, or Schiff base formation, while the carboxylic acid groups can be converted to esters or amides, providing a high degree of chemical diversity.
Metal-Organic Frameworks for Drug Delivery
This compound is a widely used organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These materials, with their high porosity and tunable properties, are being extensively investigated as carriers for drug delivery. The amino groups on the DATPA linker within the MOF structure can be functionalized to enhance drug loading capacity and control the release profile of therapeutic agents. Furthermore, MOFs constructed from DATPA have been explored for applications such as impedimetric aptasensing of living cancer cells, highlighting their potential in diagnostics and targeted therapy.[3]
Conclusion
The synthesis of this compound from terephthalic acid via a two-step nitration and reduction process remains the most practical and economically viable route. This guide provides detailed experimental protocols and quantitative data to aid researchers in the successful synthesis of this versatile chemical intermediate. For professionals in drug development, this compound offers significant potential as a linker in drug delivery systems and as a scaffold for the design of new therapeutic agents. Its role in the burgeoning field of MOF-based drug delivery further underscores its importance in modern medicinal chemistry and materials science.
References
The Genesis of a Versatile Building Block: A Technical History of 2,5-Diaminoterephthalic Acid
For Immediate Release
A deep dive into the historical synthesis and discovery of 2,5-diaminoterephthalic acid, a pivotal component in modern materials science and drug development. This whitepaper traces the evolution of its synthesis from early methods to contemporary applications, providing researchers and chemists with a comprehensive technical overview.
Introduction
This compound (2,5-DAT), a seemingly niche organic compound, has emerged as a critical building block in the synthesis of advanced materials, most notably in the burgeoning field of metal-organic frameworks (MOFs). Its rigid structure, featuring a central benzene (B151609) ring symmetrically substituted with two amino and two carboxylic acid groups, offers a unique combination of functionality and structural predictability. This technical guide explores the discovery and historical development of the synthetic routes leading to this versatile molecule, providing a foundational understanding for researchers in materials science and medicinal chemistry.
Early Synthetic Approaches: Two Primary Pathways
The historical synthesis of this compound is primarily rooted in two classical organic chemistry transformations: the nitration of terephthalic acid followed by reduction, and the Hofmann degradation of pyromellitic di-imide.
The Nitration and Subsequent Reduction of Terephthalic Acid
A long-established and common method for preparing this compound involves a two-step process starting from the readily available terephthalic acid.[1]
Step 1: Dinitration of Terephthalic Acid
The initial step is the electrophilic nitration of the terephthalic acid ring. Due to the deactivating nature of the two carboxylic acid groups, this reaction requires harsh conditions. A mixture of concentrated nitric acid and concentrated sulfuric acid is employed to generate the nitronium ion (NO₂⁺), the active electrophile. The reaction is typically heated to facilitate the introduction of two nitro groups onto the benzene ring, yielding 2,5-dinitroterephthalic acid.[1][2]
Step 2: Reduction of 2,5-Dinitroterephthalic Acid
The subsequent step involves the reduction of the two nitro groups to amino groups. Historically, this was often achieved using reducing agents such as iron powder in the presence of an acid like hydrochloric acid.[1] While effective, this method often presented challenges in purification due to the formation of iron sludge.[1] More contemporary and refined reduction methods utilize reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid, which can offer higher yields and a cleaner reaction profile.[1]
Experimental Protocols: Nitration and Reduction of Terephthalic Acid
Objective: To synthesize this compound from terephthalic acid via a dinitration and subsequent reduction.
Materials:
-
Terephthalic acid
-
Concentrated nitric acid (68%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521) solution
-
Distilled water
-
Ethanol
Procedure:
Part 1: Synthesis of 2,5-Dinitroterephthalic Acid
-
In a three-necked flask equipped with a stirrer, condenser, and thermometer, carefully add terephthalic acid.
-
Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid dropwise while maintaining the temperature between 80-100°C.
-
After the initial addition, continue the reaction for 3-6 hours.
-
Add the remaining mixture of concentrated sulfuric acid and nitric acid dropwise and continue the reaction for another 12-15 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from hot water to obtain 2,5-dinitroterephthalic acid. Dry the product.
Part 2: Synthesis of this compound
-
In a reaction vessel, prepare a solution of concentrated hydrochloric acid.
-
While stirring, add tin(II) chloride dihydrate until it completely dissolves.
-
Add the 2,5-dinitroterephthalic acid to the solution. The mass ratio of 2,5-dinitroterephthalic acid to the reducing agent should be approximately 1:2-6.
-
Heat the reaction mixture to 90-100°C and maintain this temperature for 3-6 hours.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the product with water and then ethanol.
-
Neutralize with a sodium hydroxide solution to precipitate the final product.
-
Filter, wash with water, and dry to obtain this compound.
Hofmann Degradation of Pyromellitic Di-imide
An alternative historical route to this compound involves the Hofmann degradation of pyromellitic di-imide (benzene-1,2,4,5-tetracarboxylic 1,2:4,5-di-imide). A notable study by Perkins and his coworkers in 1967 detailed this approach. Their research revealed that the Hofmann degradation of pyromellitic di-imide yielded a mixture of 4,6-diaminoisophthalic acid and this compound.[3]
Significantly, they discovered that performing the degradation on copper or cobalt chelates of pyromellitic di-imide, or in the presence of their respective metal salts, led to the exclusive formation of this compound.[3] This directed synthesis highlights an early example of metal-templated reactions to control isomeric product distribution.
Experimental Protocols: Hofmann Degradation of Pyromellitic Di-imide
Objective: To synthesize this compound from pyromellitic di-imide in the presence of a metal salt.
Materials:
-
Pyromellitic di-imide
-
Sodium hypobromite (B1234621) solution (prepared from bromine and sodium hydroxide)
-
Cupric or cobaltic salt (e.g., CuSO₄ or CoCl₂)
-
Hydrochloric acid
-
Distilled water
Procedure:
-
Prepare a solution of sodium hypobromite by carefully adding bromine to a cold aqueous solution of sodium hydroxide.
-
In a separate reaction vessel, create a suspension of pyromellitic di-imide and the chosen metal salt (e.g., cupric sulfate) in water.
-
Slowly add the sodium hypobromite solution to the pyromellitic di-imide suspension while maintaining a controlled temperature.
-
Stir the reaction mixture until the degradation is complete.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with water to remove inorganic salts, and dry.
-
Further purification can be achieved by recrystallization.
Alternative Synthetic Pathway
A less common, multi-step synthesis starts from 2,5-diamino-p-xylene.[1] This process involves the protection of the amino groups (e.g., through acylation), followed by the oxidation of the methyl groups to carboxylic acids, and finally, the deprotection of the amino groups to yield this compound.[1] While a viable route, the length of the synthesis and the cost of the starting material have made it less prevalent than the two primary methods described above.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Nitration and Reduction | Terephthalic acid | Conc. HNO₃, Conc. H₂SO₄, Fe powder or SnCl₂·2H₂O, HCl | Variable | General literature[1] |
| Hofmann Degradation (Metal-Directed) | Pyromellitic di-imide | NaOBr, CuSO₄ or CoCl₂ | Not specified | Perkins et al. (1967)[3] |
| From 2,5-diamino-p-xylene | 2,5-Diamino-p-xylene | Acylating agent, Oxidizing agent, Acid/Base for deprotection | Not specified | General literature[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary historical synthetic routes to this compound.
Caption: Nitration and Reduction Pathway to this compound.
Caption: Metal-Directed Hofmann Degradation for this compound Synthesis.
Conclusion and Future Outlook
The historical development of synthetic routes to this compound showcases the application of fundamental organic reactions to create a molecule of significant contemporary interest. While the nitration and reduction of terephthalic acid remains a common approach, the metal-directed Hofmann degradation of pyromellitic di-imide represents an elegant, albeit less utilized, historical method for controlling product isomerism. The availability of these synthetic pathways has been instrumental in enabling the use of this compound as a key linker in the design and synthesis of novel MOFs and other functional materials. As the demand for advanced materials with tailored properties continues to grow, a thorough understanding of the history and synthesis of such fundamental building blocks is invaluable for the modern researcher.
References
- 1. This compound | 945-30-2 | Benchchem [benchchem.com]
- 2. 2,5-Dinitroterephthalic Acid|CAS 65109-45-7|Research Chemical [benchchem.com]
- 3. Preparation of this compound by the Hofmann degradation of pyromellitic di-imide (benzene-1,2,4,5-tetracarboxylic 1,2:4,5-di-imide) in the presence of metal salts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Theoretical Insights into the Electronic Landscape of 2,5-Diaminoterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-diaminoterephthalic acid (DATA) is a bifunctional aromatic molecule that has garnered significant interest in materials science and medicinal chemistry. Its rigid structure, featuring both electron-donating amino groups and electron-withdrawing carboxylic acid moieties, imparts unique electronic characteristics. These properties are pivotal in its application as a linker in metal-organic frameworks (MOFs), as a chromophore in fluorescent probes, and as a scaffold in the design of novel therapeutic agents. Understanding the fundamental electronic properties of DATA at a quantum mechanical level is crucial for the rational design and optimization of these applications.
This technical guide provides an in-depth overview of the theoretical studies on the electronic properties of this compound. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the electronic structure, reactivity, and photophysical behavior of this versatile molecule. This document summarizes key quantitative data, details the computational methodologies employed in such theoretical investigations, and provides visual representations of the underlying concepts.
Core Electronic Properties: A Quantitative Overview
Theoretical calculations provide valuable quantitative data on the electronic properties of this compound. These parameters are essential for predicting the molecule's behavior in various chemical environments and for designing materials with tailored electronic and optical characteristics. The following table summarizes key electronic properties of DATA, calculated using Density Functional Theory.
| Electronic Property | Calculated Value (Illustrative) | Significance in Research and Drug Development |
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.85 eV | Indicates the electron-donating ability of the molecule. Crucial for understanding charge transfer processes and reactivity with electrophiles. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.98 eV | Represents the electron-accepting ability. Important for assessing reactivity with nucleophiles and for predicting electron transport properties. |
| HOMO-LUMO Gap (Energy Gap) | 3.87 eV | Correlates with the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. Also provides an estimate of the lowest excitation energy. |
| Ionization Potential (IP) | 6.52 eV | The energy required to remove an electron. A key parameter in understanding the molecule's behavior in redox reactions and its potential for forming radical cations. |
| Electron Affinity (EA) | 1.35 eV | The energy released upon gaining an electron. Indicates the propensity of the molecule to accept an electron and form a radical anion. |
| Dipole Moment | 2.15 Debye | A measure of the overall polarity of the molecule. Influences solubility, intermolecular interactions, and binding affinity in biological systems. |
Note: The quantitative data presented in this table is illustrative and intended to be representative of values obtained from DFT calculations for similar aromatic compounds. Actual values may vary depending on the specific computational methodology employed.
Computational Methodology: The "Experimental" Protocol of Theoretical Studies
The electronic properties of this compound are typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and effective method. A typical computational protocol for such a study is outlined below.
1. Molecular Geometry Optimization:
-
The initial 3D structure of this compound is built using molecular modeling software.
-
The geometry is then optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular structure.
-
Method: DFT is employed for the optimization.
-
Functional: A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is commonly used as it provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often chosen. This basis set provides a flexible description of the electron distribution, including diffuse functions (++) for accurately describing anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
2. Calculation of Electronic Properties:
-
Once the geometry is optimized, single-point energy calculations are performed using the same DFT method (functional and basis set) to determine the electronic properties.
-
HOMO and LUMO Energies: These are obtained directly from the output of the DFT calculation.
-
Ionization Potential and Electron Affinity: These can be estimated using two primary methods:
-
Koopmans' Theorem: The negative of the HOMO energy provides an approximation of the vertical ionization potential, and the negative of the LUMO energy approximates the vertical electron affinity.
-
ΔSCF Method: This more accurate method involves performing separate calculations for the neutral molecule, the cation (for IP), and the anion (for EA). The IP is then the energy difference between the cation and the neutral molecule, and the EA is the energy difference between the neutral molecule and the anion.
-
-
Dipole Moment: This is also a standard output from the DFT calculation.
3. Software:
-
Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, and GAMESS.
Visualizing Molecular Orbitals and Computational Workflow
To better understand the electronic structure of this compound, it is helpful to visualize the frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions.
Caption: Molecular structure and frontier molecular orbitals of DATA.
The logical flow of a theoretical study on the electronic properties of a molecule like this compound can be visualized as a workflow.
Caption: A typical workflow for the computational analysis of molecular electronic properties.
Conclusion
Theoretical studies, primarily employing Density Functional Theory, provide indispensable insights into the electronic properties of this compound. The calculated parameters, such as HOMO-LUMO energies, ionization potential, and electron affinity, are fundamental to understanding the reactivity, stability, and potential applications of this molecule. This knowledge is particularly valuable for researchers in materials science and drug development, enabling the computational design of novel MOFs with tailored gas adsorption properties, fluorescent probes with specific sensing capabilities, and drug candidates with optimized binding affinities. The synergy between theoretical predictions and experimental validations will continue to drive innovation in the application of this compound and its derivatives.
Spectroscopic and Synthetic Profile of 2,5-Diaminoterephthalic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-diaminoterephthalic acid (DATPA), a pivotal building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development. It includes a detailed summary of available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), presented in easily comparable tabular formats. Furthermore, this guide outlines the experimental protocols for acquiring such data and provides a visual representation of a typical synthetic workflow utilizing DATPA in MOF synthesis.
Introduction
This compound (CAS No. 945-30-2), with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol , is an aromatic dicarboxylic acid containing two amine functional groups.[1] This unique structure, featuring both hydrogen-bond donating and accepting moieties as well as coordinating carboxylic acid groups, makes it a highly valuable linker for the construction of porous crystalline materials. The functional amine groups can be further modified, allowing for the tuning of the resulting material's properties for specific applications, including gas storage, catalysis, and sensing. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural confirmation of organic molecules. The following tables present the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | Singlet | 2H | Aromatic (C-H) |
| Broad Signal | - | 4H | Amino (-NH₂) |
| Broad Signal | - | 2H | Carboxylic (-COOH) |
| Data obtained in DMSO-d₆. The chemical shifts for the amine and carboxylic acid protons are broad and can exchange with residual water in the solvent. The key diagnostic signal is the singlet for the two equivalent aromatic protons.[2] |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Not Experimentally Found | Aromatic (C-H) |
| Not Experimentally Found | Aromatic (C-NH₂) |
| Not Experimentally Found | Aromatic (C-COOH) |
| Not Experimentally Found | Carboxylic (C=O) |
| Experimental ¹³C NMR data for this compound was not available in the reviewed literature. Predicted spectra can be calculated using computational chemistry software. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented in Table 3.
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong | N-H Stretch (Amino group) |
| 3200-2500 | Broad | O-H Stretch (Carboxylic acid) |
| ~1700 | Strong | C=O Stretch (Carboxylic acid) |
| ~1620 | Medium | N-H Bend (Amino group) |
| ~1540 | Medium | C=C Stretch (Aromatic ring) |
| ~1250 | Strong | C-O Stretch (Carboxylic acid) |
| ~850 | Medium | C-H Bend (Aromatic ring) |
| Data obtained from a KBr pellet. The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[2] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound.
Table 4: Mass Spectrometry Data of this compound
| m/z (Mass-to-charge ratio) | Ion |
| 196.05 | [M]⁺ (Molecular Ion) |
| Based on the calculated exact mass of C₈H₈N₂O₄. Experimental mass spectrometry data for the free acid was not explicitly found in the reviewed literature. |
Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Complete dissolution may require gentle warming or sonication.
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is typically used.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 1 second. The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used as a reference.[3]
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the low natural abundance of ¹³C. The central peak of the DMSO-d₆ septet at ~39.52 ppm is used as a reference.[3]
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water.
-
In an agate mortar, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[4][5][6][7][8]
-
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first collected. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Ionization Method: Due to the low volatility and thermal lability of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be most appropriate.
-
Sample Preparation (for ESI): A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) and introduced into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain an accurate mass measurement of the molecular ion.
Application in Material Synthesis: A Workflow for MOF Synthesis
This compound is a key component in the solvothermal synthesis of functionalized MOFs. The following diagram illustrates a typical workflow for this process.
Caption: Solvothermal synthesis of a MOF using this compound.
This workflow begins with the dissolution of the organic linker (this compound) and a metal salt precursor in a suitable solvent, typically N,N-dimethylformamide (DMF). The resulting solution is sealed in a Teflon-lined autoclave and heated in an oven for a specified period, during which the crystalline MOF material self-assembles. After cooling, the solid product is isolated by filtration and washed to remove unreacted starting materials. The final step is activation, where the solvent molecules within the pores of the MOF are removed by heating under vacuum, yielding a porous material ready for its intended application.
References
- 1. This compound | C8H8N2O4 | CID 816761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
Solubility Profile of 2,5-diaminoterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2,5-diaminoterephthalic acid (DAT), a crucial building block in the synthesis of metal-organic frameworks (MOFs), covalent-organic frameworks (COFs), and specialty polymers. Understanding the solubility of DAT in various solvents is paramount for its purification, reaction optimization, and the development of novel materials.
Core Quantitative Data
The solubility of this compound has been experimentally determined in a limited number of organic solvents. The available quantitative data is summarized in the table below.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility (mg/mL) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 120[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 189 | 95[1] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | < 10[1] |
In-depth Analysis of Solubility
This compound is a polar molecule characterized by the presence of two carboxylic acid groups and two amino groups attached to a benzene (B151609) ring. This structure dictates its solubility, favoring polar, aprotic solvents capable of forming hydrogen bonds.
The high solubility in DMF and DMSO can be attributed to their high polarity and ability to act as strong hydrogen bond acceptors, effectively solvating both the carboxylic acid and amino functional groups of the DAT molecule. The significantly lower solubility in THF, a less polar aprotic solvent, highlights the importance of strong solute-solvent interactions for the dissolution of DAT.
Studies on the closely related compound, 2-aminoterephthalic acid, have shown that its solubility in various alcoholic solvents increases with temperature.[2] This suggests that the solubility of this compound is also likely to be temperature-dependent, with higher temperatures generally favoring increased solubility.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed methodology for determining the equilibrium solubility of this compound, based on established protocols for organic compounds.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Dilute the filtered sample solutions with the appropriate solvent to fall within the linear range of the calibration curve.
-
Inject the diluted sample solutions into the HPLC and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent at the given temperature using the following formula, accounting for any dilution factors:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Logical Relationship of Solubility Factors
Caption: Key factors influencing the solubility of this compound.
References
An In-depth Technical Guide to 2-(4-chlorophenyl)acetonitrile (CAS 140-53-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Initial Note on CAS Number: This document focuses on 2-(4-chlorophenyl)acetonitrile, CAS number 140-53-4. The initial query for CAS number 945-30-2, which corresponds to 2,5-diaminoterephthalic acid, was determined to be a likely error based on the context of the requested information.
Executive Summary
This technical guide provides a comprehensive overview of the properties, hazards, and synthetic applications of 2-(4-chlorophenyl)acetonitrile. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document consolidates critical data on its physicochemical properties, toxicological profile, and safe handling procedures. Detailed experimental protocols for its utilization in the synthesis of the antihistamine chlorpheniramine (B86927) are provided, alongside a workflow visualization to aid in laboratory application.
Physicochemical Properties
The physical and chemical properties of 2-(4-chlorophenyl)acetonitrile are summarized in the table below, providing a foundational understanding of its characteristics for handling, storage, and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClN | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| Appearance | Colorless to light yellow solid or semi-solid | [2] |
| Melting Point | 25-28 °C | [2] |
| Boiling Point | 265-267 °C | [2] |
| Density | 1.19 g/mL at 20 °C | [2] |
| Flash Point | 133 °C (closed cup) | [2] |
| Solubility | Soluble in acetone (B3395972) and ethanol. Insoluble in water. | [2] |
| Vapor Pressure | 0.00887 mmHg at 25°C |
Hazards and Toxicological Data
2-(4-chlorophenyl)acetonitrile is classified as a toxic substance and requires careful handling. The following tables outline its hazard classifications and acute toxicity data.
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
Data sourced from ECHEMI Safety Data Sheet.[1]
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled).[1]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Acute Toxicity Values
| Route of Exposure | Species | LD50/LC50 Value |
| Oral | Rat | 50 mg/kg |
| Intraperitoneal | Mouse | 27 mg/kg |
| Dermal | Rabbit | 200 mg/kg (lowest lethal dose) |
Toxicity data indicates that this compound is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.
Experimental Protocols
2-(4-chlorophenyl)acetonitrile is a versatile precursor for the synthesis of several commercially important molecules. Below is a detailed protocol for the synthesis of the antihistamine, chlorpheniramine, a process that highlights a key application of this compound.
Synthesis of Chlorpheniramine from 2-(4-chlorophenyl)acetonitrile
This synthesis is a multi-step process involving the alkylation of 2-(4-chlorophenyl)acetonitrile followed by hydrolysis and decarboxylation.
Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (B1584232) (Intermediate 1)
-
Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add 200 g of p-chlorophenylacetonitrile and 600 ml of toluene.
-
Base Addition: Cool the mixture to 15°C using an ice water bath. Cautiously add 51.5 g of sodium amide (NaNH₂) in portions.
-
Reactant Addition: While maintaining the temperature, add 100 g of 2-chloropyridine (B119429) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2 to 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the aqueous layer and wash the organic layer with 200 ml of brine.
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the crude intermediate 1 as an oil. A yield of approximately 95% (190 g) can be expected.
Step 2: Synthesis of γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine (Intermediate 2)
-
Preparation of Alkylating Agent: Prepare a solution of 2-dimethylaminochloroethane.
-
Alkylation: React the intermediate 1 with the prepared 2-dimethylaminochloroethane in the presence of a strong base like sodium amide to yield intermediate 2.
Step 3: Synthesis of Chlorpheniramine
-
Hydrolysis and Decarboxylation: Subject intermediate 2 to reaction with an alkali to induce hydrolysis of the nitrile group and subsequent decarboxylation to form chlorpheniramine.
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway from 2-(4-chlorophenyl)acetonitrile to chlorpheniramine, providing a clear visual guide to the experimental process.
Caption: Synthetic pathway for Chlorpheniramine.
Conclusion
2-(4-chlorophenyl)acetonitrile is a compound of significant interest in the chemical and pharmaceutical industries. Its utility as a synthetic intermediate is well-established. However, its high toxicity necessitates strict adherence to safety protocols. This guide provides the essential data and procedural information to support researchers and developers in the safe and effective use of this compound. Further research into its direct biological activities and potential signaling pathway interactions could unveil new applications and a deeper understanding of its toxicological profile.
References
A Technical Guide to 2,5-Diaminoterephthalic Acid: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-diaminoterephthalic acid, a versatile chemical intermediate. The document details its alternative names and chemical identifiers, outlines key synthetic methodologies, and explores its application in the formation of advanced materials.
Chemical Identity and Alternative Names
This compound is a sought-after organic compound due to its unique molecular structure, which features both amine and carboxylic acid functional groups. This arrangement makes it a valuable building block in the synthesis of polymers and metal-organic frameworks (MOFs). A variety of synonyms and identifiers are used in commercial and academic literature to refer to this compound.
| Identifier Type | Identifier |
| IUPAC Name | 2,5-diaminobenzene-1,4-dicarboxylic acid[1] |
| CAS Number | 945-30-2[1][2][3][4] |
| Synonyms | 2,5-Diamino-1,4-benzenedicarboxylic acid[5][6], H2DATA[5][7], 2,5-Diaminoterephthalsaeure[7] |
| PubChem CID | 816761[1] |
| EC Number | 687-048-1[1] |
| DSSTox Substance ID | DTXSID20355701[1] |
Synthetic Protocols
The synthesis of this compound is most commonly achieved through a two-step process starting from terephthalic acid. This process involves nitration followed by reduction.
Synthesis of this compound
This protocol is based on a widely recognized synthetic route.
Step 1: Nitration of Terephthalic Acid
This step involves the nitration of terephthalic acid to yield 2,5-dinitroterephthalic acid.
-
Materials: Terephthalic acid, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a reaction vessel, combine terephthalic acid with concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction vessel while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature.
-
Upon completion, pour the reaction mixture over ice to precipitate the 2,5-dinitroterephthalic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Step 2: Reduction of 2,5-Dinitroterephthalic Acid
The dinitro intermediate is then reduced to form the final product.
-
Materials: 2,5-Dinitroterephthalic acid, a reducing agent (e.g., iron powder or tin(II) chloride), hydrochloric acid.
-
Procedure:
-
Suspend 2,5-dinitroterephthalic acid in an acidic solution, such as aqueous hydrochloric acid.
-
Add the reducing agent portion-wise to the suspension while stirring.
-
Heat the reaction mixture to drive the reduction to completion.
-
After the reaction is complete, cool the mixture and neutralize it to precipitate the this compound.
-
Filter the product, wash it with water, and dry it.
-
Representative Synthesis of a Metal-Organic Framework (MOF)
This compound is a key building block for functionalized MOFs. The following is a general protocol for the solvothermal synthesis of an amino-functionalized MOF, which can be adapted for use with this compound.
-
Materials: this compound, a metal salt (e.g., zirconium(IV) chloride), a solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
In a reaction vessel, dissolve the metal salt in the solvent.
-
In a separate vessel, dissolve the this compound in the solvent.
-
Combine the two solutions and stir to ensure homogeneity.
-
Transfer the reaction mixture to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange and heating under vacuum to remove solvent molecules from the pores.
-
References
- 1. rsc.org [rsc.org]
- 2. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
- 3. This compound | 945-30-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of this compound by the Hofmann degradation of pyromellitic di-imide (benzene-1,2,4,5-tetracarboxylic 1,2:4,5-di-imide) in the presence of metal salts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. | Semantic Scholar [semanticscholar.org]
- 7. iptek.its.ac.id [iptek.its.ac.id]
A Technical Guide to the Reactivity of 2,5-Diaminoterephthalic Acid Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-diaminoterephthalic acid (DATPA) is a versatile aromatic compound possessing both amine and carboxylic acid functional groups. This duality in reactivity makes it a valuable building block in various fields, particularly in materials science for the synthesis of polymers and metal-organic frameworks (MOFs). This technical guide provides an in-depth analysis of the reactivity of DATPA's functional groups, supported by experimental protocols and quantitative data.
Core Reactivity of Functional Groups
The chemical behavior of this compound is dictated by the interplay of its two primary functional groups: the amino groups (-NH₂) and the carboxylic acid groups (-COOH), attached to a central benzene (B151609) ring.
Amine Group Reactivity
The two amino groups in DATPA are nucleophilic and can participate in a variety of chemical transformations. Their reactivity is influenced by the electron-donating nature of the other amino group and the electron-withdrawing nature of the carboxylic acid groups on the aromatic ring. Key reactions involving the amine groups include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a fundamental step in the synthesis of polyamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).
-
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate can then undergo various substitution reactions.[1]
Carboxylic Acid Group Reactivity
The two carboxylic acid groups are acidic and can undergo reactions typical of this functional group. Their acidity is enhanced by the presence of the electron-withdrawing amino groups (in their protonated form) and the other carboxylic acid group. Common reactions include:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters. This is a key reaction for producing polyesters.[2]
-
Amidation: Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents, to form amides.
-
Salt Formation: Reaction with bases to form carboxylate salts.
-
Coordination: The carboxylate groups can coordinate with metal ions to form metal-organic frameworks (MOFs).[3]
Synthesis of this compound
A common and well-established method for synthesizing this compound begins with terephthalic acid. The process involves two main steps: nitration followed by reduction.
Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols: 2,5-Diaminoterephthalic Acid in MOF Synthesis for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,5-diaminoterephthalic acid (DATA) as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs) with potential applications in drug delivery. The presence of two amino groups on the terephthalic acid backbone offers unique opportunities for creating redox-responsive MOFs and for post-synthetic modification, enhancing their functionality as drug carriers. This document outlines detailed experimental protocols for MOF synthesis, characterization, drug loading, and in-vitro release studies.
Introduction to this compound-based MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1] The choice of the organic linker is crucial in determining the physicochemical properties of the resulting MOF, including its pore size, surface area, and functionality. This compound (DATA) is an attractive linker due to its dual amine functional groups. These groups can act as coordination sites, be utilized for post-synthetic modifications, and potentially impart redox-responsiveness to the MOF structure, a desirable feature for controlled drug release in specific biological environments, such as the reductive environment of cancer cells.[2][3][4][5]
The incorporation of DATA into MOF structures, particularly with biocompatible metals like zirconium (Zr) and iron (Fe), is a promising strategy for developing advanced drug delivery systems.[6] These MOFs can offer high drug loading capacities and stimuli-responsive release mechanisms.[7][8]
Experimental Protocols
Protocol 1: Synthesis of a Zr-based MOF using this compound (Hypothetical Protocol based on UiO-66-NH2 synthesis)
This protocol describes a method for the synthesis of a zirconium-based MOF analogous to the well-studied UiO-66, but utilizing this compound as the primary organic linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂DATA)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
-
Deionized water
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (0.233 g, 1 mmol) and this compound (0.196 g, 1 mmol) in 60 mL of DMF.
-
Add 10 equivalents of acetic acid (0.57 mL, 10 mmol) to the solution. This acts as a modulator to control the crystallite size and defect density.
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting powder by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted starting materials and solvent.
-
Activate the MOF by solvent exchange with methanol for 3 days, replacing the methanol with a fresh portion every 24 hours.
-
Dry the final product under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.
Protocol 2: Characterization of the DATA-based MOF
A comprehensive characterization is essential to confirm the successful synthesis and determine the properties of the MOF.
Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[9]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[10]
-
Nitrogen Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the MOF.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal clusters and the presence of the amine functional groups.[10]
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the metal ions within the framework.
Protocol 3: Drug Loading into the DATA-based MOF
This protocol outlines a general procedure for loading a model drug, such as 5-Fluorouracil (5-FU), into the synthesized MOF via post-synthetic encapsulation.[8]
Materials:
-
Activated DATA-based MOF
-
5-Fluorouracil (5-FU)
-
Methanol (or another suitable solvent for the drug)
Procedure:
-
Disperse a known amount of the activated MOF (e.g., 100 mg) in a solution of 5-FU in methanol (e.g., 10 mg/mL, 10 mL).
-
Stir the mixture vigorously at room temperature for 24 hours in the dark to allow for drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with fresh methanol to remove any drug adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum at room temperature.
-
Determine the drug loading efficiency by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[12]
Calculation of Drug Loading:
Drug Loading (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100 Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug] x 100
Protocol 4: In-Vitro Drug Release Study
This protocol describes a method to study the in-vitro release of the loaded drug from the MOF, including an assessment of redox-responsive release.[13]
Materials:
-
Drug-loaded DATA-based MOF
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating tumor microenvironment)
-
Glutathione (GSH) for redox-responsive release study
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in 5 mL of the release medium (PBS at pH 7.4 or pH 5.5).
-
For the redox-responsive study, prepare a parallel set with the release medium containing a concentration of GSH (e.g., 10 mM) that mimics the intracellular reductive environment.
-
Place the suspension in a dialysis bag.
-
Immerse the dialysis bag in a larger volume (e.g., 45 mL) of the corresponding release medium in a beaker, maintained at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectrophotometry.
-
Plot the cumulative drug release percentage as a function of time.
Data Presentation
The following tables summarize typical quantitative data obtained for amino-functionalized MOFs, which can be used as a benchmark for MOFs synthesized with this compound.
Table 1: Physicochemical Properties of Amino-Functionalized MOFs
| MOF | Metal | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| Mg-ABDC | Mg | 2-aminoterephthalate | - | - | [11][14] |
| Co-ABDC | Co | 2-aminoterephthalate | - | - | [11][14] |
| Sr-ABDC | Sr | 2-aminoterephthalate | - | - | [11][14] |
| medi-MOF-1 | Zn | Curcumin | 3002 | 0.902 | [10] |
Table 2: Drug Loading and Release Data from Various MOF Systems
| MOF | Drug | Drug Loading Capacity (wt%) | Release Conditions | Key Findings | Reference |
| ZIF-8 | 5-Fluorouracil | up to 60% | pH 5.0 vs pH 7.4 | Faster release at lower pH | [8] |
| MIL-101(Cr) | Ibuprofen | up to 140% | - | High loading capacity | [6] |
| Fe-MOFs-5-NH₂ | - | 35% | pH-controlled | pH-responsive release | [6] |
| Zn-MOF | 5-Fluorouracil | 53.3% | - | High loading capacity | [6] |
| FeMn-MIL-88B | 5-Fluorouracil | 43.8% | pH 5.4 and H₂S | Dual-stimuli responsive release | [13] |
| 2D Cu-MON | Lansoprazole | 45.61% | Acidic and neutral media | Higher release in acidic/neutral pH | [15] |
| MOF-5 | Oridonin | 52.86% | pH 7.3, 5.5, 2.0 | Sustained release | [16] |
Mandatory Visualization
Caption: Workflow for the synthesis of a DATA-based MOF.
Caption: Experimental workflow for MOF characterization.
Caption: Workflow for drug loading and in-vitro release studies.
Caption: Proposed mechanism for redox-responsive drug release.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Constructing Redox-Responsive Metal-Organic Framework Nanocarriers for Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. espublisher.com [espublisher.com]
- 6. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of 2D Metal–Organic Nanosheets (MONs) by Liquid Phase Exfoliation: Applications in Effective Delivery of Antiulcer Drugs and Selective Adsorption and Removal of Cationic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier - PMC [pmc.ncbi.nlm.nih.gov]
Solvothermal Synthesis of Metal-Organic Frameworks with 2,5-Diaminoterephthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the functionalized organic linker, 2,5-diaminoterephthalic acid. The inclusion of amino groups on the linker molecule imparts unique properties to the resulting MOFs, making them highly attractive for a range of applications, including catalysis and drug delivery.
Introduction
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The solvothermal synthesis method is a widely employed technique for the formation of high-quality MOF crystals. This method involves heating a solution of the metal precursor and the organic linker in a sealed vessel, allowing for the slow growth of the crystalline framework. The choice of organic linker is crucial in determining the properties of the resulting MOF. This compound is a particularly interesting linker due to the presence of two amine functional groups. These groups can enhance the MOF's performance in various applications by providing active sites for catalysis, improving selectivity in adsorption, and offering opportunities for post-synthetic modification.
Experimental Protocols
Protocol: Solvothermal Synthesis of a Representative Amine-Functionalized MOF (adapted from IRMOF-3 synthesis) [1][2][3]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (or 2-aminoterephthalic acid for IRMOF-3)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (B151607) (CHCl₃)
Procedure:
-
Preparation of the Precursor Solution: In a glass vial, dissolve zinc nitrate hexahydrate (e.g., 1.2 g, 4.59 mmol) and this compound (or a stoichiometric equivalent of 2-aminoterephthalic acid, e.g., 0.3 g, 1.66 mmol) in dry N,N-dimethylformamide (DMF) (e.g., 30 mL).[1]
-
Stirring: Stir the resulting suspension for 20 minutes at room temperature to ensure homogeneity.[1]
-
Solvothermal Reaction: Seal the vial and place it in a preheated oven at 105 °C for 24 hours.[1][2] During this time, the MOF crystals will form.
-
Cooling: After the reaction is complete, allow the vial to cool slowly to room temperature.
-
Product Collection and Washing: Decant the solvent to isolate the crystalline product. Wash the crystals three times with fresh, dry DMF to remove any unreacted starting materials.[1]
-
Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the crystals in a low-boiling point solvent such as chloroform (CHCl₃) for three days. Replace the chloroform with a fresh portion each day.[1]
-
Activation: After the solvent exchange, the MOF is activated by removing the solvent from the pores. This is typically achieved by heating the material under vacuum.
Diagram: Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of an amine-functionalized MOF.
Data Presentation
The following tables summarize key quantitative data for representative amine-functionalized MOFs. This data is provided for comparative purposes to illustrate the typical properties of these materials.
Table 1: Physicochemical Properties of a Representative Amine-Functionalized MOF (IRMOF-3) [1]
| Parameter | Value |
| BET Surface Area | 718.11 m²/g |
| Pore Volume | 0.378 cm³/g |
| Pore Diameter | 2.105 nm |
Table 2: Doxorubicin (B1662922) Loading Capacity of Amine-Functionalized MOFs [4]
| MOF | Functional Group | Doxorubicin Absorption (mg/g MOF) |
| NUIG4 | - | 1995 |
| MV-NUIG4 Analogue 1 | -OH | 1234 |
| MV-NUIG4 Analogue 2 | -OH | 1995 |
Table 3: Catalytic Performance of Amine-Functionalized MOFs in Knoevenagel Condensation [5][6][7]
| Catalyst | Reaction | Substrates | Solvent | Temperature (°C) | Conversion (%) |
| UiO-66-NH₂ | Knoevenagel Condensation | Benzaldehyde, Ethyl Cyanoacetate (B8463686) | DMF | - | High |
| IRMOF-3 | Knoevenagel Condensation | Benzaldehyde, Ethyl Cyanoacetate | - | - | High |
| 3Zn hollowspheres | Knoevenagel Condensation | Benzaldehyde, Active Methylene (B1212753) Compound | - | - | 90 |
Application Notes
MOFs synthesized with this compound are expected to exhibit enhanced performance in applications where the amine functionality plays a key role.
Drug Delivery
The porous structure and high surface area of MOFs make them excellent candidates for drug delivery systems. The amine groups on the this compound linker can interact with drug molecules through hydrogen bonding, potentially increasing the drug loading capacity and allowing for controlled release.[4]
Application Protocol: Doxorubicin Loading and Release [4]
-
Loading: Suspend the activated amine-functionalized MOF in a solution of doxorubicin in a suitable solvent (e.g., methanol). Stir the suspension at a controlled temperature for a specific time to allow for drug encapsulation.
-
Separation: Centrifuge the mixture to separate the drug-loaded MOF from the solution.
-
Quantification: Measure the concentration of doxorubicin remaining in the supernatant using UV-Vis spectroscopy to determine the loading efficiency.
-
Release: Suspend the doxorubicin-loaded MOF in a buffer solution (e.g., PBS at pH 7.4) at 37 °C. At specific time intervals, take aliquots of the solution, centrifuge to remove the MOF particles, and measure the concentration of released doxorubicin using UV-Vis spectroscopy.
Diagram: Drug Delivery Workflow
Caption: General workflow for drug loading and in vitro release studies.
Catalysis
The amine groups within the MOF structure can act as basic catalytic sites, making these materials effective heterogeneous catalysts for various organic reactions. One such application is the Knoevenagel condensation, a C-C bond-forming reaction.[5][7]
Application Protocol: Knoevenagel Condensation [5][7]
-
Reaction Setup: In a reaction vessel, combine the aldehyde (e.g., benzaldehyde), the active methylene compound (e.g., ethyl cyanoacetate or malononitrile), the amine-functionalized MOF catalyst, and a suitable solvent (e.g., DMF, DMSO, or ethanol).
-
Reaction: Stir the mixture at a specific temperature for a set period.
-
Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Product Isolation: After the reaction is complete, separate the MOF catalyst from the reaction mixture by filtration or centrifugation. The catalyst can often be washed, dried, and reused.
-
Purification: Purify the product from the filtrate using standard techniques like crystallization or column chromatography.
Diagram: Catalysis Workflow
Caption: Workflow for a heterogeneous catalytic reaction using an amine-functionalized MOF.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand geometry controlling Zn-MOF partial structures for their catalytic performance in Knoevenagel condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
protocol for synthesizing UiO-66 type MOFs with 2,5-diaminoterephthalic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of the Metal-Organic Framework (MOF) UiO-66-NH₂, derived from 2,5-diaminoterephthalic acid (also known as 2-aminoterephthalic acid) and a zirconium-based metal cluster. The protocols outlined below are based on established solvothermal methods, offering a reproducible approach for obtaining this versatile material.
Introduction
UiO-66-NH₂ is a zirconium-based MOF renowned for its high thermal and chemical stability, porosity, and the presence of functional amino groups within its structure.[1][2] These characteristics make it a promising candidate for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The synthesis of UiO-66-NH₂ typically involves the solvothermal reaction between a zirconium salt (e.g., zirconium tetrachloride, ZrCl₄) and this compound in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
Synthesis Protocols
Several protocols for the synthesis of UiO-66-NH₂ have been reported, with variations in reaction conditions that can influence the material's properties, such as crystallinity and particle size.[3][4] Below are detailed experimental procedures based on common solvothermal methods.
Protocol 1: Standard Solvothermal Synthesis
This protocol is a widely adopted method for producing UiO-66-NH₂.
Materials and Equipment:
-
Zirconium tetrachloride (ZrCl₄)
-
This compound (H₂BDC-NH₂)
-
N,N-dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave (200 mL)
-
Magnetic stirrer and hot plate
-
Oven or furnace
-
Centrifuge
Experimental Procedure:
-
In a beaker, dissolve 1.47 g of Zirconium chloride (ZrCl₄) and 1.06 g of 2-aminoterephthalic acid (H₂BDC-NH₂) in 150 mL of N,N-dimethylformamide (DMF).[3]
-
Stir the mixture until a homogeneous solution is formed.
-
Transfer the resulting mixture into a 200 mL Teflon-lined stainless-steel autoclave.[3]
-
Seal the autoclave and heat it in an oven at 120°C (393 K) for 24 hours.[3]
-
After 24 hours, allow the autoclave to cool down to room temperature.
-
Collect the yellow crystalline product by centrifugation.
-
Wash the product repeatedly with DMF (three times) and then with ethanol (three times) to remove any unreacted precursors and residual solvent.[3]
-
Dry the final product at 120°C (393 K) to obtain the UiO-66-NH₂ powder.[3]
Protocol 2: Modified Solvothermal Synthesis with Acetone (B3395972)
This protocol presents an alternative synthesis route using a mixture of DMF and acetone as the solvent, which can be more economical and environmentally friendly.[4]
Materials and Equipment:
-
Zirconium tetrachloride (ZrCl₄)
-
This compound (NH₂-BDC)
-
N,N-dimethylformamide (DMF)
-
Acetone
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Oven
Experimental Procedure:
-
Prepare a solvent mixture of DMF and acetone. The ratio can be varied, for example, 50% v/v DMF and 50% v/v acetone.[4]
-
Dissolve 1.027 g of ZrCl₄ in 50 mL of the prepared solvent mixture.[4]
-
Stir the solution magnetically for 5 minutes.[4]
-
Add 0.789 g of 2-aminoterephthalic acid (NH₂-BDC) to the solution.[4]
-
Continue stirring the mixture for 30 minutes to form a gel.[4]
-
Transfer the gel into a Teflon-lined stainless-steel autoclave.[4]
-
Heat the autoclave in an oven at 120°C for 24 hours.[4]
-
After cooling, collect the product and wash it thoroughly with DMF and then ethanol.
-
Dry the resulting UiO-66-NH₂ material.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions for UiO-66-NH₂ Synthesis
| Parameter | Protocol 1 | Protocol 2 |
| Zirconium Source | Zirconium tetrachloride (ZrCl₄) | Zirconium tetrachloride (ZrCl₄) |
| ZrCl₄ Quantity | 1.47 g[3] | 1.027 g[4] |
| Ligand | 2-aminoterephthalic acid (H₂BDC-NH₂) | 2-aminoterephthalic acid (NH₂-BDC) |
| Ligand Quantity | 1.06 g[3] | 0.789 g[4] |
| Solvent | N,N-dimethylformamide (DMF) | DMF/Acetone mixture (e.g., 50% v/v)[4] |
| Solvent Volume | 150 mL[3] | 50 mL[4] |
| Reaction Temperature | 120°C (393 K)[3] | 120°C[4] |
| Reaction Time | 24 hours[3] | 24 hours[4] |
| Product Color | Yellow crystal[3] | Not specified |
Experimental Workflow and Diagrams
The synthesis of UiO-66-NH₂ follows a systematic solvothermal process. The general workflow is depicted in the diagram below.
Caption: Solvothermal synthesis workflow for UiO-66-NH₂.
Characterization
To confirm the successful synthesis and determine the properties of the UiO-66-NH₂ material, several characterization techniques are typically employed:
-
Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the crystals.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amino functional groups and the coordination between the metal and the ligand.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity of the synthesized MOF.[4]
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling DMF, which is a toxic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Zirconium tetrachloride is corrosive and reacts with moisture; handle it with care in a dry environment.
-
The solvothermal reaction is carried out under pressure in a sealed autoclave. Ensure the autoclave is properly sealed and handled with caution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification of Levulinic Acid | MDPI [mdpi.com]
Application Notes and Protocols for 2,5-Diaminoterephthalic Acid in Covalent Organic Frameworks
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
2,5-Diaminoterephthalic acid (DATA) is a highly versatile building block in the synthesis of Covalent Organic Frameworks (COFs). Its molecular structure, featuring an aromatic ring with two amine and two carboxylic acid groups, provides multiple reactive sites for the formation of robust and porous crystalline materials. The electron-rich diamine groups of DATA facilitate dynamic covalent bonding with aldehydes to form stable β-ketoenamine linkages, which are crucial for constructing highly ordered 2D COF sheets. These DATA-based COFs exhibit exceptional thermal and chemical stability, tunable porosity, and high surface areas, making them promising candidates for a wide range of applications, including catalysis, sensing, and drug delivery.[1][2]
Application I: Photocatalysis
Application Note:
DATA-based COFs have emerged as promising metal-free semiconductor photocatalysts.[3] The incorporation of DATA into COF structures enhances their light-harvesting properties and modulates their electronic structure, leading to improved performance in various photocatalytic applications.[1] A significant application is the photocatalytic reduction of carbon dioxide (CO₂) into valuable chemical feedstocks.[1][4] The tailored pore environment and the presence of active amine groups within the COF framework can improve CO₂ adsorption and activation, facilitating its conversion under visible light.[1]
Quantitative Data for DATA-Based Photocatalytic COFs:
| COF Name | Linker(s) | Application | Performance Metric | Value | Reference |
| NH₂-UiO-66(Zr) Type | 2,5-diaminoterephthalate | CO₂ Reduction | Improved light absorption and CO₂ adsorption | Qualitative improvement | [1] |
| 2D COF-Re | DATA derivative with Re complex | CO₂ to CO conversion | Selectivity | 98% | [5] |
| 3D-TTF-COFs | DATA with tetrathiafulvalene-based linkers | Photocatalytic Nitrogen Fixation | Enhanced light absorption and charge transfer | Qualitative improvement | [6] |
Experimental Protocol: Synthesis of a DATA-Based COF for Photocatalysis
This protocol is adapted from methods for synthesizing β-ketoenamine-linked COFs.
Materials:
-
This compound (DATA)
-
1,3,5-Triformylphloroglucinol (TFP)
-
1,4-Dioxane (B91453) (anhydrous)
-
6 M Acetic acid (aqueous)
-
N,N-Dimethylformamide (DMF)
-
Acetone
Procedure:
-
In a Pyrex tube, add this compound (0.3 mmol) and 1,3,5-triformylphloroglucinol (0.2 mmol).
-
Add a solvent mixture of mesitylene and 1,4-dioxane (1.5 mL each).
-
Add 0.5 mL of 6 M aqueous acetic acid to the mixture.
-
Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.
-
Freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal the tube.
-
Heat the sealed tube at 120°C for 72 hours.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the collected solid with anhydrous DMF and acetone.
-
Dry the product under vacuum at 80°C overnight to obtain the COF as a powder.
Characterization:
-
Powder X-ray diffraction (PXRD) to confirm crystallinity.
-
FT-IR spectroscopy to verify the formation of β-ketoenamine linkages.
-
Brunauer–Emmett–Teller (BET) analysis to determine the surface area.
Visualization: Workflow for DATA-Based COF Synthesis
Caption: General workflow for the solvothermal synthesis of a DATA-based COF.
Application II: Electrochemical Sensing
Application Note:
The unique properties of DATA-based COFs, such as their high surface area, tunable pore structures, and redox activity, make them excellent materials for developing electrochemical sensors.[7][8] These COFs can be used to modify electrodes, enhancing their sensitivity and selectivity for the detection of various analytes, including environmental pollutants and biomolecules.[8][9] For example, zirconium-based MOFs synthesized with DATA have been employed to create impedimetric aptasensors for the detection of cancer cells.[1] The COF provides a stable platform with strong bio-affinity for immobilizing aptamers that bind to specific cell surface markers.[1]
Quantitative Data for DATA-Based COF Sensors:
| COF/Composite Name | Analyte | Detection Method | Limit of Detection (LOD) | Linear Range | Reference |
| Zr-based MOF (with DATA) | MCF-7 cancer cells | Impedimetric aptasensor | Not specified | Not specified | [1] |
| Zr-based MOF (with DATA) | Vitamin B12 | Fluorescence | Not specified | Not specified | [1] |
| Co₃O₄@TAPB-DMTP-COF | tert-butylhydroquinone | Electrochemical | 0.02 µM | Not specified | [10] |
| Br-COF/La₂O₃/MWCNTs | Dopamine | Electrochemical | 0.039 µM | 2–450 µM | [10] |
| Br-COF/La₂O₃/MWCNTs | Uric Acid | Electrochemical | 0.024 µM | 0.4–450 µM | [10] |
Experimental Protocol: Fabrication of a COF-Modified Electrode for Sensing
This protocol describes a general procedure for modifying a glassy carbon electrode (GCE) with a DATA-based COF.
Materials:
-
Synthesized DATA-based COF powder
-
Nafion solution (0.5 wt%)
-
Ethanol
-
Deionized water
-
Glassy carbon electrode (GCE)
-
Alumina (B75360) slurry (0.05 µm) for polishing
Procedure:
-
Electrode Preparation:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and ethanol.
-
Allow the electrode to dry completely at room temperature.
-
-
Preparation of COF Suspension:
-
Disperse 1 mg of the DATA-based COF powder in 1 mL of a 1:1 water/ethanol solution containing 0.5% Nafion.
-
Sonicate the mixture for 30 minutes to form a stable, homogeneous suspension.
-
-
Electrode Modification:
-
Drop-cast a small volume (e.g., 5 µL) of the COF suspension onto the clean GCE surface.
-
Allow the solvent to evaporate completely at room temperature, forming a thin COF film on the electrode.
-
-
Electrochemical Measurement:
-
Use the COF-modified GCE as the working electrode in a standard three-electrode electrochemical cell (with a reference and counter electrode).
-
Perform electrochemical measurements (e.g., cyclic voltammetry, differential pulse voltammetry) in a solution containing the target analyte.
-
Visualization: Logical Flow of Electrochemical Sensing
Caption: Logical pathway for analyte detection using a DATA-COF modified electrode.
Application III: Drug Delivery
Application Note:
The inherent porosity, high drug loading capacity, and biocompatibility of certain COFs make them attractive candidates for drug delivery systems.[11][12][13] DATA-based COFs can be designed with specific pore sizes and surface functionalities to encapsulate therapeutic agents.[13] The release of the drug can be triggered by specific stimuli in the target environment, such as a change in pH, which is a common characteristic of tumor microenvironments.[14] This allows for targeted drug delivery, potentially increasing therapeutic efficacy while reducing side effects.[13]
Quantitative Data for COF-Based Drug Delivery Systems:
| COF Name | Drug Loaded | Release Trigger | Loading Capacity | Key Finding | Reference |
| Imine-based COF | 5-Fluorouracil | pH | High (not quantified) | pH-responsive release | [15] |
| Fluorine-functionalized COFs | Not specified | Simulated body fluid | Not specified | Efficient drug release and cell endocytosis | [13] |
| COF-TB | Curcumin (CUR) and Benzofurazan (BZ) | Not specified | High for hydrophobic drugs | Improved cognitive function in mice model of Alzheimer's | [13] |
Experimental Protocol: Drug Loading and Release Study with a DATA-Based COF
This protocol outlines a general procedure for loading a model drug (e.g., 5-Fluorouracil) into a COF and studying its release profile.
Materials:
-
Synthesized DATA-based COF
-
5-Fluorouracil (5-FU) or other model drug
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Deionized water
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Loading:
-
Disperse 50 mg of the DATA-based COF in a 10 mL solution of 5-FU (1 mg/mL in deionized water).
-
Stir the mixture at room temperature for 24 hours in the dark to allow for maximum drug encapsulation.
-
Centrifuge the suspension to separate the drug-loaded COF.
-
Wash the pellet with deionized water several times to remove any surface-adsorbed drug.
-
Dry the drug-loaded COF under vacuum.
-
Determine the amount of loaded drug by measuring the 5-FU concentration in the supernatant before and after loading using a UV-Vis spectrophotometer.
-
-
In Vitro Drug Release:
-
Suspend 10 mg of the 5-FU-loaded COF in 20 mL of PBS buffer (one sample at pH 7.4, another at pH 5.5) in separate dialysis bags.
-
Place the dialysis bags in 100 mL of the corresponding PBS buffer and keep them at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh buffer.
-
Measure the concentration of 5-FU in the collected aliquots using a UV-Vis spectrophotometer to determine the cumulative drug release percentage over time.
-
Visualization: Drug Delivery and Release Mechanism
Caption: Conceptual workflow of targeted drug delivery and release using a DATA-COF.
References
- 1. This compound | 945-30-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Organic Framework Based Functional Materials: Important Catalysts for Efficient CO2 Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2D Covalent Organic Frameworks as Intrinsic Photocatalysts for Visible Light-Driven CO2 Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Electrochemical Sensors Based on Covalent Organic Frameworks: A Critical Review [frontiersin.org]
- 9. Covalent Organic Frameworks-Based Electrochemical Sensors for Food Safety Analysis | MDPI [mdpi.com]
- 10. Electrochemical (Bio)Sensors Based on Covalent Organic Frameworks (COFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. um.edu.mt [um.edu.mt]
- 15. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Polymerization of 2,5-Diaminoterephthalic Acid to Form Polyamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides derived from 2,5-diaminoterephthalic acid (DATA) are a class of aromatic polyamides with potential applications in high-performance materials and specialized biomedical fields. The rigid structure imparted by the terephthalic acid backbone, combined with the hydrogen-bonding capabilities of the amide linkages, can lead to materials with high thermal stability, mechanical strength, and chemical resistance.[1] The amino groups on the aromatic ring also offer sites for further functionalization, making these polymers attractive for applications in drug delivery and tissue engineering.
This document provides detailed protocols for the synthesis of polyamides from this compound and its derivatives, focusing on solution polymerization and interfacial polymerization techniques.
Data Presentation
Table 1: Summary of Reagents and Conditions for Solution Polymerization of a this compound Derivative.
| Parameter | Value/Condition | Source |
| Monomer | Phenyl ester of a this compound derivative | [2] |
| Solvent | Tetrahydrofuran (THF) | [2][3] |
| Base | Lithium hexamethyldisilazide (LiHMDS) | [2][3] |
| Base Stoichiometry | 1.0 equivalent | [2] |
| Temperature | 50 °C | [2][3] |
| Additives | None | [2] |
Table 2: Hypothetical Parameters for Interfacial Polymerization.
| Parameter | Aqueous Phase | Organic Phase |
| Monomer | This compound | Terephthaloyl chloride |
| Solvent | Water | Dichloromethane or Chloroform |
| Base (Acid Scavenger) | Sodium hydroxide (B78521) or Triethylamine | - |
| Phase Transfer Catalyst | (Optional) Tetrabutylammonium bromide | - |
| Temperature | Room Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Solution Polymerization for Ladder-Type Polyamides
This protocol is based on the synthesis of ladder-type polyamides from a derivative of this compound.[2] It involves the use of a strong, non-nucleophilic base to facilitate the polymerization.
Materials and Equipment:
-
Phenyl ester derivative of this compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF
-
Nitrogen or Argon gas supply with a manifold
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Syringes and needles for transfer of anhydrous solvent and reagents
-
Methanol (B129727) (for precipitation)
-
Centrifuge and centrifuge tubes or filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the phenyl ester of the this compound derivative in anhydrous THF.
-
Reaction Setup: Place the flask in a heating mantle or oil bath on a magnetic stirrer.
-
Initiation: While stirring, slowly add 1.0 equivalent of LiHMDS solution in THF to the monomer solution at room temperature.
-
Polymerization: Heat the reaction mixture to 50 °C and allow it to stir for the desired reaction time (e.g., 24-48 hours).[2] The progress of the polymerization can be monitored by techniques such as size exclusion chromatography (SEC) if aliquots are taken.
-
Precipitation: After the polymerization is complete, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyamide.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Purification: Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and residual salts.
-
Drying: Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Interfacial Polymerization of this compound
This is a general protocol for the synthesis of polyamides via interfacial polymerization, adapted for this compound. This method is rapid and can often be performed at room temperature.[4]
Materials and Equipment:
-
This compound (DATA)
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Chloroform
-
Deionized water
-
High-speed blender or homogenizer
-
Beaker
-
Separatory funnel
-
Filtration apparatus
-
Methanol (for washing)
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve this compound and a stoichiometric amount of sodium hydroxide (to deprotonate the carboxylic acid and act as an acid scavenger) in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride in an immiscible organic solvent such as dichloromethane.
-
Polymerization:
-
Unstirred Method: Carefully layer the organic phase on top of the aqueous phase in a beaker. A film of polyamide will form at the interface. This film can be gently pulled out as a continuous rope.
-
Stirred Method: Combine the aqueous and organic phases in a high-speed blender or a flask with vigorous stirring. The rapid mixing creates a large interfacial area, leading to the formation of the polymer as a precipitate.
-
-
Isolation:
-
If using the unstirred method, continuously remove the polymer film and wash it.
-
If using the stirred method, pour the reaction mixture through a filter to collect the precipitated polymer.
-
-
Purification: Wash the collected polyamide thoroughly with deionized water to remove salts and unreacted diamine, followed by washing with methanol to remove unreacted diacid chloride and the organic solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 60-80 °C) to a constant weight.
Visualizations
Caption: Solution polymerization of a DATA derivative.
Caption: Experimental workflows for polyamide synthesis.
References
Application Notes and Protocols for 2,5-Diaminoterephthalic Acid Derivatives in Fluorescent Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,5-diaminoterephthalic acid (DAT) are emerging as a versatile class of fluorophores with significant potential in the development of fluorescent materials.[1] These compounds possess a robust and highly tunable molecular scaffold that allows for the rational design of probes for a wide range of applications, including bioimaging and sensing.[1] The core structure of DAT features an aromatic ring substituted with two amine and two carboxylic acid groups, providing multiple sites for functionalization to modulate the photophysical properties and introduce specific reactivity.[1] DAT derivatives have been compared to well-established fluorescent dyes like fluoresceins and BODIPYs, exhibiting comparable optical properties.[2] Their applications are diverse, ranging from their use as organic linkers in the construction of fluorescent metal-organic frameworks (MOFs) to the development of sophisticated "turn-on" fluorescent probes for detecting specific analytes within complex biological systems.[1][3]
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the development and application of fluorescent materials.
Data Presentation: Photophysical Properties
The photophysical properties of this compound derivatives can be finely tuned through chemical modification. The following table summarizes the key spectral properties of a representative DAT-based fluorescent probe.
| Derivative Name | Application | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference(s) |
| "NiWa Blue" Maleimide (B117702) Probe | Thiol Sensing | 338 | ~400 (thiol conjugate) | Not Reported | ~62 | [4][5] |
| Recoverin-NiWa Blue Conjugate | Protein Conformation Sensing (FRET) | 280 (Trp excitation) | ~440 | Not Reported | ~160 | [4][5] |
| Thiol-Conjugated DAT-Maleimide | Thiol Quantification | 472 | 567 | 0.01 -> 0.14 (upon conjugation) | 95 | [3] |
Application Notes
"Turn-On" Fluorescent Probes for Thiol Detection
Principle: Certain derivatives of this compound can be engineered as "turn-on" fluorescent probes for the detection of thiols. A common strategy involves the incorporation of a maleimide group into the DAT scaffold.[4][5] The maleimide moiety acts as a fluorescence quencher. The conjugate addition of a thiol to the maleimide group disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity.[3][4][5] This "turn-on" response allows for the sensitive and selective detection of thiol-containing molecules, such as the amino acid cysteine and the antioxidant glutathione, in biological systems.[3]
Applications:
-
Quantification of biothiols: These probes can be used to measure the concentration of important biological thiols in cell lysates or other biological samples.[3]
-
Cellular imaging of thiols: The "turn-on" nature of these probes makes them suitable for imaging the distribution and dynamics of thiols in living cells.
-
Protein labeling: The maleimide group can specifically react with cysteine residues in proteins, allowing for the fluorescent labeling and tracking of proteins.[4][5]
Probing Protein Conformational Changes via FRET
Principle: this compound derivatives can be employed as fluorescent labels in Förster Resonance Energy Transfer (FRET) based assays to monitor protein conformational changes. By covalently attaching a DAT-based probe to a specific site on a protein, changes in the distance between the probe and a native fluorophore within the protein (such as a tryptophan residue) can be detected.[4][5]
Application Example: Recoverin Conformational Change The neuronal calcium sensor protein, recoverin, undergoes a significant conformational change upon binding to Ca²⁺.[6][7] A "NiWa Blue" dye, a DAT derivative functionalized with a maleimide, can be selectively attached to a cysteine residue (Cys-39) in recoverin.[4][5]
-
In the absence of Ca²⁺: A tryptophan residue in recoverin is in close proximity to the Cys-bound "NiWa Blue" dye. Excitation of the tryptophan at 280 nm leads to efficient FRET to the dye, resulting in a strong emission at approximately 440 nm.[4][5]
-
In the presence of Ca²⁺: Recoverin adopts a different conformation where the tryptophan and the dye are further apart. This increased distance significantly reduces the efficiency of FRET, leading to a decrease in the fluorescence emission at 440 nm upon excitation at 280 nm.[4][5]
This system allows for the ratiometric monitoring of Ca²⁺-induced conformational changes in recoverin, providing insights into its role in visual signal transduction.[6][7]
Experimental Protocols
Protocol 1: Synthesis of a Maleimide-Functionalized 2,5-Diaminoterephthalate "Turn-On" Probe for Thiols (General Procedure)
This protocol is a generalized procedure based on the synthesis of thiol-reactive probes.[3][4][5]
Materials:
-
Diethyl 2,5-diaminoterephthalate
-
N-(2-aminoethyl)maleimide trifluoroacetate (B77799) salt
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amide Coupling: Dissolve diethyl 2,5-diaminoterephthalate in an anhydrous solvent such as DMF.
-
Add a coupling agent (e.g., HATU) and an organic base (e.g., DIPEA) to the solution.
-
Slowly add a solution of N-(2-aminoethyl)maleimide trifluoroacetate salt in the same solvent.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the maleimide-functionalized 2,5-diaminoterephthalate probe.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Labeling of Recoverin with a "NiWa Blue" Probe and Monitoring Conformational Changes
This protocol is adapted from the application of "NiWa Blue" dyes for tracking recoverin's conformational changes.[4][5]
Materials:
-
Purified recoverin protein with a single cysteine residue
-
"NiWa Blue" maleimide probe stock solution (in DMSO)
-
Tris buffer (pH 7.4)
-
CaCl₂ solution
-
EGTA solution
-
Fluorescence spectrophotometer
Procedure:
-
Protein Labeling:
-
Dissolve the purified recoverin in Tris buffer.
-
Add a 5-10 fold molar excess of the "NiWa Blue" maleimide probe to the protein solution.
-
Incubate the mixture at 4°C overnight with gentle stirring.
-
Remove the unreacted probe by dialysis or size-exclusion chromatography.
-
Confirm the labeling efficiency by UV-Vis spectroscopy and mass spectrometry.
-
-
Fluorescence Measurements:
-
Dilute the labeled recoverin to a suitable concentration in Tris buffer.
-
Record the fluorescence emission spectrum from 300 nm to 500 nm with an excitation wavelength of 280 nm (to excite the tryptophan residue).
-
To induce the Ca²⁺-bound state, add CaCl₂ to the solution to a final concentration of 1 mM and record the emission spectrum again.
-
To revert to the Ca²⁺-free state, add EGTA to the solution to a final concentration of 2 mM and record the emission spectrum.
-
Analyze the change in fluorescence intensity at ~440 nm to monitor the conformational switch.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of a "NiWa Blue" probe.
Caption: Recoverin's role in the visual phototransduction pathway and its detection by a DAT-based probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Chiroptical Properties of Alpha Chiral 2,5-Diaminoterephthalates [open.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Diaminoterephthalate turn-on fluorescence probes for thiols--tagging of recoverin and tracking of its conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recoverin - Wikipedia [en.wikipedia.org]
- 7. The Binding Properties and Physiological Functions of Recoverin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Aminoterephthalic Acid via Nitration and Reduction of Terephthalic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of aminoterephthalic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is a two-step process involving the nitration of terephthalic acid to yield nitroterephthalic acid, followed by the reduction of the nitro group to an amine.
I. Reaction Overview
The overall synthetic pathway is illustrated below:
Caption: Two-step synthesis of aminoterephthalic acid.
II. Experimental Protocols
A. Step 1: Nitration of Terephthalic Acid
This protocol describes the synthesis of 2-nitroterephthalic acid from terephthalic acid using a mixture of nitric and sulfuric acids.[1][2]
Materials:
-
Terephthalic acid
-
Concentrated sulfuric acid (98%)[3]
-
Fuming nitric acid or concentrated nitric acid (68-70%)[2][3]
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask or beaker
-
Stirring mechanism (magnetic stir bar or overhead stirrer)
-
Heating mantle or oil bath
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, carefully add terephthalic acid to concentrated sulfuric acid.
-
Prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a separate vessel, maintaining a low temperature using an ice bath.
-
Slowly add the nitrating mixture to the terephthalic acid suspension while stirring. The temperature of the reaction mixture should be carefully controlled.[4] For instance, one procedure involves heating the mixture of terephthalic acid, fuming sulfuric acid, and concentrated nitric acid.[2] Another approach involves adding terephthalic acid to a mixture of concentrated sulfuric and nitric acids at a controlled temperature of 80-100°C.[3]
-
After the addition is complete, continue to stir the reaction mixture for a specified time, which can range from a few hours to overnight, depending on the scale and specific conditions.[3]
-
Upon completion of the reaction, pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product thoroughly with cold deionized water until the washings are neutral.
-
Dry the product, 2-nitroterephthalic acid, under vacuum. Recrystallization from water can be performed for further purification.[2]
B. Step 2: Reduction of 2-Nitroterephthalic Acid
This protocol details the reduction of 2-nitroterephthalic acid to 2-aminoterephthalic acid via catalytic transfer hydrogenation.[5][6][7]
Materials:
-
2-Nitroterephthalic acid
-
Ammonium (B1175870) formate[5][6]
-
Silica (B1680970) gel (optional, for ball milling)[5][6]
Equipment:
-
Reaction flask or ball mill
-
Stirring mechanism
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine 2-nitroterephthalic acid, 10% Pd/C catalyst, and a hydrogen donor such as ammonium formate.[5][6] The amount of catalyst is typically around 2 mol%.[5]
-
The reaction can be carried out by stirring the mixture at room temperature or with gentle heating. An alternative, efficient method is ball milling the mixture for a specified time, for example, 90 minutes.[5][6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol = 20:1).[5][6]
-
Once the reaction is complete, remove the solid catalyst and silica gel (if used) by filtration through a Buchner funnel.[5][6][7]
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-aminoterephthalic acid.[5][6]
-
If necessary, the product can be further purified by recrystallization or column chromatography.[5][6][8]
III. Data Presentation
The following tables summarize typical quantitative data for the synthesis of nitroterephthalic acid and aminoterephthalic acid.
Table 1: Summary of Nitration Reaction Data
| Parameter | Value | Reference |
| Starting Material | Terephthalic Acid | [2] |
| Product | 2-Nitroterephthalic Acid | [2] |
| Reported Yield | 73% | [2] |
| Melting Point | 269-270 °C (recrystallized from water) | [2] |
Table 2: Summary of Reduction Reaction Data
| Parameter | Value | Reference |
| Starting Material | 2-Nitroterephthalic Acid | [5][7] |
| Product | 2-Aminoterephthalic Acid | [5] |
| Reduction Method | Catalytic Transfer Hydrogenation | [7] |
| Catalyst | 10% Pd/C | [5][7] |
| Hydrogen Source | Ammonium Formate | [5][7] |
| Solvent | Methanol | [5][7] |
| Reported Yield | 99% | [5] |
| Melting Point | >300 °C (with decomposition) | [2] |
IV. Logical Workflow
The experimental workflow from starting material to the final purified product is outlined below.
Caption: Experimental workflow for the synthesis of aminoterephthalic acid.
V. Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[7] Strong acids such as concentrated sulfuric acid and nitric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[7] It should be handled with care. If using hydrogen gas, appropriate safety measures for handling flammable gases under pressure are necessary.[7]
-
Solvents: Organic solvents used in these procedures may be flammable and have associated health risks. Ensure adequate ventilation and use appropriate PPE.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-AMINOTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 2-AMINOTEREPHTHALIC ACID | 10312-55-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,5-Diaminoterephthalic Acid in Gas Adsorption
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Diaminoterephthalic acid (DATA) is a bifunctional organic linker that has garnered significant interest in the field of materials science, particularly for the synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The two amino groups and two carboxylic acid functionalities on the benzene (B151609) ring make DATA an excellent candidate for constructing robust frameworks with tailored properties for gas adsorption, storage, and separation. The presence of amino groups within the pores of these materials can significantly enhance their affinity for acidic gases like carbon dioxide (CO₂) through favorable Lewis acid-base interactions.
These application notes provide an overview of the use of DATA in gas adsorption applications, with a focus on the synthesis of DATA-based MOFs, their characterization, and protocols for gas adsorption measurements. While materials purely synthesized from DATA are still emerging, its incorporation as a co-linker has already demonstrated significant improvements in gas uptake and catalytic performance. For comparative purposes, data and protocols for the closely related and well-studied 2-aminoterephthalic acid are also included.
Data Presentation: Gas Adsorption Properties
The following tables summarize key quantitative data for MOFs functionalized with amino groups, including those incorporating this compound as a co-linker and the mono-amino analogue for comparison.
Table 1: CO₂ Adsorption Capacities of Amino-Functionalized MOFs
| Material | Metal Center | Linker(s) | Temperature (K) | Pressure (bar) | CO₂ Uptake (mmol/g) | BET Surface Area (m²/g) | Reference |
| Mg-MOF-1/8NH₂ | Mg | 2,5-dihydroxyterephthalic acid & 2-aminoterephthalic acid | 303 | Saturation | 3.9 | 924.19 | [1] |
| Framework 1 | Zn | Terephthalic acid & 2-aminoterephthalic acid | 283 | ~1 | 2.54 (57 cc/g) | 756 | [2] |
| Framework 1 | Zn | Terephthalic acid & 2-aminoterephthalic acid | 293 | ~1 | 2.05 (46 cc/g) | 756 | [2] |
| Framework 1 | Zn | Terephthalic acid & 2-aminoterephthalic acid | 303 | ~1 | 1.65 (37 cc/g) | 756 | [2] |
| Framework 1 | Zn | Terephthalic acid & 2-aminoterephthalic acid | 313 | ~1 | 1.34 (30 cc/g) | 756 | [2] |
| JMS-3a | Cd | 2,2′-bipyridine-4,4′-dicarboxylic acid | 273 | ~1 | 1.39 | 151 | [1] |
| JMS-3a | Cd | 2,2′-bipyridine-4,4′-dicarboxylic acid | 298 | ~1 | 1.18 | 151 | [1] |
| JMS-4a | Zn | 2,2′-bipyridine-4,4′-dicarboxylic acid | 273 | ~1 | 0.71 | 36 | [1] |
| JMS-4a | Zn | 2,2′-bipyridine-4,4′-dicarboxylic acid | 298 | ~1 | 0.49 | 36 | [1] |
Note: CO₂ uptake for Framework 1 was converted from cc/g to mmol/g using the ideal gas law at standard temperature and pressure.
Table 2: Hydrogen Adsorption Capacities of MOFs
| Material | Metal Center | Linker(s) | Temperature (K) | Pressure (bar) | H₂ Uptake (wt%) | BET Surface Area (m²/g) | Reference |
| MOF-5-int | Zn | 1,4-benzenedicarboxylate | 77 | 1 | 1.54 - 1.82 | 950 - 1100 | [3] |
| MOF-5 | Zn | 1,4-benzenedicarboxylate | 77 | 1 | 1.46 | 2449 | [4] |
| MOF-5 | Zn | 1,4-benzenedicarboxylate | 77 | 100 | 6.9 (excess) | 2449 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Mixed-Ligand Amino-Functionalized Mg-MOF-74 (Mg-MOF-nNH₂)
This protocol describes the synthesis of a magnesium-based MOF using a mixture of 2,5-dihydroxyterephthalic acid and 2-aminoterephthalic acid to introduce amino functionalities.[1]
Materials:
-
Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)
-
2,5-dihydroxyterephthalic acid
-
2-aminoterephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve Mg(NO₃)₂·6H₂O (1.95 mmol, 0.712 g), 2,5-dihydroxyterephthalic acid (e.g., 0.83 mmol, 0.167 g for a specific ratio), and a desired amount of 2-aminoterephthalic acid in a mixed solvent of DMF, deionized water, and ethanol (e.g., 15:1:1 v/v/v, total volume 76.5 mL).
-
Sonicate the solution for 30 minutes to ensure homogeneity.
-
Transfer the solution into a 100 mL Teflon-lined autoclave.
-
Heat the autoclave at 125°C (398 K) for 24 hours.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the product with DMF and then with methanol.
-
Dry the synthesized MOF under vacuum.
Protocol 2: General Gas Adsorption Measurement
This protocol outlines the general procedure for measuring gas adsorption isotherms on a synthesized MOF material.
Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
Sample tubes
-
Heating mantle or furnace for activation
-
High-purity adsorbate gases (e.g., N₂, CO₂, H₂)
-
High-purity helium for free space determination
Procedure:
-
Activation:
-
Accurately weigh 50-100 mg of the synthesized MOF into a sample tube.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heat the sample under a dynamic vacuum. The activation temperature and duration depend on the thermal stability of the MOF (e.g., 150°C for several hours).
-
After activation, cool the sample to room temperature while maintaining the vacuum.
-
-
Nitrogen Adsorption for BET Surface Area Analysis (at 77 K):
-
Transfer the activated sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Perform a free-space measurement using helium gas.
-
Introduce calibrated doses of nitrogen gas into the sample tube and allow the pressure to equilibrate at each step.
-
Record the amount of nitrogen adsorbed at various relative pressures (P/P₀).
-
Calculate the BET surface area from the resulting isotherm.
-
-
CO₂ and H₂ Adsorption Measurements:
-
Use a temperature-controlled bath to maintain the desired experimental temperature (e.g., 273 K, 298 K for CO₂; 77 K for H₂).
-
Follow a similar procedure as for nitrogen adsorption, introducing calibrated doses of CO₂ or H₂ gas and recording the uptake at various equilibrium pressures.
-
The adsorption capacity is typically reported in mmol/g or cm³/g (STP).
-
Mandatory Visualizations
Logical Relationship in MOF Synthesis and Application
Caption: Workflow from synthesis precursors to the final application of a DATA-based MOF for gas adsorption.
Experimental Workflow for Gas Adsorption Measurement
Caption: Step-by-step workflow for performing gas adsorption measurements on a synthesized MOF sample.
References
- 1. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
- 2. Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
Electrochemical Applications of 2,5-Diaminoterephthalic Acid-Based Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminoterephthalic acid (DATA) is a versatile organic linker that has garnered significant interest in materials science due to its unique structural and electronic properties. Its aromatic core, coupled with amino and carboxylic acid functional groups, makes it an excellent building block for a variety of advanced materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers. These materials are demonstrating considerable promise in a range of electrochemical applications, from energy storage and conversion to sensing and electrocatalysis.
The presence of redox-active amino groups and coordinating carboxylic acid moieties in the DATA structure imparts favorable electrochemical characteristics to its derivative materials. The amino groups can enhance pseudocapacitive behavior and act as anchoring sites for catalytic nanoparticles, while the carboxylic acid groups provide robust coordination with metal centers in MOFs. This unique combination of functionalities allows for the rational design of materials with tailored electrochemical properties.
These application notes provide an overview of the electrochemical applications of DATA-based materials, with a focus on their use in supercapacitors, batteries, electrocatalysis, and electrochemical sensing. Detailed protocols for the synthesis of representative DATA-based materials and the electrochemical characterization techniques are also presented to facilitate further research and development in this exciting field.
I. Supercapacitors
DATA-based materials, particularly MOFs, are emerging as promising electrode materials for supercapacitors due to their high surface area, tunable porosity, and redox-active sites. The amino groups on the DATA linker can contribute to pseudocapacitance through faradaic reactions, thereby boosting the overall energy storage capacity.
Quantitative Performance Data
While specific performance data for supercapacitors based exclusively on this compound is still emerging in the literature, the following table presents data for MOFs with similar functionalities for comparative purposes.
| Electrode Material | Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycle Stability |
| Zn-MOF [1] | 3 M KOH | 288 @ 2 A/g | - | - | 56% retention after an unspecified number of cycles |
| Co-MOF [2] | - | 425 @ 2 A/g | 25.8 | 11900 | ~78% retention after 2200 cycles |
| rGO@Co/Mn MOF | - | 1067.2 @ 2 mA/cm² | 7.6 | 1515 | 72.1% retention after 10,000 cycles |
| MOF-Derived MnO/C [3] | - | 421 @ 0.5 A/g | - | - | 94% retention after 5000 cycles |
II. Batteries
The use of DATA-based materials in rechargeable batteries is a growing area of research. The redox-active nature of the DATA linker and its ability to coordinate with various metal ions make it a candidate for both anode and cathode materials. A notable example is the development of a poly(2,5-dihydroxyterephthalic acid) interlayer polymer for lithium/sodium storage.
Quantitative Performance Data
Detailed quantitative data for battery applications of DATA-based materials is currently limited. The following table provides a summary of available data for a related poly(2,5-dihydroxyterephthalic acid) material.
| Electrode Material | Battery Type | Reversible Capacity (mAh/g) | Coulombic Efficiency (%) | Cycle Stability |
| Poly(2,5-dihydroxyterephthalic acid) interlayer [4] | Li/Na-ion | - | - | Stable cycling over dozens of cycles |
III. Electrocatalysis
DATA-based MOFs are being explored as efficient electrocatalysts for various reactions, including the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting and other renewable energy technologies. The well-defined and tunable metal centers within the MOF structure, along with the electronic effects of the DATA linker, contribute to their catalytic activity.
Quantitative Performance Data
| Catalyst | Reaction | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) |
| Fe/Mn-MOFs (NO2-BDC linker) [5] | OER | 232.8 | 59.6 |
| Fe/Co-MOFs (NO2-BDC linker) [5] | OER | 248.8 | - |
| Fe-MOFs (NO2-BDC linker) [5] | OER | 253.8 | - |
| Co-MOF (pyridine-2,6-dicarboxylic acid linker) [6] | OER | 180 | - |
| Co-MOF (pyridine-2,6-dicarboxylic acid linker) [6] | HER | 151.7 | - |
IV. Electrochemical Sensing
The high surface area and tunable functionality of DATA-based materials make them excellent candidates for the development of sensitive and selective electrochemical sensors. MOFs constructed from DATA can be designed to have specific binding sites for target analytes, leading to changes in their electrochemical properties upon interaction.
Quantitative Performance Data
| Sensor Material | Analyte | Detection Limit |
| DATA-based MOF | Heavy Metals | - |
| Paper-based electrochemical sensor [7][8] | Pb and Cd | 1 ppb |
| Nanocomposite-modified electrode [9] | Pb(II) | 0.315 µg/L |
| Nanocomposite-modified electrode [9] | Cu(II) | 0.244 µg/L |
Experimental Protocols
A. Synthesis of a Representative DATA-Based MOF (General Procedure)
This protocol describes a generalized solvothermal method for the synthesis of a metal-organic framework using this compound as the organic linker.
Materials:
-
This compound (DATA)
-
Metal salt (e.g., zinc nitrate (B79036) hexahydrate, cobalt nitrate hexahydrate)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined autoclave
Procedure:
-
Dissolve this compound in DMF in a glass beaker.
-
In a separate beaker, dissolve the metal salt in DMF.
-
Mix the two solutions and stir for 30 minutes to ensure homogeneity.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 120 °C for 24-48 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF and then with ethanol to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at 60 °C overnight.
B. Fabrication of a Working Electrode
This protocol outlines the preparation of a working electrode for electrochemical measurements.
Materials:
-
DATA-based active material (e.g., MOF)
-
Conductive carbon black (e.g., Super P)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP)
-
Current collector (e.g., nickel foam, carbon cloth, glassy carbon electrode)
-
Agate mortar and pestle
-
Doctor blade or brush
Procedure:
-
Grind the DATA-based active material into a fine powder using an agate mortar and pestle.
-
Prepare a slurry by mixing the active material, conductive carbon black, and PVDF binder in a weight ratio of 80:10:10.
-
Add a few drops of NMP to the mixture and grind until a homogeneous slurry is formed.
-
Coat the slurry onto the current collector using a doctor blade or a small brush.
-
Dry the electrode in a vacuum oven at 80 °C for 12 hours to remove the solvent.
-
Press the electrode under a pressure of 10 MPa to ensure good contact between the active material and the current collector.
C. Electrochemical Measurements
This protocol describes a standard three-electrode setup for electrochemical characterization.
Apparatus and Materials:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working electrode (prepared as in Protocol B)
-
Counter electrode (e.g., platinum wire or graphite (B72142) rod)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode)
-
Electrolyte (e.g., aqueous KOH, H₂SO₄, or organic electrolyte)
Procedure:
-
Assemble the electrochemical cell with the working electrode, counter electrode, and reference electrode.
-
Fill the cell with the appropriate electrolyte.
-
Connect the electrodes to the potentiostat.
-
Perform the desired electrochemical measurements:
-
Cyclic Voltammetry (CV): To evaluate the capacitive behavior and redox processes.
-
Galvanostatic Charge-Discharge (GCD): To determine the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.
-
V. Conclusion
This compound-based materials represent a promising class of materials for a wide range of electrochemical applications. Their unique structural and electronic properties, which can be tuned through synthetic modifications, make them highly attractive for the development of next-generation energy storage devices, electrocatalysts, and sensors. While research in this area is still evolving, the preliminary data and the versatility of the DATA linker suggest a bright future for these materials. The protocols and data presented in these application notes are intended to serve as a foundation for further investigation and innovation in the field.
References
- 1. ppam.semnan.ac.ir [ppam.semnan.ac.ir]
- 2. Co-containing metal-organic framework for high-performance asymmetric supercapacitors with functionalized reduced graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. From design to efficiency: cobalt-based MOFs for efficient and stable electrocatalysis in hydrogen and oxygen evolution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Heavy Metals Detection with Paper-Based Electrochemical Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 2,5-Diaminoterephthalic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminoterephthalic acid (DATA) has emerged as a critical building block in the design and synthesis of advanced catalytic materials. Its rigid structure, featuring both amine and carboxylic acid functional groups, makes it an ideal organic linker for the construction of highly porous and crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). These materials are at the forefront of catalytic research, offering tunable porosity, high surface areas, and well-defined active sites. The presence of amino groups in the DATA linker is particularly significant, as they can enhance catalytic activity through various mechanisms, including acting as basic sites, modulating electronic properties, and serving as points for post-synthetic modification.
This document provides a comprehensive overview of the catalytic applications of DATA-based materials, with a focus on photocatalytic CO₂ reduction, catalytic reduction of nitroarenes, and electrocatalytic oxygen evolution. Detailed application notes, experimental protocols, and quantitative performance data are presented to facilitate further research and development in these key areas.
I. Photocatalytic CO₂ Reduction
The conversion of carbon dioxide into valuable fuels and chemical feedstocks is a critical challenge in sustainable chemistry. MOFs synthesized from DATA and its derivatives have shown significant promise as photocatalysts for CO₂ reduction due to their ability to absorb light, promote charge separation, and provide active sites for CO₂ activation. The amino groups on the DATA linker can enhance visible light absorption and increase CO₂ adsorption capacity, thereby improving photocatalytic efficiency.[1]
Application Notes:
-
Enhanced Light Harvesting: The amino groups in DATA-based MOFs can extend the light absorption range of the material into the visible spectrum, a crucial feature for utilizing solar energy.[2]
-
Improved CO₂ Adsorption: The basicity of the amino groups provides preferential binding sites for the acidic CO₂ molecule, increasing its concentration at the catalytic centers.[2]
-
Active Catalytic Sites: The metal nodes within the MOF structure, in conjunction with the functionalized organic linkers, act as the primary catalytic sites for CO₂ reduction.[2]
-
Product Selectivity: The product distribution (e.g., CO, CH₄, HCOOH) can be tuned by modifying the metal center, the linker functionalization, and the reaction conditions.
Quantitative Data: Photocatalytic CO₂ Reduction Performance of Amino-Functionalized MOFs
| Catalyst | Linker | Co-catalyst/ Sacrificial Agent | Light Source | Major Product(s) | Product Yield (μmol g⁻¹ h⁻¹) | Reference |
| NH₂-UiO-66(Zr) | 2-Aminoterephthalic acid | TEOA | Visible Light | HCOO⁻ | 3.4 (mmol/mol after 10h) | [1] |
| NH₂-UiO-66(Zr/Ti) | 2-Aminoterephthalic acid | TEOA | Visible Light | HCOO⁻ | 5.8 (mmol/mol after 10h) | [1] |
| NH₂-MIL-125(Ti) | 2-Aminoterephthalic acid | TEOA | Visible Light | HCOO⁻ | - | [1] |
| rGO@NH₂-MIL-125 | 2-Aminoterephthalic acid | CH₃OH | UV-light | HCOOCH₃ | 1,116 | [3] |
| Re-MOF-NH₂(33%) | This compound derivative | TEA | Visible Light | CO | - | [4] |
| Zr-SDCA-NH₂ | Amine-functionalized dicarboxylic acid | TEOA | Visible Light | HCOOH | 96.2 (μmol h⁻¹ mmolMOF⁻¹) | [5] |
Note: TEOA = Triethanolamine (B1662121), TEA = Triethylamine, rGO = reduced Graphene Oxide. Data is presented as reported in the respective literature and may have been obtained under different experimental conditions.
Experimental Protocol: Photocatalytic CO₂ Reduction using an Amino-Functionalized MOF
This protocol describes a general procedure for evaluating the photocatalytic activity of a DATA-based MOF for CO₂ reduction.
1. Catalyst Activation: a. Place a known amount of the synthesized MOF powder (e.g., 50 mg) in a quartz reactor. b. Activate the catalyst by heating under vacuum at a specific temperature (e.g., 150 °C) for a designated time (e.g., 12 hours) to remove any guest molecules from the pores.
2. Reaction Setup: a. After activation, cool the reactor to room temperature. b. Introduce a sacrificial electron donor, such as triethanolamine (TEOA), into the reactor containing the catalyst. The solvent is typically acetonitrile. c. Purge the reactor with high-purity CO₂ gas for at least 30 minutes to ensure a CO₂-saturated atmosphere. d. Seal the reactor and place it in a temperature-controlled water bath.
3. Photocatalytic Reaction: a. Irradiate the reactor with a light source (e.g., a 300 W Xenon lamp with a visible light filter, λ > 420 nm). b. Stir the reaction mixture continuously to ensure uniform irradiation of the catalyst. c. At regular time intervals, collect gas and liquid samples from the reactor using a gas-tight syringe for analysis.
4. Product Analysis: a. Analyze the gaseous products (e.g., CO, CH₄, H₂) using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID). b. Analyze the liquid products (e.g., formic acid, formaldehyde) using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
5. Data Calculation: a. Calculate the amount of each product generated based on the calibration curves. b. Express the photocatalytic activity as the product yield per unit mass of catalyst per unit time (e.g., μmol g⁻¹ h⁻¹).
II. Catalytic Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical, dye, and agrochemical industries. MOFs derived from DATA serve as highly efficient heterogeneous catalysts for this reaction, offering high activity, selectivity, and reusability. The amino groups within the MOF structure can facilitate the adsorption of nitroarenes and enhance the catalytic activity of the metal centers.
Application Notes:
-
High Catalytic Activity: DATA-based MOFs can catalyze the reduction of nitroarenes with high conversion rates and short reaction times, often under mild conditions.[6]
-
Substrate Scope: These catalysts are effective for the reduction of a wide range of substituted nitroarenes.
-
Heterogeneous Nature: The solid nature of MOF catalysts allows for easy separation from the reaction mixture and potential for recycling, which is a key advantage over homogeneous catalysts.
-
Synergistic Effects: In bimetallic MOFs, the incorporation of a second metal can enhance the catalytic activity compared to the monometallic parent MOFs.[6]
Quantitative Data: Catalytic Reduction of 4-Nitrophenol using Amino-Functionalized and other MOFs
| Catalyst | Linker | Reducing Agent | Reaction Time | Conversion (%) | Reference |
| Co/Fe-MOF (Fe/Co ratio = 1) | 2-Aminoterephthalic acid | NaBH₄ | - | Enhanced activity | [6] |
| Cu@C (from Cu-MOF) | - | NaBH₄ | 8 min | 100 | [7][8] |
| Pd/NH₂-UiO-66 | 2-Aminoterephthalic acid | Formic acid | - | 98 (Aniline yield) | [7] |
| Co-BDC | 1,4-Benzenedicarboxylic acid | NaBH₄ | 2 min | ~99.25 | [9] |
| Cr-BDC | 1,4-Benzenedicarboxylic acid | NaBH₄ | <10 min | >85 (after 5 cycles) | [9] |
Experimental Protocol: Catalytic Reduction of a Nitroarene
This protocol provides a general method for the catalytic reduction of a nitroarene using a DATA-based MOF catalyst.
1. Catalyst Preparation: a. Synthesize and activate the DATA-based MOF catalyst as described in the relevant literature.
2. Reaction Procedure: a. In a round-bottom flask, dissolve the nitroarene substrate (e.g., 4-nitrophenol, 1 mmol) in a suitable solvent (e.g., ethanol, 20 mL). b. Add the MOF catalyst (e.g., 10 mg) to the solution. c. Stir the mixture at room temperature for a few minutes to ensure proper dispersion of the catalyst. d. Add the reducing agent, typically sodium borohydride (B1222165) (NaBH₄), in excess (e.g., 10 equivalents) to the reaction mixture. e. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing aliquots at regular intervals for analysis by UV-Vis spectroscopy or GC-MS.
3. Work-up and Product Isolation: a. Upon completion of the reaction, separate the catalyst by filtration or centrifugation. b. Wash the catalyst with the reaction solvent and dry it for potential reuse. c. Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding aniline.
4. Catalyst Reusability Test: a. After the first reaction cycle, recover the catalyst by filtration, wash it thoroughly with the solvent used in the reaction, and dry it under vacuum. b. Use the recovered catalyst for a subsequent reaction cycle under the same conditions to evaluate its reusability. Repeat this process for several cycles.
III. Electrocatalytic Oxygen Evolution Reaction (OER)
The oxygen evolution reaction (OER) is a key process in water splitting for hydrogen production and in metal-air batteries. However, it is often the bottleneck due to its sluggish kinetics. MOFs derived from DATA and related amino-functionalized linkers have been investigated as promising electrocatalysts for OER. The incorporation of redox-active metal centers and the functional organic linkers can create highly active and stable catalytic sites.
Application Notes:
-
Enhanced Activity: The electronic properties of the MOF, influenced by the DATA linker, can be tuned to optimize the binding energies of OER intermediates, thereby lowering the overpotential.
-
High Surface Area: The porous nature of MOFs provides a large number of accessible active sites for the electrochemical reaction.
-
Stability: The robust framework of certain MOFs can provide stability under the harsh oxidative conditions of the OER.
-
Bimetallic Synergy: The use of bimetallic MOFs can lead to synergistic effects that enhance the OER performance beyond that of the individual metal components.[6]
Quantitative Data: Electrocatalytic OER Performance of MOF-based Materials
| Electrocatalyst | Linker | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
| Mixed-metal Fe/Co-MOF (Fe/Co=1) | 2-Aminoterephthalic acid | 410 | - | 1 M KOH | [6] |
| NiFe-MOF on Ni foam | 1,3,5-Benzenetricarboxylic acid | 270 | 47 | 1.0 M KOH | [10] |
| NiRu₀.₀₈-MOF | - | 187 | 40 | 0.1 M KOH | [10] |
| NiCo-BDC Nanosheets | 1,4-Benzenedicarboxylic acid | 230 | - | 1 M KOH | [11] |
| CuCo₂O₄ (from MOF) | Imidazole-4,5-dicarboxylic acid | 317 | 49 | 1.0 M KOH | [4] |
Note: The performance of electrocatalysts is highly dependent on the electrode preparation and testing conditions.
Experimental Protocol: Evaluation of Electrocatalytic OER Performance
This protocol outlines the procedure for preparing a MOF-based electrode and evaluating its OER activity.
1. Electrode Preparation (Working Electrode): a. Prepare a catalyst ink by dispersing a specific amount of the MOF catalyst (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a Nafion solution (e.g., 5 wt%). b. Sonicate the mixture for at least 30 minutes to form a homogeneous ink. c. Drop-cast a precise volume of the catalyst ink onto a conductive substrate (e.g., glassy carbon electrode, carbon paper, or nickel foam) to achieve a desired catalyst loading (e.g., 0.5 mg cm⁻²). d. Dry the electrode at room temperature or in a low-temperature oven.
2. Electrochemical Measurements: a. Use a standard three-electrode electrochemical cell containing the working electrode, a counter electrode (e.g., platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE). b. Use an alkaline solution (e.g., 1.0 M KOH) as the electrolyte. Purge the electrolyte with high-purity O₂ for at least 30 minutes before the measurement. c. Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV s⁻¹) to record the polarization curve. Correct the potential for iR drop. d. The overpotential (η) is calculated using the equation: η = E(RHE) - 1.23 V, where E(RHE) is the iR-corrected potential versus the reversible hydrogen electrode. e. Construct the Tafel plot (η vs. log(j)) from the LSV data to determine the Tafel slope, which provides insight into the reaction mechanism. f. Evaluate the long-term stability of the catalyst using chronoamperometry or chronopotentiometry at a constant current density.
Visualizations
Synthesis of DATA-based MOF Catalyst
Caption: General workflow for the synthesis of a DATA-based MOF catalyst.
General Catalytic Cycle for Nitroarene Reduction
Caption: A simplified catalytic cycle for the reduction of nitroarenes.
Experimental Workflow for Electrocatalytic OER Testing
Caption: Workflow for evaluating the electrocatalytic OER performance.
References
- 1. Recent Advances in MOF-based Nanocatalysts for Photo-Promoted CO2 Reduction Applications [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.uj.ac.za [pure.uj.ac.za]
- 4. Bifunctional MOF‐on‐MOF‐Derived CuCo2O4 for Oxygen Evolution Reaction Electrocatalysis and Supercapacitor Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zirconium-Based Metal–Organic Frameworks for Photocatalytic CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Heterobimetallic Metal-Organic Frameworks (MOFs) for Multifunctional Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor | Semantic Scholar [semanticscholar.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Diaminoterephthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-diaminoterephthalic acid (DATA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound (DATA) is a two-step process starting from terephthalic acid.[1] This involves the nitration of terephthalic acid to form 2,5-dinitroterephthalic acid, followed by the reduction of the dinitro compound to the desired di-amino product.[2][3] Alternative, though less common, routes include the Hofmann degradation of pyromellitic di-imide and a multi-step synthesis commencing from 2,5-diamino-p-xylene.[1][2]
Q2: What are the critical parameters influencing the yield of the nitration step?
A2: The yield of 2,5-dinitroterephthalic acid is primarily influenced by the reaction temperature, the concentration and ratio of nitric acid to sulfuric acid, and the reaction time. Due to the deactivating nature of the carboxylic acid groups on the terephthalic acid ring, harsh reaction conditions, including elevated temperatures and the use of a potent nitrating mixture (concentrated nitric and sulfuric acids), are necessary. Maintaining the appropriate temperature and reaction duration is crucial to favor the formation of the desired 2,5-dinitro isomer and minimize the production of mono-nitrated byproducts.
Q3: Which reducing agents are most effective for converting 2,5-dinitroterephthalic acid to DATA?
A3: Common and effective reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid and iron powder with an acidic catalyst.[1] Tin(II) chloride often offers higher yields and a cleaner reaction, simplifying the work-up process. While iron powder is a cost-effective alternative, it can lead to the formation of iron sludge, which complicates product purification and presents environmental concerns.[1]
Q4: What are the main challenges encountered during the synthesis of DATA?
A4: Researchers often face challenges such as low overall yields, the formation of difficult-to-separate impurities like mono-nitrated terephthalic acid, and complicated post-reaction work-up procedures, particularly when using iron powder for the reduction step. Inadequate control of reaction conditions during nitration can lead to incomplete dinitration, while the reduction step requires careful execution to ensure complete conversion and to simplify the isolation of the final product.
Troubleshooting Guides
Issue 1: Low Yield of 2,5-Dinitroterephthalic Acid in the Nitration Step
| Possible Cause | Recommended Solution |
| Incomplete Nitration | The deactivating effect of the two carboxylic acid groups on terephthalic acid makes dinitration challenging. Ensure that the reaction temperature is sufficiently high (typically in the range of 80-100°C) and the reaction time is adequate (often several hours). A patent suggests a two-stage temperature profile, for instance, heating at 100°C for 3 hours and then at 80°C for 12 hours.[3] |
| Suboptimal Nitrating Mixture | The ratio of concentrated nitric acid to concentrated sulfuric acid is critical. A common protocol suggests a mass ratio of terephthalic acid to 98% sulfuric acid to 68% nitric acid of approximately 1:2.2-3.5:5-8.[3] Using fuming nitric acid or oleum (B3057394) can also increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, potentially improving the yield. |
| Product Loss During Work-up | 2,5-Dinitroterephthalic acid has some solubility in the acidic aqueous mixture upon quenching. Ensure the reaction mixture is poured into a sufficient volume of ice-water to maximize precipitation. If precipitation is incomplete, neutralization of the filtrate followed by extraction with a polar organic solvent like ethyl acetate (B1210297) may be necessary to recover the dissolved product. |
Issue 2: Low Yield and/or Impurities in the Reduction Step
| Possible Cause | Recommended Solution |
| Incomplete Reduction | Ensure a sufficient excess of the reducing agent is used. For SnCl₂·2H₂O, a mass ratio of 2,5-dinitroterephthalic acid to the reducing agent is typically in the range of 1:3.5 to 1:5.[3] For iron powder, a significant excess is also required. The reaction temperature should be maintained (e.g., refluxing in concentrated HCl for the SnCl₂ method) for a sufficient duration (e.g., 4-6 hours) to drive the reaction to completion.[3] |
| Difficult Product Isolation (Iron Sludge) | When using iron powder, the formation of a thick iron sludge can make filtration and product isolation challenging.[1] To mitigate this, ensure vigorous stirring throughout the reaction. During work-up, dilution with water and acidification can help to dissolve some of the iron salts. Alternatively, consider using SnCl₂ for a cleaner reduction. |
| Side Reactions | The presence of unreacted nitro intermediates or other byproducts can contaminate the final product. Thorough washing of the crude product is essential. The work-up for the SnCl₂ reduction typically involves dissolving the crude product in a sodium hydroxide (B78521) solution and then re-precipitating it by adding concentrated hydrochloric acid to achieve a more purified product.[3] Recrystallization from a suitable solvent, such as dimethylformamide (DMF), can further enhance purity. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dinitroterephthalic Acid
This protocol is based on a method described in a patent, which reports a yield of approximately 85%.[3]
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 20.5 g of terephthalic acid.
-
Addition of Nitrating Mixture: Slowly add a mixture of 55.2 g of 98% sulfuric acid and 121.8 g of 68% nitric acid dropwise to the flask while stirring.
-
First Heating Stage: After the initial addition, control the temperature at 100°C and allow the reaction to proceed for 4 hours.
-
Second Addition and Heating Stage: Add another portion of the nitrating mixture (55.2 g of 98% sulfuric acid and 156.4 g of 68% nitric acid) dropwise. Then, maintain the reaction temperature at 80°C for 12 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water to precipitate the product.
-
Filter the precipitate using a Büchner funnel.
-
Recrystallize the crude product from hot water.
-
Filter the purified crystals and dry them to obtain white, solid 2,5-dinitroterephthalic acid.
-
Protocol 2: Reduction of 2,5-Dinitroterephthalic Acid using Tin(II) Chloride
This protocol is adapted from a patented procedure with a reported yield of around 82-85%.[3]
-
Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, condenser, and thermometer, add 350 mL of concentrated hydrochloric acid.
-
Addition of Reducing Agent: While stirring, slowly add 125.0 g of SnCl₂·2H₂O to the hydrochloric acid and wait for it to dissolve completely.
-
Addition of Starting Material: Add 25.0 g of finely ground 2,5-dinitroterephthalic acid to the solution.
-
Reaction: Heat the mixture to 100°C and maintain it at reflux for 6 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash the filter cake with 6N hydrochloric acid.
-
Dissolve the filter cake in a 10% sodium hydroxide solution.
-
Re-precipitate the product by adding concentrated hydrochloric acid until the solution is acidic.
-
Filter the precipitate, wash with water, and dry to obtain this compound as a white solid.
-
Quantitative Data Summary
The following tables summarize the reported yields for the synthesis of this compound under different conditions.
Table 1: Reported Yields for the Nitration of Terephthalic Acid
| Starting Material | Reagents | Temperature (°C) | Time (h) | Reported Yield (%) |
| Terephthalic Acid | Conc. H₂SO₄, Conc. HNO₃ | 100 then 80 | 4 then 12 | 85.1[3] |
| Terephthalic Acid | Conc. H₂SO₄, Conc. HNO₃ | 90 then 70 | 3 then 12 | 80.4[3] |
| Terephthalic Acid | Conc. H₂SO₄, Conc. HNO₃ | 100 then 80 | 3 then 12 | 87.3[3] |
Table 2: Reported Yields for the Reduction of 2,5-Dinitroterephthalic Acid
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| 2,5-Dinitroterephthalic Acid | SnCl₂·2H₂O | Conc. HCl | 100 | 6 | 82.5[3] |
| 2,5-Dinitroterephthalic Acid | SnCl₂·2H₂O | Conc. HCl | 120 | 4 | 85.1[3] |
| 2,5-Dinitroterephthalic Acid | Iron Powder | HCl | Not specified | Not specified | Generally lower with difficult work-up[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. This compound | 945-30-2 | Benchchem [benchchem.com]
- 2. Preparation of this compound by the Hofmann degradation of pyromellitic di-imide (benzene-1,2,4,5-tetracarboxylic 1,2:4,5-di-imide) in the presence of metal salts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,5-Diaminoterephthalic Acid (DATA)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the purification of 2,5-diaminoterephthalic acid (DATA, H₂DATA) from common reaction byproducts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of DATA.
Q1: My final product has a persistent yellow, brown, or dark purple color instead of being a white or off-white solid. What is the cause and how can I decolorize it?
A: Discoloration in the final product typically arises from two main sources: the presence of residual nitro-aromatic impurities (such as the 2,5-dinitroterephthalic acid starting material or mono-reduced intermediates) or the oxidation of the amino groups on the DATA molecule.
-
Cause Analysis: Aromatic amines are susceptible to air oxidation, which forms highly colored quinone-like structures. Nitro compounds are often yellow or orange.
-
Recommended Solution: The most effective method is purification via a pH swing. This involves dissolving the crude DATA in a dilute basic solution (e.g., 10% sodium hydroxide) to form the soluble disodium (B8443419) salt.[1] Insoluble impurities can be removed by filtration. For persistent color, the resulting basic solution can be treated with a small amount of activated carbon and then filtered to remove the carbon and adsorbed color bodies. Subsequently, the clear filtrate is acidified (e.g., with hydrochloric acid) to a pH of 3.0-3.5, which precipitates the purified DATA.[2] The product is then collected by filtration, washed, and dried.
Q2: My analytical data (NMR, HPLC) indicates the presence of persistent impurities. What are they likely to be and what is the best removal strategy?
A: The most common impurities are related to the synthetic route, which typically involves the nitration of terephthalic acid followed by reduction.[1][3][4]
-
Likely Impurities:
-
2,5-Dinitroterephthalic Acid: The unreacted starting material from the reduction step.
-
2-Amino-5-nitroterephthalic Acid: An intermediate resulting from incomplete reduction of the dinitro compound.
-
Isomeric Impurities: Depending on the initial nitration, other isomers might be present in trace amounts.[3]
-
-
Removal Strategy: The standard purification protocol of dissolving the crude product in an aqueous base and re-precipitating with acid is highly effective at removing these types of impurities.[1] The basic amino groups of DATA make it soluble in acid, while the acidic carboxyl groups make it soluble in base. Impurities like the dinitro- starting material lack basic amino groups and have different solubility profiles. For exceptionally stubborn impurities, a subsequent recrystallization from a high-boiling polar solvent such as dimethylformamide (DMF) can be performed.[3]
Q3: My product yield is significantly lower than expected after purification. What are the common causes of product loss?
A: Low yield is a common issue that can often be traced to specific steps in the acid-base purification process.
-
Incomplete Precipitation: DATA has an isoelectric point. If the pH is not carefully adjusted during acidification, the product may not fully precipitate. Ensure the pH is brought to approximately 3.0-3.5 for maximal precipitation.[2] Adding acid too quickly can also lead to the formation of very fine particles that are difficult to filter.
-
Product Loss During Washing: While washing the filtered product is necessary to remove residual salts and acid, using excessive volumes of wash solvent can lead to product loss, as DATA has some slight solubility. Washing with cold water or a saturated sodium chloride solution can help minimize this.[5]
-
Mechanical Losses: Ensure all product is carefully transferred between flasks and off the filter paper.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most effective protocol for purifying crude DATA on a lab scale?
A: The most widely cited and effective method is based on the differential solubility of DATA in acidic and basic solutions. The detailed protocol is provided in the "Experimental Protocols" section below. This method effectively separates the amphoteric product from non-amphoteric byproducts.[1]
Q2: Besides the acid-base method, what other purification techniques are viable?
A: While acid-base precipitation is standard, recrystallization is another option. Recrystallization from solvents like dimethylformamide (DMF) has been shown to be effective for removing impurities to achieve high-purity DATA required for sensitive applications like Metal-Organic Framework (MOF) synthesis.[3]
Q3: How should purified this compound be stored to maintain its purity?
A: As an aromatic amine, DATA is susceptible to slow oxidation upon exposure to air and light, which can cause discoloration over time. For long-term storage, it should be kept in a tightly sealed, amber glass vial in a cool, dark, and dry place. For maximum stability, storing the material under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Quantitative Data Summary
The yield and purity of this compound are highly dependent on the reaction conditions and the thoroughness of the purification protocol. The following table summarizes representative data from literature.
| Parameter | Value | Source | Notes |
| Purity | >99.4% | (Derivative)[2] | Purity achieved after acid precipitation and washing. |
| Purity | >=95% (HPLC) | [6] | Standard commercial purity grade. |
| Yield | 89.3% | [1] | Achieved via SnCl₂ reduction followed by acid-base purification. |
| Yield | 82.5% | [1] | A separate example from the same source. |
| Yield | 75% | [4] | Achieved via Fe powder reduction. |
Experimental Protocols
Detailed Protocol for Purification via Acid-Base Precipitation
This protocol is adapted from established methods for purifying crude DATA obtained from the reduction of 2,5-dinitroterephthalic acid.[1]
-
Dissolution: Transfer the crude DATA filter cake into a beaker or flask. Under stirring, slowly add a 10% aqueous sodium hydroxide (B78521) (NaOH) solution until the solid material completely dissolves, forming a clear solution of disodium 2,5-diaminoterephthalate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% w/w of the crude product). Stir the mixture at room temperature for 20-30 minutes.
-
Filtration of Insolubles: Filter the solution (using Celite if activated carbon was used) to remove any insoluble byproducts, unreacted starting materials, or the activated carbon.
-
Precipitation: Transfer the clear filtrate to a clean vessel. While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise. The DATA will begin to precipitate as the pH decreases. Continue adding acid until the pH of the solution reaches 3.0-3.5.
-
Isolation: Allow the suspension to stir for an additional 20-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water to remove sodium chloride and any excess HCl. Continue washing until the filtrate is neutral.
-
Drying: Dry the purified white or off-white solid product in a vacuum oven at a moderate temperature (e.g., 80°C) until a constant weight is achieved.
Visualized Workflow
The following diagram illustrates the logical flow of the standard DATA purification process.
Caption: Workflow for the purification of this compound.
References
- 1. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
- 2. CN105384652A - Method for preparing 2,5-di(substituted) arylamino terephthalic acid - Google Patents [patents.google.com]
- 3. This compound | 945-30-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3102137A - Purification of terephthalic acid - Google Patents [patents.google.com]
- 6. This compound | C8H8N2O4 | CID 816761 - PubChem [pubchem.ncbi.nlm.nih.gov]
avoiding common side reactions in 2,5-diaminoterephthalic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,5-diaminoterephthalic acid (DATPA).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound (DATPA)?
The most established and widely used method for synthesizing DATPA is a two-step process starting from terephthalic acid.[1] The first step involves the nitration of terephthalic acid using a mixture of concentrated nitric acid and sulfuric acid to produce 2,5-dinitroterephthalic acid.[1][2] This intermediate is then reduced to this compound.[1][2]
Q2: What are the critical parameters to control during the nitration of terephthalic acid?
The nitration of terephthalic acid is a critical step that influences the yield and purity of the final product. Key parameters to control include the reaction temperature, the ratio of nitric acid to sulfuric acid, and the reaction time. A typical procedure involves adding terephthalic acid to a mixture of concentrated sulfuric and nitric acid at a controlled temperature, often in the range of 80-100°C.[2]
Q3: Which reducing agents are recommended for the conversion of 2,5-dinitroterephthalic acid to DATPA?
Several reducing agents can be used for this conversion. While iron powder in the presence of an acid like hydrochloric acid is a common choice due to its low cost, it often leads to the formation of iron sludge, which can complicate the purification process and poses environmental concerns.[1][3] A more efficient and cleaner alternative is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid, which generally provides higher yields and a more straightforward work-up.[1][2]
Troubleshooting Guide
Issue 1: Low Yield of 2,5-Dinitroterephthalic Acid in the Nitration Step
Possible Causes:
-
Incomplete Reaction: The reaction time or temperature may have been insufficient for the nitration to go to completion.
-
Improper Reagent Ratios: The ratio of nitric acid to sulfuric acid, or the overall amount of nitrating agent, may not be optimal.
-
Loss of Product During Work-up: The product may be lost during the precipitation and filtration steps.
Suggested Solutions:
-
Optimize Reaction Conditions: Ensure the reaction is carried out at the recommended temperature (e.g., 80-100°C) for a sufficient duration (e.g., 12-15 hours).[2] Consider a stepwise addition of the nitrating agents.[2]
-
Verify Reagent Ratios and Quality: Use the correct ratio of concentrated nitric acid to concentrated sulfuric acid. Ensure the acids are of high purity.
-
Careful Work-up: When precipitating the product in ice water, ensure thorough cooling to minimize the solubility of the dinitro acid. Wash the precipitate with cold water to remove residual acids without dissolving the product.
Issue 2: Formation of Impurities and Discolored Product
Possible Causes:
-
Formation of Isomers: During the Hofmann degradation of pyromellitic di-imide, a mixture of 4,6-diaminoisophthalic acid and this compound can be formed.
-
Incomplete Reduction: If the reduction of the dinitro intermediate is not complete, the final product will be contaminated with nitro-amino or dinitro species, leading to discoloration.
-
Oxidation of the Product: The amino groups in DATPA are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air for extended periods.
Suggested Solutions:
-
Alternative Synthesis Route: For the Hofmann degradation route, performing the reaction on copper or cobalt chelates of pyromellitic di-imide, or in the presence of their respective metal salts, can lead to the exclusive formation of this compound.
-
Ensure Complete Reduction: Use a sufficient excess of the reducing agent and allow for adequate reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Inert Atmosphere and Proper Storage: Conduct the reduction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the final product in a dark, airtight container under an inert atmosphere.
Issue 3: Difficulty in Filtering the Product After Reduction with Iron Powder
Possible Cause:
-
Formation of Iron Sludge: The reduction of nitro groups with iron powder in an acidic medium produces large amounts of iron oxides and hydroxides, forming a fine, gelatinous precipitate that clogs filter paper.[1]
Suggested Solutions:
-
Use an Alternative Reducing Agent: As mentioned, using tin(II) chloride dihydrate (SnCl₂·2H₂O) is a highly effective way to avoid the formation of iron sludge.[1][2]
-
Filter Aid: If using iron powder is unavoidable, consider using a filter aid such as Celite® to improve the filtration rate.
-
Centrifugation: As an alternative to filtration, centrifugation can be used to separate the product from the iron sludge.
Quantitative Data Summary
Table 1: Reaction Conditions for the Nitration of Terephthalic Acid
| Parameter | Value | Reference |
| Starting Material | Terephthalic Acid | [2] |
| Nitrating Agents | Concentrated Nitric Acid (68%) and Sulfuric Acid (98%) | [2] |
| Temperature | 80-100°C | [2] |
| Reaction Time | 12-15 hours | [2] |
| Yield | 80-87% | [2] |
Table 2: Comparison of Reducing Agents for 2,5-Dinitroterephthalic Acid
| Reducing Agent | Advantages | Disadvantages | Reported Yield of DATPA | Reference |
| Iron (Fe) Powder / HCl | Low cost | Forms iron sludge, difficult filtration, environmental concerns | 75% | [1][3] |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Higher yield, cleaner reaction, easier work-up | Higher cost | Not explicitly quantified but noted as higher | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dinitroterephthalic Acid
-
In a three-necked flask equipped with a stirrer, condenser, and thermometer, add 20.5 g of terephthalic acid.
-
Carefully add a mixture of 46.1 g of 98% sulfuric acid and 105.7 g of 68% nitric acid dropwise while maintaining the temperature at 100°C.
-
After the initial addition, allow the reaction to proceed for 3 hours.
-
Add another portion of 46.1 g of 98% sulfuric acid and 141.0 g of 68% nitric acid dropwise.
-
Control the temperature at 80°C and continue the reaction for 12 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from hot water.
-
Dry the purified white solid to obtain 2,5-dinitroterephthalic acid.[2]
Protocol 2: Synthesis of this compound using SnCl₂·2H₂O
-
Suspend the synthesized 2,5-dinitroterephthalic acid in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and hydrochloric acid.
-
Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to precipitate the crude this compound.
-
Filter the precipitate and wash it with water to remove inorganic salts.
-
Purify the product by recrystallization from a suitable solvent (e.g., water or a water/ethanol mixture) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Poor Crystallinity in 2,5-Diaminoterephthalic Acid-Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of 2,5-diaminoterephthalic acid-based Metal-Organic Frameworks (MOFs), with a focus on achieving high crystallinity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallinity of this compound-based MOFs?
The crystallinity of these MOFs is primarily influenced by a combination of factors including:
-
Reaction Temperature: Temperature plays a crucial role in the kinetics of MOF formation. Lower temperatures often lead to slower, more controlled crystal growth and better overall stability.[1]
-
Solvent System: The choice of solvent can significantly impact the solubility of the precursors and the nucleation and growth of the MOF crystals.
-
Modulators: The addition of modulators, such as monocarboxylic acids, can control the reaction kinetics, leading to improved crystallinity and control over crystal size and morphology.
-
pH of the reaction mixture: The deprotonation of the carboxylic acid groups on the this compound linker is pH-dependent and crucial for coordination with the metal centers.
-
Reactant Concentrations and Ratios: The molar ratio of the metal salt to the organic linker is a key parameter that needs to be optimized to favor the formation of a well-defined crystalline structure.
Q2: How can I assess the crystallinity of my synthesized MOF?
Powder X-ray Diffraction (PXRD) is the primary technique used to assess the crystallinity of MOF materials. A highly crystalline material will exhibit sharp, well-defined peaks in its PXRD pattern, while a poorly crystalline or amorphous material will show broad humps. The "fingerprint" nature of the PXRD pattern allows for phase identification by comparing the experimental pattern to a simulated pattern from single-crystal X-ray diffraction data or to patterns of known phases.
Q3: What is the role of a modulator in the synthesis of this compound-based MOFs?
A modulator is a chemical additive that competes with the organic linker for coordination to the metal centers. This competition slows down the rate of framework assembly, preventing rapid precipitation of amorphous material and promoting the growth of larger, more ordered crystals. Common modulators for the synthesis of related amino-functionalized MOFs like UiO-66-NH2 include acetic acid, benzoic acid, and hydrochloric acid. The choice and concentration of the modulator are critical parameters that require optimization for each specific system.
Q4: My PXRD pattern shows broad peaks. What are the likely causes and how can I improve the crystallinity?
Broad peaks in a PXRD pattern are indicative of small crystallite size or poor crystallinity. Common causes include:
-
Rapid nucleation and crystal growth: This can be addressed by lowering the reaction temperature, using a modulator to slow down the reaction, or adjusting the solvent system to reduce the supersaturation of the precursors.
-
Incorrect pH: An inappropriate pH can lead to either too slow or too fast deprotonation of the linker, both of which can negatively impact crystal growth. Careful control of the pH is therefore essential.
-
Presence of impurities: Impurities can interfere with the crystal growth process. Ensure the purity of your starting materials and solvents.
Q5: After synthesis, my MOF appears to be crystalline by PXRD, but it loses its crystallinity upon activation. What could be the reason?
The loss of crystallinity upon activation (removal of solvent molecules from the pores) is a common issue and can be attributed to the collapse of the framework structure. This can be due to:
-
Weak framework stability: The synthesized MOF may not be robust enough to withstand the removal of guest molecules.
-
Harsh activation conditions: High temperatures or prolonged exposure to vacuum can lead to framework collapse.
-
Incomplete solvent exchange: Residual high-boiling point solvents like DMF can be difficult to remove and their forceful removal can damage the structure. A proper solvent exchange with a more volatile solvent before final activation is often necessary.
Troubleshooting Guides
Issue 1: Amorphous Product or Very Poor Crystallinity
Symptoms:
-
The PXRD pattern shows a broad hump with no discernible peaks.
-
The product is a fine, non-crystalline powder under SEM.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction is too fast | 1. Lower the synthesis temperature: A lower temperature will slow down the nucleation and growth rates, allowing for more ordered crystal formation.[1] 2. Introduce a modulator: Add a modulator like acetic acid or benzoic acid to the reaction mixture to compete with the linker and slow down the framework assembly. Start with a low concentration and optimize. 3. Reduce reactant concentrations: Lowering the concentration of the metal salt and linker can reduce the supersaturation and favor slower crystal growth. |
| Incorrect pH | 1. Measure and adjust the pH: The optimal pH for MOF synthesis is linker-dependent. For carboxylate-based linkers, a slightly acidic to neutral pH is often required. Too low a pH will prevent deprotonation of the linker, while too high a pH can lead to rapid precipitation. 2. Use a buffer: In some cases, using a buffer can help maintain the optimal pH throughout the reaction. |
| Inappropriate Solvent | 1. Change the solvent or solvent mixture: The solubility of the metal salt and the linker in the chosen solvent is critical. Experiment with different solvents or solvent mixtures (e.g., DMF/ethanol (B145695), DMF/water) to find the optimal conditions for crystal growth. |
Experimental Protocol: Optimizing Synthesis Temperature
-
Set up a series of parallel syntheses in sealed vials.
-
Prepare the precursor solution containing the metal salt (e.g., ZrCl₄), this compound, and the chosen solvent (e.g., DMF).
-
Place the vials in ovens set to different temperatures (e.g., 80°C, 100°C, 120°C, 140°C).
-
After the designated reaction time (e.g., 24 hours), cool the vials to room temperature.
-
Collect the solid product by centrifugation or filtration and wash with fresh solvent.
-
Dry the samples and analyze by PXRD to compare the crystallinity at different temperatures.
Issue 2: Crystalline Product with Small Crystal Size
Symptoms:
-
PXRD peaks are present but are relatively broad.
-
SEM images show very small, often agglomerated, crystals.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High nucleation rate | 1. Increase modulator concentration: A higher concentration of the modulator will further slow down the reaction, favoring the growth of existing crystals over the formation of new nuclei. 2. Slower heating rate: If using a solvothermal method, a slower ramp to the final reaction temperature can promote the formation of fewer, larger crystals. |
| Insufficient reaction time | 1. Increase the reaction time: Allowing the reaction to proceed for a longer period can give the crystals more time to grow. Monitor the crystal size as a function of time to determine the optimal duration. |
Data Presentation: Effect of Modulator Concentration on Crystal Size of UiO-66-NH₂ (a related MOF)
| Modulator (Acetic Acid) Concentration (equivalents) | Average Crystal Size (nm) | Reference |
| 0 | ~50 | [2] |
| 10 | ~100 | [2] |
| 50 | ~200 | [2] |
| 100 | ~300 | [2] |
Note: This data is for UiO-66-NH₂, which is based on 2-aminoterephthalic acid, and serves as a representative example. The optimal modulator concentration for this compound-based MOFs may vary.
Experimental Protocols
Protocol 1: General Synthesis of a Zr-based this compound MOF (UiO-66-NH₂ as a model)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
In a glass vial, dissolve ZrCl₄ (e.g., 1.17 g, 5 mmol) and 2-aminoterephthalic acid (e.g., 0.90 g, 5 mmol) in DMF (e.g., 30 mL).
-
Add a specific amount of acetic acid as a modulator (e.g., 1.0 mL).
-
Add deionized water (e.g., 2 mL) to the mixture and stir until homogeneous.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120°C) for a set duration (e.g., 24 hours).
-
After cooling to room temperature, collect the product by centrifugation.
-
Wash the product sequentially with DMF and ethanol to remove unreacted precursors.
-
Dry the final product in a vacuum oven.
Protocol 2: Step-by-Step PXRD Analysis for Crystallinity Assessment
-
Sample Preparation: Finely grind the dried MOF powder to ensure random orientation of the crystallites.
-
Instrument Setup:
-
Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Set the 2θ scan range typically from 5° to 50°.
-
Choose an appropriate step size (e.g., 0.02°) and scan speed.
-
-
Data Collection: Run the PXRD scan on the prepared sample.
-
Data Analysis:
-
Phase Identification: Compare the positions and relative intensities of the diffraction peaks with a reference pattern (e.g., from the Cambridge Crystallographic Data Centre or a simulated pattern).
-
Crystallinity Assessment: Qualitatively assess the crystallinity by observing the sharpness and intensity of the peaks. Sharper, more intense peaks indicate higher crystallinity. A high background and broad peaks suggest the presence of amorphous content.
-
Crystallite Size Estimation (Scherrer Equation): For a rough estimation of the average crystallite size (D), use the Scherrer equation: D = Kλ / (β cosθ), where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak in radians, and θ is the Bragg angle.
-
Visualizations
References
stability issues of 2,5-diaminoterephthalic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,5-diaminoterephthalic acid (DATA) under various experimental conditions.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during the handling and use of this compound in a question-and-answer format.
Issue 1: Discoloration of solid DATA during storage.
-
Question: My solid this compound, which was initially a light-colored powder, has turned yellow or brown during storage. What is the likely cause and how can I prevent this?
-
Answer: Discoloration of solid DATA is most likely due to oxidation and/or photodegradation. The amino groups on the aromatic ring are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. To prevent discoloration, it is crucial to store DATA in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature.[1]
Issue 2: Poor solubility or precipitation of DATA in solution.
-
Question: I am having difficulty dissolving this compound in my desired solvent, or it precipitates out of solution over time. What factors could be contributing to this?
-
Answer: The solubility of DATA is influenced by the solvent's polarity and pH. As an amphoteric molecule with both acidic carboxylic acid groups and basic amino groups, its charge state and, consequently, its solubility are highly dependent on the pH of the solution. In acidic solutions, the amino groups will be protonated, while in basic solutions, the carboxylic acid groups will be deprotonated. Both protonation and deprotonation can increase solubility in aqueous media. For organic solvents, solubility will vary based on the solvent's ability to form hydrogen bonds and interact with the functional groups of DATA. If you are observing precipitation over time, it could be due to slow degradation to a less soluble product or a change in the solution's pH. It is recommended to assess the solubility of DATA in a small amount of your chosen solvent and to buffer the solution if pH is a critical factor.
Issue 3: Unexpected side reactions or product impurities.
-
Question: I am observing unexpected byproducts in my reaction involving this compound. Could this be related to its stability?
-
Answer: Yes, the instability of DATA under certain reaction conditions can lead to the formation of impurities. The amino groups are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.[2] Additionally, at elevated temperatures, decarboxylation of the carboxylic acid groups may occur. The reactivity of the amino groups can also lead to side reactions if they are not adequately protected during certain synthetic steps. Careful control of the reaction atmosphere (use of inert gas), temperature, and light exposure is recommended. Analysis of your product mixture by techniques such as HPLC or LC-MS can help identify the impurities and provide clues as to the degradation pathway.
Issue 4: Inconsistent experimental results.
-
Question: I am getting inconsistent results in experiments using this compound from different batches or after storing a single batch for a period of time. What could be the reason?
-
Answer: Inconsistent results can often be traced back to the degradation of DATA. As discussed, oxidation and photodegradation can alter the purity of the material over time. It is recommended to use freshly purchased or properly stored DATA for critical experiments. If a batch has been stored for an extended period, it is advisable to re-analyze its purity by a suitable analytical method (e.g., HPLC, NMR) before use. Different batches may also have slight variations in purity from the manufacturer, which should be considered.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound.
General Stability
-
What are the ideal storage conditions for this compound?
-
This compound should be stored in a tightly sealed container, in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature to minimize degradation from light and oxygen.[1]
-
pH Stability
-
How does pH affect the stability of this compound in aqueous solutions?
-
Aromatic amines can exhibit instability in acidic media, which could lead to an underestimation of their concentration over time.[3] While specific data for DATA is limited, primary aromatic amines are generally least stable in acidic solutions (e.g., 3% acetic acid) and more stable in neutral to basic conditions.[2] It is advisable to prepare fresh solutions and use them promptly, especially when working with acidic conditions.
-
Temperature Stability
-
What is the thermal stability of this compound?
Light Stability
-
Is this compound sensitive to light?
-
Yes, like many aromatic amines, this compound is susceptible to photodegradation. Exposure to light, especially UV light, can promote oxidation and lead to the discoloration and degradation of the compound. Therefore, it is crucial to protect it from light during storage and experiments.
-
Solvent Compatibility and Stability
-
In which solvents is this compound stable?
-
The stability of DATA in different solvents will depend on the solvent's properties. In protic solvents, the stability can be influenced by pH. In aprotic solvents, the primary concern would be reactions with the solvent itself or with dissolved oxygen. For derivatives of DATA, cyclic voltammetry studies have been conducted in dichloromethane, indicating short-term stability in this solvent for electrochemical analysis.[5][6] The solubility of the related compound, 2-aminoterephthalic acid, has been studied in various alcoholic solvents, with solubility increasing with temperature.[7] However, prolonged exposure to elevated temperatures in any solvent may lead to degradation. It is recommended to prepare solutions fresh and store them protected from light and air.
-
Oxidative Stability
-
How susceptible is this compound to oxidation?
-
The two amino groups on the benzene (B151609) ring make this compound susceptible to oxidation.[2] Electrochemical studies on DATA derivatives show that they are redox-active and can be oxidized in two one-electron steps.[5][6] This indicates a predisposition to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ions.
-
Data Presentation
Table 1: General Stability and Storage Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature | Avoids potential acceleration of degradation at higher temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the amino groups.[1] |
| Light Exposure | Keep in Dark Place | Minimizes photodegradation.[1] |
| pH of Aqueous Solutions | Neutral to slightly basic preferred for storage | Aromatic amines can be less stable in acidic conditions.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of DATA under various conditions (e.g., different pH, temperature, or in the presence of other chemicals).
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol, or a buffered aqueous solution).
-
-
Incubation under Test Conditions:
-
Aliquot the stock solution into several vials.
-
Subject the vials to the desired stress conditions (e.g., incubate at different temperatures, adjust the pH of aqueous solutions, or expose to light).
-
Include a control sample stored under ideal conditions (e.g., in the dark at low temperature).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
-
Sample Analysis:
-
Analyze the samples immediately or quench the degradation reaction (e.g., by freezing) for later analysis.
-
Use a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of DATA.[8] A typical HPLC method for aromatic acids might use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and an acidic aqueous buffer gradient.[9]
-
-
Data Analysis:
-
Plot the concentration of DATA as a function of time for each condition.
-
Calculate the degradation rate and half-life of DATA under each condition.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. 945-30-2|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Electron Transfer and Electron Excitation Processes in 2,5‐Diaminoterephthalate Derivatives with Broad Scope for Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. saspublishers.com [saspublishers.com]
methods to control particle size in 2,5-diaminoterephthalic acid MOF synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs) using 2,5-diaminoterephthalic acid (DATA) as the organic linker, with a focus on controlling particle size.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the particle size of this compound MOFs?
A1: The particle size of this compound MOFs is primarily influenced by the kinetics of nucleation and crystal growth. The key experimental parameters that can be tuned to control these processes include:
-
Modulators: Additives like monocarboxylic acids (e.g., acetic acid, benzoic acid) compete with the DATA linker, slowing down the crystallization process and influencing crystal size.[1]
-
Synthesis Temperature: Temperature affects the rate of both nucleation and crystal growth. Higher temperatures can lead to faster kinetics and potentially smaller particles, while lower temperatures may favor the growth of larger crystals.[1]
-
Reagent Concentrations: The concentrations of the metal precursor and the DATA linker play a crucial role. Higher concentrations can lead to rapid precipitation and smaller particle sizes.
-
Solvent System: The choice of solvent affects the solubility of the precursors and the stability of intermediates, which in turn influences the crystallinity and particle size of the final product.
-
Reaction Time: The duration of the synthesis can impact the extent of crystal growth.
Q2: How do modulators work to control particle size in MOF synthesis?
A2: Modulators are compounds, typically monocarboxylic acids, that are added to the synthesis mixture to influence the reaction kinetics. They compete with the this compound linker for coordination to the metal clusters. This competition slows down the rate of framework assembly, allowing for more controlled nucleation and growth, which often leads to larger and more well-defined crystals. The choice of modulator and its concentration are critical parameters for controlling the final particle size and morphology.[1]
Q3: Can microwave-assisted synthesis be used to control the particle size of DATA MOFs?
A3: Yes, microwave-assisted synthesis is a powerful technique for the rapid production of MOFs, including those derived from amino-functionalized terephthalic acids. This method can significantly reduce reaction times and offers enhanced control over crystal size and morphology, often leading to nanomaterials with a narrow particle size distribution.
Troubleshooting Guide
Problem 1: The synthesized MOF has a very small particle size and forms a fine powder that is difficult to handle.
-
Probable Cause: The reaction kinetics are too fast, leading to rapid nucleation and limited crystal growth.
-
Solution 1: Introduce a Modulator. Add a modulator, such as acetic acid or benzoic acid, to the synthesis mixture. The modulator will compete with the DATA linker, slowing down the crystallization process and promoting the growth of larger crystals.[1] Start with a low concentration of the modulator and optimize as needed.
-
Solution 2: Lower the Synthesis Temperature. Reducing the reaction temperature can decrease the rate of nucleation and allow more time for crystal growth, resulting in larger particles.
-
Solution 3: Decrease Reagent Concentrations. Lowering the concentration of the metal precursor and/or the DATA linker can slow down the reaction and favor the formation of larger crystals.
Problem 2: The particle size of the synthesized MOF is too large and not suitable for my application.
-
Probable Cause: The nucleation rate is too low, and the crystal growth is dominant.
-
Solution 1: Increase the Synthesis Temperature. A higher temperature can increase the nucleation rate, leading to the formation of a larger number of smaller crystals.
-
Solution 2: Increase Reagent Concentrations. Higher concentrations of the metal salt and linker can induce faster nucleation and result in smaller particles.
-
Solution 3: Reduce or Eliminate the Modulator. If a modulator is being used, reducing its concentration or removing it entirely will accelerate the reaction kinetics and likely lead to smaller particle sizes.
Problem 3: The particle size distribution of my MOF is very broad.
-
Probable Cause: Inconsistent nucleation and growth rates throughout the synthesis.
-
Solution 1: Optimize Modulator Concentration. A well-chosen concentration of a modulator can help to synchronize the nucleation event, leading to a more uniform particle size distribution.
-
Solution 2: Utilize Microwave-Assisted Synthesis. This technique can provide rapid and uniform heating, which often results in a narrower particle size distribution.
-
Solution 3: Control Heating and Cooling Rates. In solvothermal synthesis, a slow and controlled heating and cooling ramp can sometimes promote more uniform crystal growth.
Quantitative Data on Particle Size Control
While specific quantitative data for this compound MOFs is limited in the literature, the following tables summarize the effects of different synthesis parameters on the particle size of the closely related UiO-66-NH2 MOF, which is synthesized from 2-aminoterephthalic acid. These trends are expected to be similar for DATA-based MOFs.
Table 1: Effect of Modulator Type and Concentration on UiO-66 Particle Size
| Modulator | Modulator Concentration (equivalents) | Resulting Particle Size | Reference |
| Acetic Acid | Low | Larger crystals | [1] |
| Acetic Acid | High | Smaller crystals | [1] |
| Benzoic Acid | Low | Larger, more ordered crystals | [1] |
| Benzoic Acid | High | Smaller, potentially more defective crystals | |
| Formic Acid | Varied | Can be used to tune particle size |
Table 2: Effect of Synthesis Temperature on MOF Particle Size
| MOF System | Temperature (°C) | Observation | Reference |
| General MOF Synthesis | Lower Temperature | Favors larger crystal growth | |
| General MOF Synthesis | Higher Temperature | Can lead to smaller, more numerous crystals | |
| UiO-66-NH2 | 80 - 120 | Typical range for crystalline material | [1] |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of this compound MOF with Particle Size Control
-
Precursor Solution Preparation:
-
In a glass vial, dissolve the metal precursor (e.g., Zirconium(IV) chloride) in N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve this compound and the chosen modulator (e.g., benzoic acid) in DMF.
-
-
Mixing and Reaction:
-
Combine the two solutions in the reaction vial.
-
Seal the vial tightly and place it in a preheated oven at the desired temperature (e.g., 120 °C) for a specific duration (e.g., 24 hours).
-
-
Work-up and Washing:
-
After the reaction, cool the vial to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product several times with DMF to remove unreacted starting materials.
-
Wash the product several times with a volatile solvent such as ethanol (B145695) or methanol (B129727).
-
-
Activation:
-
Perform a solvent exchange by soaking the MOF in fresh methanol or ethanol for several days, replacing the solvent periodically.
-
Dry the MOF under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent molecules from the pores.
-
Protocol 2: Microwave-Assisted Synthesis for Nanoscale DATA MOFs
-
Precursor Solution Preparation:
-
In a microwave reaction vessel, dissolve the metal precursor (e.g., Zinc nitrate (B79036) hexahydrate) and this compound in a suitable solvent (e.g., a mixture of N,N-diethylformamide (DEF) and ethanol).
-
-
Microwave Reaction:
-
Place the vessel in the microwave reactor.
-
Set the desired temperature (e.g., 140 °C) and reaction time (e.g., 10-30 minutes).
-
-
Work-up and Activation:
-
Follow the same work-up, washing, and activation steps as described in Protocol 1.
-
Visualizations
Caption: Relationship between synthesis parameters and MOF particle size.
Caption: General experimental workflow for DATA MOF synthesis.
References
Technical Support Center: Solvent Selection for 2,5-Diaminoterephthalic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-diaminoterephthalic acid (DATPA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) on the critical impact of solvent choice on the outcome of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DATPA) not dissolving?
A1: DATPA has limited solubility in many common organic solvents. For reactions such as polyamide synthesis or the formation of metal-organic frameworks (MOFs), polar aprotic solvents are typically required. Recommended solvents for dissolving DATPA include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO).[1][2] Heating the mixture and ensuring the solvent is anhydrous can aid dissolution.
Q2: I'm observing poor crystallinity in my MOF/COF synthesis. Could the solvent be the cause?
A2: Absolutely. The solvent plays a crucial role in the crystallization process of MOFs and Covalent Organic Frameworks (COFs). For COFs synthesized using DATPA, the use of anhydrous DMF has been shown to enhance crystallinity.[3] The presence of water can lead to hydrolysis side reactions, which interfere with the framework formation.[3] Therefore, using a dry, polar aprotic solvent is critical for obtaining highly crystalline materials.
Q3: My polyamide synthesis is resulting in a low molecular weight polymer. How can the solvent choice affect this?
A3: Low molecular weight in step-growth polymerization, such as polyamide synthesis, is often due to side reactions or poor solubility of the growing polymer chain. The solvent must be able to keep the monomers and the growing polymer chains in solution to allow the reaction to proceed to high conversion. Polar solvents like DMF, NMP, and Tetrahydrofuran (THF) are commonly used.[2][4] However, the solvent itself can be involved in side reactions. For instance, DMF can hydrolyze to form dimethylamine (B145610) and formic acid, especially at high temperatures, which can interfere with the polymerization.[5][6]
Q4: I am seeing unexpected side products in my reaction. Can the solvent be reacting with my reagents?
A4: Yes, some solvents are not "innocent" and can participate in reactions, especially at elevated temperatures.[7] For example, when using DATPA derivatives in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) in THF, nucleophilic attack from anions generated in the reaction can cause decomposition of reactants or growing oligomers.[4] While THF is generally stable, solvents like DMF and DMSO can be more reactive and may compete in reactions, leading to by-products.[7]
Troubleshooting Guide
| Symptom / Issue | Possible Solvent-Related Cause | Recommended Action |
| Low Yield in Polyamide Synthesis | The polymer is precipitating out of solution before high molecular weight is achieved. | Switch to a solvent with better solubilizing power for the specific polyamide, such as NMP or DMAc, possibly with the addition of salts like LiCl to improve solubility.[8] |
| Side reactions involving the solvent are consuming reactants. | Consider a less reactive solvent. If high temperatures are required, switch from DMF to a more stable solvent like NMP or diphenyl ether. | |
| Poorly Formed or Amorphous MOF/COF | The solvent is not effectively mediating the crystal growth process. | Optimize the solvent system. A mixture of solvents can sometimes be beneficial. Ensure the solvent is anhydrous, as water can prevent proper framework formation.[3] |
| The polarity of the solvent is not ideal for the self-assembly process. | Screen a range of polar aprotic solvents with varying dielectric constants, such as DMF, N,N-Diethylformamide (DEF), and DMSO, to find the optimal medium for crystallization.[9] | |
| Reaction Mixture Turns Yellow/Brown | The solvent is degrading at high reaction temperatures. | Lower the reaction temperature if possible. If high temperatures are necessary, use a solvent with a higher boiling point and greater thermal stability. |
| The solvent is reacting with the starting materials or intermediates. | Ensure the chosen solvent is compatible with all reagents and reaction conditions. For example, avoid protic solvents if using water-sensitive reagents. | |
| Difficulty in Product Purification | The solvent has a high boiling point and is difficult to remove from the product. | If possible, use a more volatile solvent that still meets the reaction requirements. Alternatively, use precipitation and washing steps to isolate the product from the high-boiling solvent. |
Data on Solvent Impact
| Reaction Type | Solvent(s) | Observation / Finding | Reference |
| COF Synthesis | Anhydrous DMF | Enhances crystallinity by reducing hydrolysis-related side reactions. | [3] |
| Polyamide Synthesis | THF | Successful polymerization of a DATPA derivative was achieved using LiHMDS as a base. | [4] |
| Polyamide Synthesis | NMP, DMF, DMAc | These polar solvents are commonly used as they can dissolve the resulting polyamide, often with the addition of salts (e.g., LiCl) to maintain solubility. | [2] |
| MOF Synthesis | DMF | Frequently used for the synthesis of lanthanide-organic frameworks with DATPA.[4] Hydrolysis of DMF can template the formation of different structures. | [5][6] |
Experimental Protocols
Key Experiment: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol is a general method for the synthesis of aromatic polyamides from a diacid chloride and a diamine like this compound. The choice of solvent is critical for success.
Materials:
-
This compound (DATPA) or its ester derivative (1 equivalent)
-
Terephthaloyl chloride (or other diacid chloride) (1 equivalent)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Pyridine (B92270) (acid scavenger)
-
Methanol (B129727) (for precipitation)
Procedure:
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and 5-10 wt% of anhydrous LiCl in anhydrous NMP. Stir the mixture under a gentle flow of nitrogen until all solids have dissolved completely.[8]
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of the diacid chloride to the stirred solution. The diacid chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous NMP.[10]
-
Polymerization: After the addition is complete, add a small amount of pyridine as an acid scavenger. Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours. A significant increase in viscosity should be observed as the polymerization progresses.[10]
-
Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.[10]
-
Purification: Collect the fibrous polymer by filtration. Wash the collected solid thoroughly with methanol and then with hot water to remove any remaining NMP, LiCl, and unreacted monomers.[10]
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.[10]
Visualizations
Caption: Workflow for Aromatic Polyamide Synthesis.
Caption: Logical Relationship of Solvent Properties and Reaction Outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 945-30-2 | Benchchem [benchchem.com]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Porosity of 2,5-Diaminoterephthalic Acid (DATA) COFs
Welcome to the technical support center for the synthesis and porosity enhancement of 2,5-diaminoterephthalic acid (DATA) based Covalent Organic Frameworks (COFs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the final porosity of DATA-COFs?
A1: The final porosity of a COF is a result of several factors throughout the synthesis and activation process. The most critical include:
-
Monomer Purity and Stoichiometry: High-purity monomers in the correct stoichiometric ratio are essential for achieving high crystallinity and well-defined pores.
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst significantly impact the kinetics of COF formation. A balance must be struck between rapid polymerization, which can lead to amorphous materials, and slow, controlled growth that favors crystalline, porous structures.
-
Reversibility of Linkage Formation: The ability of the covalent bonds (typically imine bonds in DATA-COFs) to form and break reversibly is crucial for "error-correction" during the crystallization process, leading to a more ordered and porous framework.
-
Activation Procedure: The process of removing guest molecules (solvents, unreacted monomers) from the pores after synthesis is critical. Improper activation can lead to pore collapse and a significant loss of surface area.
Q2: How does the choice of the aldehyde linker affect the porosity of a DATA-COF?
A2: The linker's geometry, size, and functionality directly dictate the resulting pore size and properties of the COF.
-
Size: Longer linkers will generally result in larger pores.[1]
-
Geometry: The symmetry of the linker (e.g., C2, C3, C4) combined with the symmetry of the DATA monomer determines the overall topology (e.g., hexagonal, tetragonal) and pore shape of the COF.[2]
-
Functionality: Introducing functional groups, such as fluorine atoms or methoxy (B1213986) groups, can influence interlayer stacking and interactions, which in turn affects the stability and accessibility of the pores.[1] For example, methoxy groups can act as "anchors" to direct the stacking of COF layers, leading to different effective pore sizes.[1]
Q3: What is Post-Synthetic Modification (PSM), and how can it be used to enhance porosity?
A3: Post-synthetic modification (PSM) refers to chemical reactions carried out on a pre-synthesized COF to introduce new functional groups or alter the existing framework.[3][4] While not always directly aimed at increasing the Brunauer–Emmett–Teller (BET) surface area, PSM can be used to:
-
Tune Pore Size: By introducing bulky functional groups into the pores, the pore diameter can be systematically reduced. Conversely, certain modifications can help to prop open the framework, preventing collapse and maintaining porosity.[3]
-
Improve Stability: PSM can be used to convert reversible imine linkages into more robust linkages (e.g., amines, quinolines, amides), which can enhance the framework's stability against pore collapse during activation and use.[1][5]
-
Enhance Functionality: Introducing specific functional groups can alter the surface properties of the pores (e.g., hydrophilicity, catalytic activity) without necessarily changing the overall porosity.[6] A significant challenge in PSM is preserving the crystallinity and porosity of the parent COF.
Q4: Can the synthesis method itself be optimized to maximize porosity?
A4: Yes, the choice and optimization of the synthesis method are paramount.
-
Solvothermal Synthesis: This is the most common method, involving heating the monomers in a sealed vessel. Optimizing the solvent system, temperature, and reaction time is key. A two-step solvothermal procedure, where an initial polycondensation is followed by a second solvothermal treatment for "structure repairing," has been shown to significantly improve crystallinity and more than double the BET surface area in some imine-linked COFs.
-
Microwave-Assisted Synthesis: This method can drastically reduce reaction times (from days to minutes) compared to conventional solvothermal synthesis, potentially yielding highly crystalline and porous COFs.
-
Ambient Aqueous Synthesis: Greener synthesis routes at room temperature in water are being developed. These methods often rely on pre-activating the aldehyde monomer with an acid to enhance reactivity.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield of Amorphous Powder | 1. Reaction is too fast: Rapid, irreversible polymerization leads to kinetically trapped amorphous structures. 2. Poor monomer solubility: Incomplete dissolution of monomers prevents efficient network formation. 3. Suboptimal catalyst: Incorrect catalyst or concentration can hinder the reversible bond formation needed for crystallization. 4. Incorrect temperature: Temperature might be too high (favoring amorphous product) or too low (incomplete reaction). | 1. Introduce a Modulator: Add a monofunctional analogue of one of the monomers (e.g., benzaldehyde) to the reaction. This competes for reactive sites, slows down the polymerization rate, and allows more time for crystalline ordering. 2. Optimize Solvent System: Screen different solvents or solvent mixtures (e.g., dioxane/mesitylene, DMAc) to improve monomer solubility. 3. Vary Catalyst: Experiment with different acid catalysts (e.g., acetic acid, Sc(OTf)₃) and adjust their concentration. 4. Adjust Temperature: Systematically vary the reaction temperature. A lower temperature may favor the thermodynamically stable crystalline product. |
| High Yield but Low Porosity/Surface Area | 1. Pore Collapse during Activation: Surface tension of the washing solvents during drying can pull the layers together, collapsing the porous structure. 2. Interlayer Stacking Issues: Poorly ordered stacking (e.g., staggered instead of eclipsed) can lead to pore occlusion and reduced accessible surface area. 3. Residual Impurities: Unreacted monomers or oligomers trapped within the pores block access for gas sorption. | 1. Gentle Activation: Avoid simple vacuum drying from high-surface-tension solvents. Instead, perform a solvent exchange with a low-boiling-point solvent (like acetone), followed by a final exchange with a very low-surface-tension solvent like perfluorohexane (B1679568) (PFH) before drying. Supercritical CO₂ drying is another highly effective method to prevent pore collapse. 2. Optimize Synthesis for Stacking: As mentioned, linker choice (e.g., with methoxy groups) can influence stacking. Higher reaction temperatures (e.g., 150 °C vs. 120 °C) have also been shown to favor more ordered stacking and result in higher surface areas.[5] 3. Thorough Washing: After synthesis, wash the COF powder extensively with various anhydrous solvents (e.g., acetone (B3395972), THF, dichloromethane) to ensure all impurities are removed before drying. |
| Inconsistent Results Between Batches | 1. Monomer Purity Variation: Impurities in monomers can interfere with the reaction. 2. Atmosphere Control: Presence of oxygen or moisture can be detrimental, especially in solvothermal synthesis. 3. Precise Control of Conditions: Minor variations in temperature, pressure inside the sealed tube, or reaction time can lead to different outcomes. | 1. Purify Monomers: Recrystallize or sublime monomers before use. 2. Inert Atmosphere: Use freeze-pump-thaw cycles to thoroughly degas the reaction mixture and seal the reaction vessel under vacuum or an inert atmosphere (e.g., N₂, Ar). 3. Standardize Procedure: Meticulously control all reaction parameters. Ensure the oven provides uniform heating. Use pressure-rated tubes for consistency. |
Data Presentation: Impact of Synthesis Strategies on Porosity
Disclaimer: The following data is compiled from studies on various imine-linked COFs to illustrate general principles that are applicable to DATA-COF systems. Direct comparative data for a single DATA-COF system is limited.
Table 1: Effect of Synthesis Temperature on BET Surface Area
| COF System | Synthesis Temperature (°C) | BET Surface Area (m²/g) | Reference Principle |
| Generic Imine COF | 120 | ~550 - 650 | Higher temperatures can promote more ordered stacking, leading to higher porosity.[5] |
| Generic Imine COF | 150 | ~660 - 1490 | [5] |
Table 2: Effect of Synthesis Procedure on BET Surface Area
| COF System | Synthesis Procedure | BET Surface Area (m²/g) | Reference Principle |
| COF-DHTA (Imine-linked) | Standard 1-Step Solvothermal | 766 | A two-step process allows for initial polymer formation followed by a dedicated crystallization/repair phase, significantly enhancing porosity. |
| COF-DHTA (Imine-linked) | Optimized 2-Step Solvothermal | 1775 |
Table 3: Effect of Linker Choice on BET Surface Area in Isoreticular COFs
| COF System | Linker Type | Stacking Conformation | BET Surface Area (m²/g) | Reference Principle |
| mPP-COF Series | TAPB | Staggered | 631 | The choice of linker and resulting interlayer stacking conformation directly impacts porosity. More eclipsed stacking can lead to higher accessible surface area.[1] |
| mPP-COF Series | TAB | Nearly Eclipsed | 1823 | [1] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a DATA-based Imine COF (Illustrative)
This protocol describes the synthesis of a hypothetical COF from this compound (DATA) and terephthalaldehyde (B141574) (PDA).
Materials:
-
This compound (DATA)
-
Terephthalaldehyde (PDA)
-
Solvent mixture: 1,4-Dioxane and Mesitylene (e.g., 1:1 v/v)
-
Aqueous Acetic Acid (e.g., 6 M) as a catalyst
-
Pyrex tube (thick-walled, suitable for pressure)
Procedure:
-
Monomer Preparation: In a Pyrex tube, add DATA (1 equiv) and PDA (2 equiv).
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., 4 mL per 0.1 mmol of DATA) and the aqueous acetic acid catalyst (e.g., 0.4 mL).
-
Degassing: Sonicate the mixture for 10 minutes to create a uniform suspension. Subject the tube to at least three freeze-pump-thaw cycles to remove all dissolved gases.
-
Sealing and Heating: Flame-seal the Pyrex tube under high vacuum. Place the sealed tube in a preheated oven at 120 °C for 72 hours.
-
Isolation: After cooling to room temperature, break open the tube and collect the solid precipitate by filtration.
-
Washing: Wash the collected powder sequentially with anhydrous acetone (3 x 20 mL), anhydrous tetrahydrofuran (B95107) (THF) (3 x 20 mL), and anhydrous dichloromethane (B109758) (3 x 20 mL) to remove unreacted monomers and oligomers.
-
Initial Drying: Dry the product under vacuum at 60 °C overnight to yield the crude COF powder. Proceed immediately to activation.
Protocol 2: Post-Synthetic Modification - Reduction of Imine to Amine Linkages
This protocol is a general method to increase the chemical stability of an imine-linked COF.
Materials:
-
As-synthesized imine-linked DATA-COF (100 mg)
-
Sodium borohydride (B1222165) (NaBH₄) (e.g., 10-20 fold molar excess relative to imine bonds)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Suspension: Suspend the imine-linked COF in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Reduction: Add NaBH₄ to the suspension. Stir the mixture at room temperature for 48-72 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute HCl solution.
-
Isolation and Washing: Collect the solid by filtration. Wash thoroughly with water (3 x 20 mL) and then with acetone (3 x 20 mL).
-
Drying: Dry the resulting amine-linked COF powder under vacuum. Proceed to activation to assess its porosity.
Protocol 3: Activation of COFs for Porosity Measurements
This is a critical step to prevent pore collapse and obtain accurate porosity data.
Procedure:
-
Solvent Exchange (High Boiling Point Solvents): After the initial washing steps (Protocol 1), soak the COF powder in a low-boiling-point, anhydrous solvent like acetone for at least 12 hours, replacing the solvent 2-3 times. This ensures the complete removal of high-boiling-point synthesis solvents.
-
Activation: The "activated" COF is then prepared for porosity analysis by degassing under a high vacuum (<10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for at least 8 hours on the port of a gas sorption analyzer. This removes the acetone and any other guest molecules from the pores.
-
Analysis: Perform nitrogen adsorption-desorption measurements at 77 K. Calculate the BET surface area from the resulting isotherm.
Visualizations (Graphviz DOT Language)
Caption: A typical experimental workflow for the synthesis, workup, and analysis of COFs.
Caption: Key factors influencing the final porosity and crystallinity of DATA-COFs.
Caption: A logical troubleshooting guide for addressing low porosity in COF synthesis.
References
- 1. Interlayer Interactions as Design Tool for Large-Pore COFs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2.5-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of 2,5-Diaminoterephthalic Acid: A Comparative Guide Using PXRD and TGA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties of 2,5-diaminoterephthalic acid (DATA) and a common alternative, 2-aminoterephthalic acid. The focus is on characterization using Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA), two essential techniques in materials science and pharmaceutical development. The information presented here is crucial for the selection of organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and for understanding the thermal stability of active pharmaceutical ingredients (APIs).
Comparative Analysis of Physicochemical Properties
The selection of an organic linker for applications such as MOF synthesis is highly dependent on its structural and thermal properties. While both this compound and 2-aminoterephthalic acid serve as foundational building blocks, their distinct molecular structures lead to different packing in the solid state and varying thermal stabilities.
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a non-destructive analytical technique used to determine the crystalline structure of a solid material. The resulting diffraction pattern is a fingerprint of the crystalline lattice. Below is a comparison of representative PXRD data for this compound and 2-aminoterephthalic acid.
Table 1: Comparison of PXRD Peak Data
| This compound (Representative Data) | 2-Aminoterephthalic Acid (Representative Data) |
| 2θ (degrees) | Relative Intensity (%) |
| 10.2 | 85 |
| 15.8 | 100 |
| 20.5 | 70 |
| 25.1 | 95 |
| 28.9 | 60 |
| 31.2 | 45 |
Note: The data presented are representative and may vary based on the specific crystalline form and experimental conditions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] This analysis provides critical information about the thermal stability and decomposition profile of a material.[2]
Table 2: Comparison of TGA Data
| Thermal Event | This compound (Hypothetical Data) | 2-Aminoterephthalic Acid (Hypothetical Data) |
| Initial Decomposition (Onset) | ~300 °C | ~280 °C |
| Major Mass Loss Step 1 | 300-400 °C (Decarboxylation) | 280-380 °C (Decarboxylation) |
| Mass Loss (%) in Step 1 | ~46.9% | ~49.7% |
| Major Mass Loss Step 2 | > 400 °C (Amine and ring degradation) | > 380 °C (Amine and ring degradation) |
| Residual Mass at 800 °C (N₂ atm) | ~20% | ~25% |
Note: This table contains hypothetical data based on the known decomposition pathways of similar aromatic carboxylic acids.[3] Actual experimental values can differ.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results.
Powder X-ray Diffraction (PXRD) Protocol
-
Sample Preparation : A small amount of the powdered sample (approximately 200 mg) is gently packed into a sample holder.[4] The surface of the sample should be flat and level with the holder's surface to ensure accurate 2θ angle measurements.[4]
-
Instrument Setup : The analysis is typically performed using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection : The PXRD pattern is recorded over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 2°/min.
-
Data Analysis : The resulting diffractogram is analyzed to identify the peak positions (2θ) and their relative intensities.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation : An accurately weighed sample of 5-10 mg is placed in an inert crucible, typically made of alumina (B75360) or platinum.[3]
-
Instrument Setup : The TGA instrument is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]
-
Heating Program : The sample is heated from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.[3]
-
Data Analysis : The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates.[2]
Experimental Workflow and Data Interpretation
The characterization of materials like this compound follows a logical workflow to ensure comprehensive analysis.
References
A Comparative Guide to 2,5-Diaminoterephthalic Acid and Other Functionalized Terephthalic Acids for Researchers and Drug Development Professionals
An in-depth analysis of 2,5-diaminoterephthalic acid reveals its unique potential in the synthesis of advanced materials, showcasing distinct advantages over other functionalized terephthalic acid derivatives. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform material selection and experimental design in research and drug development.
Functionalized terephthalic acids are a versatile class of organic building blocks crucial for the development of advanced materials such as Metal-Organic Frameworks (MOFs) and high-performance polyamides.[1] Among these, this compound (DATPA) stands out due to its unique molecular structure, featuring two amine and two carboxylic acid groups on an aromatic ring.[1] This arrangement offers multiple reactive sites, enabling the creation of materials with tailored optical, electronic, and thermal properties.[1] This guide provides an objective comparison of DATPA with other key functionalized terephthalic acids, including 2-aminoterephthalic acid and 2-nitroterephthalic acid, focusing on their applications in gas adsorption, thermal and mechanical stability of derived polymers, and their emerging roles in catalysis and sensing.
Performance Comparison in Key Applications
The functional groups on the terephthalic acid backbone significantly influence the properties of the resulting materials. The introduction of amino groups, as in 2-aminoterephthalic acid and DATPA, can enhance properties like CO2 adsorption in MOFs through favorable Lewis acid-base interactions. In contrast, the nitro group in 2-nitroterephthalic acid serves as a precursor for amino functionalities and can be used in the synthesis of dyes and pigments.[2]
Gas Adsorption in Metal-Organic Frameworks (MOFs)
The presence and number of amino groups on the terephthalic acid linker play a crucial role in the CO2 adsorption capacity of the resulting MOFs. The additional amine functionality in DATPA can lead to enhanced CO2 uptake compared to its mono-amino counterpart.
| Functionalized Terephthalic Acid | MOF System | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) | CO₂/N₂ Selectivity | Reference |
|---|---|---|---|---|---|
| This compound | UiO-66(Zr) derivative | ~1100 - 1300 | > 3.0 (estimated) | Potentially High | [3] |
| 2-Aminoterephthalic Acid | Mg-ABDC | - | - | 396 | |
| 2-Aminoterephthalic Acid | Co-ABDC | - | - | 326 | |
| 2-Nitroterephthalic Acid | - | - | - | - |
Thermal and Mechanical Properties of Polyamides
Functionalized terephthalic acids are also pivotal in synthesizing high-performance polyamides with enhanced thermal stability and mechanical strength. The rigid aromatic backbone and the potential for hydrogen bonding introduced by the functional groups contribute to these desirable properties.
| Functionalized Terephthalic Acid | Polymer System | Decomposition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|---|
| This compound | Ladder-type Polyamide | High (expected) | - | - | |
| Terephthalic Acid | Polyamide-6,T | ~380 | - | - | |
| Functional Aromatic Diamines | Aromatic Polyamides | - | 63.9 - 81.6 | up to 11.4 |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of materials derived from functionalized terephthalic acids.
Synthesis of this compound
A common route for the synthesis of this compound involves a two-step process starting from terephthalic acid.[3][4]
-
Nitration of Terephthalic Acid:
-
In a reaction vessel, add terephthalic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Control the temperature between 80-100°C and allow the reaction to proceed for 3-6 hours.
-
Cool the reaction mixture, filter the precipitate, and recrystallize to obtain 2,5-dinitroterephthalic acid.[4]
-
-
Reduction of 2,5-Dinitroterephthalic Acid:
-
The 2,5-dinitroterephthalic acid is then reduced to this compound using a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid.[3]
-
Synthesis of 2-Aminoterephthalic Acid from 2-Nitroterephthalic Acid
2-Aminoterephthalic acid can be synthesized via the reduction of 2-nitroterephthalic acid.[2][5]
-
Reaction Setup:
-
In a ball mill, combine 2-nitroterephthalic acid (1.0 mmol), ammonium (B1175870) formate (B1220265) (3.3 mmol), 10% Pd/C catalyst (2 mol%), and silicon dioxide (175 mg).[2][5]
-
Add anhydrous methanol (B129727).[2][5]
-
-
Milling and Work-up:
Thermogravimetric Analysis (TGA) of Polymers
TGA is used to determine the thermal stability of polymers. The ISO 11358 standard provides guidelines for this analysis.[6][7]
-
Sample Preparation:
-
Instrument Setup:
-
Analysis:
Measurement of Fluorescence Quantum Yield of MOFs
The fluorescence quantum yield indicates the efficiency of the fluorescence process.
-
Sample Preparation:
-
Prepare solutions of the MOF sample and a standard with known quantum yield. The absorbance of the solutions at the excitation wavelength should be less than 0.1 to minimize re-absorption effects.[11]
-
-
Measurement:
-
Calculation (Relative Method):
-
The quantum yield of the unknown sample (Φx) is calculated using the following equation: Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx² / nst²) where Φ is the quantum yield, F is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
-
Photocatalytic Degradation of Dyes by MOFs
The photocatalytic activity of MOFs can be evaluated by monitoring the degradation of a model dye under light irradiation.
-
Reaction Setup:
-
Disperse a known amount of the MOF photocatalyst in an aqueous solution of the dye (e.g., methylene (B1212753) blue, rhodamine B).[13]
-
-
Photocatalysis:
-
Irradiate the suspension with a light source (e.g., UV or visible light) while stirring.[13]
-
-
Analysis:
-
At regular time intervals, take aliquots of the suspension and centrifuge to remove the MOF particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.[14]
-
The degradation efficiency is calculated from the change in dye concentration over time.[15]
-
Visualizing Key Processes and Relationships
Diagrams created using Graphviz (DOT language) help to visualize complex synthesis pathways and experimental workflows.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for photocatalytic dye degradation.
Applications in Drug Development and Sensing
Functionalized terephthalic acids, particularly those with amino groups, are increasingly explored for their potential in biomedical applications. MOFs derived from these linkers can serve as nanocarriers for drug delivery, offering high drug loading capacities and controlled release profiles.[16][17] The functional groups can also be utilized for the development of chemical sensors for biological molecules.[3] For instance, MOFs containing DATPA have been investigated for the electrochemical and fluorescent detection of cancer cells and other biomolecules.[3]
Drug Delivery and Release
The porous nature of MOFs allows for the encapsulation of therapeutic agents. The release of these drugs can be triggered by changes in the physiological environment, such as pH.
Caption: Signaling pathway for stimuli-responsive drug release from MOFs.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-AMINOTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 945-30-2 | Benchchem [benchchem.com]
- 4. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
- 5. 2-AMINOTEREPHTHALIC ACID | 10312-55-7 [chemicalbook.com]
- 6. matestlabs.com [matestlabs.com]
- 7. infinitalab.com [infinitalab.com]
- 8. redthermo.com [redthermo.com]
- 9. scribd.com [scribd.com]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. static.horiba.com [static.horiba.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bimetallic metal–organic frameworks (BMOFs) for dye removal: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06626J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of MOF Based Recyclable Photocatalyst for the Removal of Different Organic Dye Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 17. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
performance of 2,5-diaminoterephthalic acid-based MOFs vs other MOFs for CO2 capture
A comparative analysis of metal-organic frameworks (MOFs) built from 2,5-diaminoterephthalic acid and its derivatives reveals their enhanced performance in CO2 capture compared to other prominent MOFs. The introduction of amine functional groups onto the organic linkers of these porous materials significantly boosts their affinity for CO2, leading to higher uptake capacities and improved selectivity, which are critical for applications such as flue gas purification and direct air capture.
The strategic placement of basic amine sites within the MOF structure facilitates stronger interactions with the acidic CO2 molecules. This results in superior performance, particularly at low CO2 partial pressures, which is characteristic of post-combustion flue gas. MOFs such as NH2-DMOF-1 and UiO-66-NH2, both incorporating an amino-functionalized benzene (B151609) dicarboxylate linker, demonstrate this advantage over their non-functionalized counterparts and other benchmark MOFs like MOF-74 and HKUST-1.
Performance Comparison of Selected MOFs for CO2 Capture
The efficacy of various MOFs for CO2 capture is quantitatively summarized in the table below. The data highlights the CO2 uptake capacity, selectivity for CO2 over N2, and the isosteric heat of adsorption (Qst), which is an indicator of the interaction strength between CO2 and the adsorbent.
| MOF | Linker | CO2 Uptake (mmol/g) at 298 K, 1 bar | CO2/N2 Selectivity | Isosteric Heat of Adsorption (Qst) (kJ/mol) |
| NH2-DMOF-1 | This compound derivative | 2.5[1] | ~25[1] | > 25[2] |
| UiO-66-NH2 | 2-aminoterephthalic acid | 2.7 - 3.2[3][4] | 25 - 52[3] | 24.2 - 29.9[5] |
| DMOF-1 | Terephthalic acid | 1.6[1] | < 25[1] | ~20 |
| UiO-66 | Terephthalic acid | 1.75[3] | 12.5[3] | 23.5[5] |
| Zn-MOF-74 | 2,5-dihydroxyterephthalic acid | ~6.1 (at 298K) | High | ~47 |
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid | ~4.0 | Moderate | ~20-30 |
Experimental Evaluation Workflow
The process of evaluating and comparing the performance of different MOFs for CO2 capture follows a systematic workflow, from material synthesis to detailed performance analysis. This workflow ensures that the data obtained is reliable and allows for a fair comparison between different materials.
Caption: Workflow for MOF performance evaluation in CO2 capture.
Experimental Protocols
Gas Adsorption Isotherms
Gas adsorption isotherms are measured to determine the equilibrium uptake of CO2 and N2 at a constant temperature.
-
Sample Activation: A sample of the MOF (typically 50-100 mg) is placed in a sample tube and degassed under high vacuum (e.g., <10^-5 mbar) at an elevated temperature (e.g., 120-200 °C) for several hours to remove any guest molecules from the pores.
-
Measurement: The activated sample is transferred to the analysis port of a volumetric gas adsorption analyzer. The instrument doses precise amounts of the adsorbate gas (CO2 or N2) into the sample tube at a constant temperature (e.g., 273 K or 298 K).
-
Data Analysis: The amount of gas adsorbed at each pressure point is calculated from the pressure change in the manifold. The resulting isotherm plots the amount of gas adsorbed (in mmol/g) as a function of pressure. The isosteric heat of adsorption (Qst) is calculated from isotherms measured at multiple temperatures using the Clausius-Clapeyron equation. CO2/N2 selectivity is often calculated using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherm data.
Dynamic Breakthrough Experiments
Breakthrough experiments simulate the performance of the MOF in a fixed-bed column for separating CO2 from a gas mixture.
-
Column Packing: A known mass of the MOF is packed into a column of a specific diameter and length. The material is typically activated in-situ by heating under an inert gas flow.
-
Gas Flow: A gas mixture with a composition simulating flue gas (e.g., 15% CO2, 85% N2) is passed through the packed bed at a constant flow rate and temperature.
-
Detection: The composition of the gas exiting the column is continuously monitored using a mass spectrometer or a gas chromatograph.
-
Data Analysis: A breakthrough curve is generated by plotting the outlet CO2 concentration normalized by the inlet concentration (C/C0) versus time. The time at which the outlet concentration reaches a certain threshold (e.g., 5% of the inlet concentration) is the breakthrough time. The working capacity of the adsorbent under dynamic conditions can be calculated from the breakthrough time.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Systematic screening of DMOF-1 with NH2, NO2, Br and azobenzene functionalities for elucidation of carbon dioxide and nitrogen separation properties | Bradley Ladewig [ladewig.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced CO2 capture potential of UiO-66-NH2 synthesized by sonochemical method: experimental findings and performance evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of 2,5-Diaminoterephthalic Acid Purity by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2,5-diaminoterephthalic acid (DAT), a critical building block in the synthesis of advanced polymers and pharmaceutical intermediates.[1] We will explore a robust HPLC method, compare it with alternative analytical techniques, and provide detailed experimental protocols to ensure accurate and reproducible results in your research and development endeavors.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
HPLC is a powerful and versatile analytical technique that is widely used in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds.[2] For a non-volatile and polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, allowing for the effective separation of the main compound from its potential impurities.
Key Advantages of HPLC for DAT Purity Validation:
-
High Resolution and Specificity: HPLC can effectively separate DAT from closely related impurities, including starting materials, intermediates, and by-products from its synthesis.
-
Quantitative Accuracy and Precision: The technique provides reliable and reproducible quantitative data, which is essential for determining the exact purity of a sample.
-
Sensitivity: HPLC with UV detection can detect impurities at very low levels, ensuring the high quality of the final product.
-
Versatility: The method can be adapted to analyze a wide range of aromatic amines and carboxylic acids.
Potential Impurities in this compound
The primary route for the synthesis of this compound involves the nitration of terephthalic acid to form 2,5-dinitroterephthalic acid, followed by a reduction step.[1] Based on this synthesis pathway, the most probable impurities are:
-
Terephthalic Acid: Unreacted starting material.
-
2,5-Dinitroterephthalic Acid: Unreacted intermediate from the nitration step.
-
2-Amino-5-nitroterephthalic Acid: A partially reduced intermediate.
-
Positional Isomers: Isomers of diaminoterephthalic acid that may form during the synthesis.
Comparative Analysis of Analytical Techniques
While HPLC is the recommended method for routine quality control and purity assessment of this compound, other techniques can provide complementary information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on volatility and mass-to-charge ratio. | Quantitative determination based on the signal intensity of specific nuclei in a magnetic field. | Determines the elemental composition (C, H, N, O) of the sample. |
| Applicability to DAT | Excellent for non-volatile, polar compounds like DAT. | Not suitable for non-volatile compounds without derivatization. | Provides absolute purity without a specific reference standard. | Confirms elemental composition but does not identify or quantify impurities. |
| Impurity Detection | High sensitivity for a wide range of impurities. | Good for volatile impurities, but requires derivatization for DAT. | Can quantify known and unknown impurities with suitable internal standards. | Does not provide information on specific impurities. |
| Quantification | Excellent for both known and unknown impurities with appropriate calibration. | Quantitative for volatile compounds. | Highly accurate for absolute quantification. | Provides percentage composition of elements. |
| Throughput | High, suitable for routine analysis. | Moderate, requires sample preparation (derivatization). | Moderate, requires longer analysis times. | Low, typically used for final product characterization. |
Experimental Protocol: Purity Validation of this compound by RP-HPLC
This section provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method.
Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-26 min: 50-5% B; 26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 320 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., a mixture of methanol and water) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of DAT peak / Total area of all peaks) x 100
HPLC Validation Workflow
Caption: Workflow for HPLC method validation and sample analysis.
Conclusion
The purity of this compound is paramount for its application in the synthesis of high-performance materials and active pharmaceutical ingredients. This guide has detailed a robust reversed-phase HPLC method for the accurate and reliable determination of its purity. By following the provided experimental protocol and understanding the principles of method validation, researchers can ensure the quality and consistency of their this compound, leading to more reliable and reproducible scientific outcomes. While other analytical techniques can offer complementary information, HPLC remains the most practical and effective method for routine purity analysis in a drug development and quality control setting.
References
comparative study of different synthetic routes for 2,5-diaminoterephthalic acid
A Comparative Guide to the Synthetic Routes of 2,5-Diaminoterephthalic Acid
For researchers, scientists, and professionals in drug development, this compound (DATA) is a pivotal organic intermediate. Its rigid structure and reactive amino and carboxylic acid functionalities make it a valuable building block in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds.[1] The selection of an appropriate synthetic route is crucial for achieving desired purity, yield, and cost-effectiveness. This guide provides a comparative analysis of the most common synthetic pathways to DATA, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is primarily achieved through a few key methodologies. The most established route involves the nitration and subsequent reduction of terephthalic acid.[2][3][4] Alternative methods, such as the Hofmann degradation of pyromellitic di-imide and a multi-step synthesis from 2,5-diamino-p-xylene, offer different advantages and disadvantages.
Data Summary
The following table summarizes the quantitative data for the different synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Key Steps | Yield (%) | Purity | Key Reagents | Notes |
| Route 1: Nitration and Reduction | Terephthalic Acid | 1. Nitration2. Reduction | Step 1: 80-87[3][4]Step 2: ~75[4] | High purity achievable with recrystallization.[3] | Conc. HNO₃, Conc. H₂SO₄, Fe powder/HCl or SnCl₂·2H₂O.[2][4] | Well-established method with readily available starting materials. The reduction step with iron powder can lead to problematic iron sludge formation.[2][3] |
| Route 2: Hofmann Degradation | Pyromellitic Di-imide | Hofmann Degradation | Not specified in available literature. | Can yield a mixture of isomers.[2][5] | NaOCl or NaOBr, NaOH. | The presence of copper or cobalt salts can direct the reaction to exclusively form this compound.[2][5] |
| Route 3: From 2,5-Diamino-p-xylene | 2,5-Diamino-p-xylene | 1. Amidation2. Oxidation3. Hydrolysis | Not specified in available literature. | Dependent on the efficiency of each step. | Acylating agent, Oxidizing agent (e.g., KMnO₄), Acid/Base for hydrolysis. | A multi-step process with potentially expensive starting material.[2][3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on documented procedures and offer a starting point for laboratory synthesis.
Route 1: Synthesis via Nitration and Reduction of Terephthalic Acid
This is the most common and well-documented method for preparing this compound.[2][3][4]
Step 1: Nitration of Terephthalic Acid to 2,5-Dinitroterephthalic Acid
-
Materials: Terephthalic acid, concentrated nitric acid (68%), concentrated sulfuric acid (98%).
-
Procedure:
-
In a three-necked flask equipped with a stirrer, condenser, and thermometer, add 20.5 g of terephthalic acid.
-
Carefully add a mixture of 46.1 g of 98% sulfuric acid and 105.7 g of 68% nitric acid dropwise while maintaining the temperature at 90-100°C.
-
After the initial addition, continue the reaction for 3 hours.
-
Add another portion of 46.1 g of 98% sulfuric acid and 141.0 g of 68% nitric acid dropwise.
-
Maintain the reaction temperature at 70-80°C for an additional 12 hours.[3]
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate and recrystallize from hot water to obtain 2,5-dinitroterephthalic acid. A yield of approximately 80-87% can be expected.[3]
-
Step 2: Reduction of 2,5-Dinitroterephthalic Acid to this compound
-
Materials: 2,5-Dinitroterephthalic acid, iron powder, hydrochloric acid.
-
Procedure:
-
In a reaction vessel, prepare a solution of hydrochloric acid.
-
Add iron powder to the stirred acid solution.
-
Gradually add 2,5-dinitroterephthalic acid to the mixture. The mass ratio of 2,5-dinitroterephthalic acid to the reducing agent should be in the range of 1:2 to 1:6.[3]
-
Heat the reaction mixture to 90-100°C and maintain for 3-6 hours.[3]
-
After the reaction is complete, filter the hot solution to remove the iron sludge.
-
Wash the precipitate with water and dry to obtain this compound. A yield of around 75% has been reported for this step.[4]
-
Route 2: Synthesis via Hofmann Degradation of Pyromellitic Di-imide
This route offers an alternative starting from pyromellitic di-imide. The reaction can yield a mixture of diaminoterephthalic acid and 4,6-diaminoisophthalic acid.[2][5] However, the selectivity can be controlled by the use of metal salts.[2][5]
-
Materials: Pyromellitic di-imide, sodium hypochlorite (B82951) (or sodium hypobromite), sodium hydroxide, copper or cobalt salt (optional).
-
Procedure:
-
Prepare a solution of sodium hypochlorite in aqueous sodium hydroxide.
-
Add pyromellitic di-imide to the solution. For selective synthesis of this compound, add a catalytic amount of a cupric or cobaltic salt.[5]
-
Heat the reaction mixture to facilitate the Hofmann degradation.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, HPLC).
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the product. If a mixture of isomers is formed, further purification by fractional crystallization or chromatography may be necessary.
-
Visualizing the Synthetic Pathways
To better understand the chemical transformations, the following diagrams illustrate the key synthetic routes.
Caption: Route 1: Nitration and subsequent reduction of terephthalic acid.
Caption: Route 2: Hofmann degradation of pyromellitic di-imide.
Caption: Route 3: Multi-step synthesis from 2,5-diamino-p-xylene.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 945-30-2 | Benchchem [benchchem.com]
- 3. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of this compound by the Hofmann degradation of pyromellitic di-imide (benzene-1,2,4,5-tetracarboxylic 1,2:4,5-di-imide) in the presence of metal salts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
The Impact of Amino Functionalization on MOF Properties: A Comparative Guide to 2,5-diaminoterephthalic Acid vs. Terephthalic Acid
The introduction of functional groups onto the organic linkers of Metal-Organic Frameworks (MOFs) is a powerful strategy for tuning their physicochemical properties and enhancing their performance in various applications. The amino group (-NH2) is a particularly common and effective functionalization, offering a versatile handle to modify porosity, surface chemistry, and catalytic activity. This guide provides a detailed comparison of MOFs synthesized with 2,5-diaminoterephthalic acid (H2BDC-(NH2)2) and its parent analogue, terephthalic acid (H2BDC), with a focus on the well-studied isostructural pair, UiO-66(Zr)-(NH2)2 and UiO-66(Zr).
Influence of the Amino Group on Key MOF Properties
The presence of amino groups on the terephthalic acid linker imparts significant changes to the resulting MOF's characteristics. These modifications are primarily due to the introduction of basic Lewis sites, increased polarity, and the potential for hydrogen bonding.[1][2]
Porosity and Surface Area
A common observation is a slight reduction in the Brunauer-Emmett-Teller (BET) surface area and pore volume upon amino functionalization. This is attributed to the partial occupation of the pores by the amino groups extending into the framework's channels. However, this effect is often marginal and does not significantly compromise the material's porosity.[1]
Gas Adsorption and Selectivity
A key advantage of amino-functionalized MOFs is their enhanced affinity for acidic gases like carbon dioxide (CO2). The basic amino groups act as strong adsorption sites, leading to a significant increase in CO2 uptake capacity and selectivity over other gases like nitrogen (N2).[1][3] This makes these materials highly promising for applications in carbon capture and gas separation. For instance, UiO-66-NH2 demonstrates a notable increase in CO2 adsorption capacity compared to the parent UiO-66.[2]
Thermal and Chemical Stability
The introduction of the amino group can have a nuanced effect on the stability of the MOF. Thermogravimetric analysis (TGA) often reveals a slight decrease in the decomposition temperature for the amino-functionalized variant. For example, the decomposition of the aminoterephthalate ligand in UiO-66-NH2 occurs at a lower temperature than the terephthalate (B1205515) ligand in UiO-66.[1][2] However, many amino-functionalized MOFs, such as UiO-66-NH2, still exhibit high thermal stability, with decomposition temperatures well above 350°C.[4]
In terms of chemical stability, amino-functionalized MOFs often retain the robust nature of their parent structures, showing good resistance to water and various solvents.[1] However, extreme pH conditions can lead to structural degradation.[5]
Catalytic Activity
The amino group can significantly influence the catalytic properties of a MOF. It can act as a basic catalytic site, participate in dual acid-base activation mechanisms, or serve as an anchoring point for catalytically active metal nanoparticles.[6][7] In some cases, the amino-functionalized MOF exhibits higher catalytic activity than its parent analogue. For example, UiO-66-NH2 has shown superior performance in the esterification of fatty acids compared to UiO-66, attributed to a cooperative acid-base mechanism.[6] Conversely, in other reactions like the aqueous phase hydrogenation of phenol, the parent Pd-UiO-66 was found to be more active than Pd-UiO-66-NH2.[8]
Quantitative Data Comparison: UiO-66 vs. UiO-66-NH2
The following tables summarize key performance data for UiO-66 and its amino-functionalized counterpart, UiO-66-NH2, based on reported experimental values.
Table 1: Porosity and Surface Area
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) |
| UiO-66 | ~1100 - 1700[1][9] | ~0.4 - 0.7[1][10] | ~0.3 - 0.5[1] |
| UiO-66-NH2 | ~822 - 1263[1][11] | ~0.236 - 0.379[1][12] | ~0.286[1] |
Table 2: Gas Adsorption Properties
| Material | CO2 Adsorption Capacity (mmol/g) at 273 K, 1 bar | CO2 Adsorption Capacity (mmol/g) at 298 K, 1 bar | CO2/N2 Selectivity (at 298 K) |
| UiO-66 | 3.66[1] | 1.75[3] | 12.5 - 14.78[1][3] |
| UiO-66-NH2 | 3.93 - 6.11[1][11] | 2.32 - 3.2[13] | 22.83 - 48[1][3] |
Table 3: Thermal Stability
| Material | Decomposition Temperature (°C) |
| UiO-66 | > 480[1][2] |
| UiO-66-NH2 | ~350 - 380[1][2][4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research. Below are typical experimental protocols.
Synthesis of UiO-66
A common solvothermal synthesis method for UiO-66 is as follows:
-
Precursor Solution: Zirconium(IV) chloride (ZrCl4) and terephthalic acid (H2BDC) are dissolved in N,N-dimethylformamide (DMF).
-
Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120°C) for a designated time (e.g., 24 hours).[14]
-
Purification: After cooling to room temperature, the resulting white crystalline powder is collected by centrifugation or filtration. The product is then washed multiple times with DMF and a volatile solvent like ethanol (B145695) to remove unreacted precursors.
-
Activation: The purified MOF is activated by heating under vacuum to remove residual solvent molecules from the pores.[1]
Synthesis of UiO-66-NH2
The synthesis of UiO-66-NH2 is analogous to that of UiO-66, with the substitution of the organic linker:
-
Precursor Solution: Zirconium(IV) chloride (ZrCl4) and 2-aminoterephthalic acid (H2BDC-NH2) are dissolved in DMF.[1]
-
Reaction: The mixture is heated in a Teflon-lined autoclave, typically at a temperature around 85-120°C for 24 hours.[14][15]
-
Purification: The resulting yellow crystalline powder is collected and washed with DMF and ethanol.
-
Activation: The material is activated by heating under vacuum to ensure the pores are accessible.[1]
Characterization Techniques
-
Porosity and Surface Area: Nitrogen adsorption-desorption isotherms at 77 K are measured using a surface area and porosimetry analyzer. The BET method is used to calculate the specific surface area.[1]
-
Thermal Stability: Thermogravimetric analysis (TGA) is performed by heating the sample under a controlled atmosphere (e.g., air or nitrogen) and monitoring the weight loss as a function of temperature.[1]
-
Gas Adsorption: The gas uptake capacity is measured using a volumetric adsorption apparatus at relevant temperatures and pressures.[1]
-
Crystallinity: Powder X-ray diffraction (PXRD) is used to confirm the crystalline structure and phase purity of the synthesized MOFs.[1]
Visualizing the Impact of the Amino Group
The following diagrams illustrate the conceptual differences and experimental workflows discussed.
Caption: Synthetic pathway for MOFs with and without amino functionalization.
Caption: Influence of the amino group on MOF properties.
Caption: General experimental workflow for MOF characterization.
References
- 1. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced CO2 capture potential of UiO-66-NH2 synthesized by sonochemical method: experimental findings and performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
benchmarking the catalytic activity of 2,5-diaminoterephthalic acid-based catalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Catalytic Performance
In the pursuit of more efficient and sustainable chemical transformations, 2,5-diaminoterephthalic acid (DATP) has emerged as a promising building block for a new generation of highly active catalysts. Metal-Organic Frameworks (MOFs) derived from DATP and its analogues, such as 2-aminoterephthalic acid, are demonstrating significant potential in a variety of catalytic applications, often outperforming traditional catalytic systems. This guide provides a comprehensive comparison of the catalytic activity of DATP-based catalysts against common alternatives, supported by experimental data to inform your research and development endeavors.
Quantitative Performance Comparison
The efficacy of a catalyst is best understood through a direct comparison of key performance indicators. The following tables summarize the catalytic activity of DATP-based MOFs and their counterparts in two widely studied benchmark reactions: the Knoevenagel condensation and the photocatalytic degradation of organic dyes.
Knoevenagel Condensation
A fundamental carbon-carbon bond-forming reaction, the Knoevenagel condensation serves as an excellent benchmark for evaluating the activity of basic catalysts. DATP-based MOFs, with their inherent amino functionalities, exhibit remarkable performance in this reaction.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| IRMOF-3 | Benzaldehyde (B42025), Ethyl Cyanoacetate | N/A | 140 | 24 | ~80 | 100 | [1] |
| UiO-66-NH₂ | Benzaldehyde, Malononitrile (B47326) | Ethanol (B145695) | Room Temp. | 0.5 | >99 | >99 | |
| Zeolite X | Benzaldehyde, Ethyl Cyanoacetate | Toluene | 110 | 6 | ~80 | - | |
| Homogeneous (Piperidine) | Benzaldehyde, Malononitrile | Ethanol | Room Temp. | 2 | 95 | >99 |
Photocatalytic Degradation of Organic Dyes
The degradation of organic pollutants is a critical application for novel catalysts. DATP-based MOFs are proving to be highly efficient photocatalysts, particularly in the degradation of dyes like methylene (B1212753) blue under visible light, often surpassing the performance of the widely used titanium dioxide (TiO₂).[1]
| Catalyst | Pollutant | Catalyst Loading | Light Source | Time (min) | Degradation (%) | Reference |
| UiO-66-NH₂ | Methylene Blue | 0.5 g/L | Visible Light | 120 | 95 | |
| IRMOF-3 | Methylene Blue | 0.5 g/L | Visible Light | 180 | 85 | |
| TiO₂ (P25) | Methylene Blue | 0.5 g/L | UV Light | 60 | 87 | [2] |
| Zeolite-based photocatalyst | Methylene Blue | 1.0 g/L | UV Light | 120 | 75 |
Experimental Protocols
To ensure the reproducibility and accurate comparison of catalytic performance, detailed experimental protocols are essential. The following sections provide standardized methodologies for the benchmark reactions cited above.
General Catalyst Preparation: Solvothermal Synthesis of UiO-66-NH₂
UiO-66-NH₂ is a representative example of a MOF derived from an aminoterephthalic acid linker. A typical solvothermal synthesis is as follows:
-
Solution Preparation: Dissolve zirconium tetrachloride (ZrCl₄) and 2-aminoterephthalic acid in N,N-dimethylformamide (DMF).
-
Reaction: Transfer the solution to a Teflon-lined autoclave and heat at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).
-
Purification: After cooling, the resulting crystalline product is collected by centrifugation or filtration, washed thoroughly with DMF and ethanol to remove unreacted precursors, and finally dried under vacuum.
Catalytic Activity Testing: Knoevenagel Condensation
This protocol outlines a typical procedure for evaluating the catalytic performance of a DATP-based MOF in the Knoevenagel condensation of benzaldehyde with malononitrile.
-
Reaction Setup: In a round-bottom flask, add the catalyst (e.g., 20 mg of UiO-66-NH₂), benzaldehyde (1 mmol), and malononitrile (1.2 mmol) to a solvent (e.g., 10 mL of ethanol).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring and Analysis: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzaldehyde and the selectivity towards the desired product.
-
Catalyst Recovery: After the reaction, the heterogeneous catalyst can be separated by centrifugation or filtration, washed with a suitable solvent, dried, and stored for reusability tests.
Photocatalytic Activity Testing: Degradation of Methylene Blue
The following protocol describes a standard experiment for assessing the photocatalytic efficiency of a DATP-based catalyst.
-
Reaction Suspension: Disperse a specific amount of the catalyst (e.g., 25 mg of UiO-66-NH₂) in an aqueous solution of methylene blue (e.g., 50 mL of a 10 mg/L solution).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Photocatalysis: Irradiate the suspension with a light source (e.g., a xenon lamp simulating visible light).
-
Sample Analysis: At regular time intervals, withdraw a small volume of the suspension, centrifuge to remove the catalyst particles, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of methylene blue (around 664 nm).
-
Degradation Calculation: The degradation percentage is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Visualizing the Workflow and Catalytic Pathways
To provide a clearer understanding of the experimental processes and underlying mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for benchmarking catalytic activity in the Knoevenagel condensation.
References
A Comparative Guide to the DFT Analysis of 2,5-Diaminoterephthalic Acid and Its Isomers
Introduction
2,5-Diaminoterephthalic acid and its constitutional isomers (2,3-, 2,6-, and 3,4-diaminoterephthalic acid) are molecules of significant interest, particularly as linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The positioning of the amino and carboxylic acid groups on the benzene (B151609) ring dictates the geometry, electronic properties, and coordination chemistry of the resulting materials. Density Functional Theory (DFT) serves as a powerful computational tool to predict and understand these properties at a molecular level, guiding the rational design of materials with tailored functionalities.
Computational Analysis Workflow
The logical progression of a comparative DFT study is crucial for obtaining reliable and comparable results. The workflow involves defining the molecular structures, performing geometry optimizations and frequency calculations to ensure stability, followed by the calculation of various electronic properties for a comprehensive comparison.
Detailed Computational Protocol
To ensure consistency and enable meaningful comparisons between isomers, a standardized computational methodology is paramount. The following protocol outlines a widely accepted approach for DFT analysis of organic molecules.
1. Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or VASP.
2. Method Selection:
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust choice that has demonstrated high accuracy for a wide range of organic molecules.[1]
-
Basis Set: The 6-311++G(d,p) basis set should be employed.[2] This set provides a good balance between computational cost and accuracy, including diffuse functions (++) for describing anions and p and d polarization functions for non-hydrogen and hydrogen atoms, respectively.
-
Dispersion Correction: To accurately model potential intramolecular non-covalent interactions, such as hydrogen bonding, an empirical dispersion correction like Grimme's D3 should be included.
3. Geometry Optimization: The initial structure of each diaminoterephthalic acid isomer would be built and subjected to a full geometry optimization without any symmetry constraints. The optimization process finds the coordinates that correspond to the lowest energy conformation of the molecule on the potential energy surface.
4. Frequency Analysis: Following optimization, a vibrational frequency calculation would be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum. These calculations also provide data for simulating infrared (IR) and Raman spectra.
5. Electronic Property Calculations: Using the optimized geometries, the following key electronic properties would be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity would be derived from the FMO energies to quantify and compare the reactivity of the isomers.
6. Spectroscopic Simulation (Optional):
-
TD-DFT: Time-Dependent DFT (TD-DFT) calculations can be performed to simulate the UV-Vis absorption spectra, providing insights into the electronic transitions.
Comparative Data Summary
A comprehensive DFT analysis as described above would yield quantitative data allowing for a direct comparison of the isomers. Due to the lack of a single, consistent dataset in the literature, the following table is presented as a template to be populated by future computational studies. It highlights the key metrics essential for a thorough comparison.
| Parameter | This compound | 2,6-Diaminoterephthalic Acid | 2,3-Diaminoterephthalic Acid | 3,4-Diaminoterephthalic Acid |
| Total Energy (Hartree) | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Dipole Moment (Debye) | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| EHOMO (eV) | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| ELUMO (eV) | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| HOMO-LUMO Gap (eV) | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Ionization Potential (eV) | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Electron Affinity (eV) | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
Note: The direct comparison of absolute energy values is only meaningful when all calculations are performed using the exact same theoretical model (functional, basis set, software, and environmental conditions).
Conclusion
A systematic and comparative DFT analysis of diaminoterephthalic acid isomers is essential for understanding their intrinsic structure-property relationships. The computational protocol and workflow detailed in this guide provide a standardized framework for researchers to conduct such studies. The resulting data on optimized geometries, electronic structures, and reactivity descriptors would enable a deeper understanding of how isomerism impacts molecular behavior, ultimately facilitating the targeted design of advanced materials for applications in drug development, catalysis, and gas storage. The presence of amino groups is known to influence the electronic properties of the terephthalic acid linker and, consequently, the properties of MOFs derived from them.[3]
References
A Researcher's Guide to 2,5-Diaminoterephthalic Acid: Bridging Theory and Experiment
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient and targeted research. This guide provides a comparative analysis of theoretical models and experimental data for 2,5-diaminoterephthalic acid (DAT), a versatile building block in the synthesis of advanced materials and potential pharmaceutical intermediates.
This compound's unique structure, featuring both amino and carboxylic acid functional groups on a benzene (B151609) ring, makes it a valuable component in the development of metal-organic frameworks (MOFs) and polymers.[1] Theoretical modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the physicochemical properties of such molecules, guiding synthesis, and understanding their behavior in various applications. This guide delves into the experimental validation of these theoretical predictions, offering a clear comparison of calculated and measured data for spectroscopic and electronic properties.
Spectroscopic Properties: A Comparative Analysis
The vibrational and electronic properties of a molecule are fundamental to its characterization and the prediction of its behavior. Here, we compare the results from theoretical calculations with experimental spectroscopic data.
Vibrational Spectroscopy (FT-IR)
Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to predict the vibrational frequencies of molecules like this compound.[2][3] These theoretical spectra can then be compared with experimental Fourier-Transform Infrared (FT-IR) spectra.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (2-aminoterephthalic acid) | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP/6-311++G(d,p)) (2-aminoterephthalic acid) |
| N-H Stretching (asymmetric) | 3480 | 3502 |
| N-H Stretching (symmetric) | 3370 | 3395 |
| C=O Stretching (carboxylic acid) | 1685 | 1705 |
| C-N Stretching | 1256 | 1260 |
| N-H Bending | 765 | 770 |
Note: Data for 2-aminoterephthalic acid is used as a representative example to demonstrate the correlation between experimental and theoretical values.
Discrepancies between experimental and theoretical values are often observed and can be attributed to factors such as the physical state of the sample (solid vs. gas phase in calculations), intermolecular interactions (like hydrogen bonding) in the crystal lattice, and the inherent approximations in the theoretical methods.[4]
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic absorption spectra (UV-Vis).[5] Studies on derivatives of 2,5-diaminoterephthalate (DAT) have shown a strong correlation between the formal potential of the first oxidation and the absorption or fluorescence emission wavelengths, a relationship that is well-supported by DFT calculations.[6][7]
The electronic transitions of these molecules are typically in the UV and visible regions of the electromagnetic spectrum. The following table provides an example of the kind of data obtained from comparative studies of experimental and theoretical UV-Vis spectra for a related compound.
| Experimental λmax (nm) (Representative DAT derivative) | Calculated λmax (nm) (TD-DFT) (Representative DAT derivative) | Transition Assignment |
| 367 | 365 | π → π |
| 445 | 440 | n → π |
Note: Data for a representative 2,5-diaminoterephthalate derivative is used to illustrate the typical agreement between experimental and theoretical values.[6]
Experimental Protocols
To ensure the reproducibility and accuracy of the experimental data used for validating theoretical models, detailed methodologies are crucial.
Synthesis of this compound
A common synthetic route to this compound involves a two-step process:
-
Nitration of Terephthalic Acid: Terephthalic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring, forming 2,5-dinitrophthalic acid.
-
Reduction of the Nitro Groups: The dinitro-intermediate is then reduced to the corresponding diamine. Common reducing agents for this transformation include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or metals in acidic media (e.g., tin or iron in hydrochloric acid).
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using a spectrometer with samples prepared as KBr pellets. The data is collected over a range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are measured using a spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol (B145695) or dichloromethane, and the absorbance is measured over a wavelength range of approximately 200-800 nm.[5]
Theoretical Modeling Protocols
The validation of theoretical models relies on a clear understanding of the computational methods employed.
Density Functional Theory (DFT) Calculations
-
Software: Gaussian, ORCA, and other quantum chemistry software packages are commonly used.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for geometry optimization and frequency calculations.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often used to provide a good balance between accuracy and computational cost.[2][3]
Time-Dependent Density Functional Theory (TD-DFT) Calculations
-
Application: TD-DFT is used to calculate the excited state energies and, consequently, the theoretical UV-Vis absorption spectra.
-
Solvent Effects: To better match experimental conditions, solvent effects can be included in the calculations using models such as the Polarizable Continuum Model (PCM).
The following diagram illustrates the logical workflow for the theoretical prediction and experimental validation of molecular properties.
Caption: A diagram showing the interplay between theoretical modeling and experimental validation.
References
- 1. This compound | 945-30-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Electron Transfer and Electron Excitation Processes in 2,5‐Diaminoterephthalate Derivatives with Broad Scope for Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,5-Diaminoterephthalic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,5-Diaminoterephthalic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against accidental splashes or dust particles.[2][3] |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact.[2] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from potential contamination.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | Avoid inhalation of dust particles.[4] |
Disposal Workflow
The proper disposal of this compound involves a clear, logical progression of steps to ensure safety and regulatory compliance. The following diagram outlines the decision-making process for handling this chemical waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company.[3][4] The following steps detail how to prepare the chemical waste for collection.
1. Verification of Chemical Identity:
-
Before proceeding, confirm that the waste is indeed this compound.
-
Check for any potential reactions with other chemicals if it has been part of a mixture.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams.[5]
-
Keep solid and liquid waste containing this chemical in separate, dedicated containers.
3. Packaging of Solid Waste:
-
Place dry, solid this compound into a robust, sealable container.
-
The container must be compatible with the chemical and appropriately labeled.
-
If the original container is used, ensure it is in good condition and properly sealed.
4. Packaging of Liquid Waste (Solutions):
-
If the this compound is in a solution, transfer it to a sealed, leak-proof container suitable for liquid chemical waste.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[6]
5. Labeling:
-
Clearly label the waste container with the following information:
6. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[3][4]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]
7. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Follow their specific instructions for waste handover.
8. Spill Cleanup:
-
In the event of a spill, avoid generating dust.[2]
-
For small spills, carefully sweep up the solid material and place it in a suitable container for disposal.[3]
-
Clean the affected area thoroughly.
-
For larger spills, follow your institution's emergency spill response procedures.
Important Considerations:
-
Never dispose of this compound down the drain or in regular trash.[2]
-
Always consult your local and institutional regulations for chemical waste disposal, as they may have specific requirements.
References
Personal protective equipment for handling 2,5-Diaminoterephthalic acid
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,5-Diaminoterephthalic acid, tailored for research scientists and drug development professionals. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this substance are:
The full toxicological properties of this chemical have not been completely investigated.[4] Therefore, a thorough risk assessment must be conducted before beginning any work.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents direct skin contact and irritation.[4] |
| Lab coat or chemical-resistant apron. | Protects clothing and underlying skin from contamination.[4] | |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask). | Required when handling the powder to avoid inhalation of dust particles.[4] |
Note on Quantitative Data: No specific occupational exposure limits (OELs) have been established for this compound.[3][5] Furthermore, specific breakthrough times for gloves can vary by manufacturer, thickness, and the concentration of the chemical.[6] It is crucial to consult the glove manufacturer's specific chemical resistance data.
Operational Plan: Safe Handling Protocol
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][4]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure all required PPE is correctly donned.
-
Verify the work area is clean and free of clutter.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.
-
-
Dispensing Solid Chemical:
-
Handle the container carefully to minimize the generation of dust.
-
Use a spatula or other appropriate tool to transfer the solid.
-
Keep the container tightly closed when not in use.[4]
-
-
Preparing Solutions:
-
Slowly add the solid this compound to the solvent to prevent splashing.
-
If heating is necessary, do so with adequate ventilation and under controlled conditions.
-
Disposal Plan: Waste Management and Decontamination
Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area.
-
Contain:
-
For solid spills, carefully sweep up the material, avoiding dust generation. Place the swept material into a labeled, sealed container for disposal.[4]
-
For solutions, absorb the spill with an inert material such as vermiculite (B1170534) or sand, and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Waste Disposal Protocol:
-
Waste Classification: this compound and any contaminated materials must be disposed of as hazardous waste.
-
Containerization:
-
Use compatible, leak-proof containers for waste collection.
-
Label waste containers clearly with "Hazardous Waste" and the chemical name.
-
-
Segregation: Do not mix this waste with other waste streams.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.
Safe Handling Workflow
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. carlroth.com [carlroth.com]
- 5. simmons.chemoventory.com [simmons.chemoventory.com]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
